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  • Product: 2-Chloro-6-thien-2-ylnicotinic acid
  • CAS: 462066-76-8

Core Science & Biosynthesis

Foundational

Synthesis of 2-Chloro-6-(thiophen-2-yl)nicotinic Acid: A Regioselective Suzuki-Miyaura Pathway

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Synthesis Whitepaper Chemical Architecture & Mechanistic Rationale 2-Chloro-6-(thiophen-2-yl)nicotinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Synthesis Whitepaper

Chemical Architecture & Mechanistic Rationale

2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 462066-76-8) is a highly functionalized pyridine derivative utilized as a critical intermediate in the development of advanced therapeutics and agrochemicals[1]. The presence of both a carboxylic acid and an orthogonal chloro-substituent makes it an ideal building block for subsequent functionalization (e.g., via nucleophilic aromatic substitution or secondary cross-coupling).

The most convergent and scalable route to this molecule is the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloronicotinic acid with thiophen-2-ylboronic acid[2].

The Causality of Regioselectivity

In 2,6-dichloronicotinic acid, both the C2 and C6 positions are activated toward oxidative addition by the electron-withdrawing nature of the pyridine nitrogen. However, they are sterically distinct. The C2-chloride is situated adjacent to the bulky carboxylic acid moiety at C3. When employing standard, sterically demanding palladium catalysts such as Pd(PPh3)4, the oxidative addition step is highly sensitive to this steric encumbrance. Consequently, the Pd(0) species preferentially inserts into the less hindered C6-Cl bond[3]. This inherent steric bias allows for the synthesis of the 6-aryl-2-chloro derivative with excellent regiocontrol (>95:5) without the need for specialized directing groups[2].

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OA Oxidative Addition (Regioselective at C6-Cl) Pd0->OA 2,6-Dichloronicotinic acid TM Transmetalation (Thiophen-2-ylboronic acid) OA->TM Base (Na2CO3) RE Reductive Elimination (Product Release) TM->RE RE->Pd0 Regenerates Pd(0)

Figure 1: Pd-catalyzed Suzuki-Miyaura catalytic cycle highlighting C6-selective oxidative addition.

Optimized Synthetic Methodology

This protocol is designed as a self-validating system. It eliminates the need for early-stage column chromatography by leveraging the intrinsic acid-base properties of the product to confirm purity during isolation.

Reagents & Materials
  • Starting Material: 2,6-Dichloronicotinic acid (1.0 equiv, 10.0 mmol)

  • Coupling Partner: Thiophen-2-ylboronic acid (1.1 equiv, 11.0 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (5 mol%, 0.5 mmol)

  • Base: Sodium carbonate (Na2CO3) (3.0 equiv, 30.0 mmol)

  • Solvent System: 1,4-Dioxane / Deionized Water (4:1 v/v, 50 mL)

Step-by-Step Experimental Workflow
  • System Degassing (Critical Causality):

    • Action: Combine 1,4-Dioxane and water in a round-bottom flask. Sparge with Argon for 30 minutes.

    • Why: Oxygen is a triplet diradical that rapidly oxidizes active Pd(0) species into inactive Pd(II) peroxo complexes. Thorough degassing ensures catalyst longevity and prevents reaction stalling.

  • Reaction Assembly:

    • Action: Add 2,6-dichloronicotinic acid, thiophen-2-ylboronic acid, and Na2CO3 to the degassed solvent. Stir for 5 minutes, then add Pd(PPh3)4.

    • Why: Dioxane provides superior solubility for the organic substrates at elevated temperatures, while water is mandatory to dissolve the inorganic base and facilitate the formation of the reactive palladium-hydroxo/carbonato intermediate critical for transmetalation[2].

  • Thermal Activation:

    • Action: Heat the mixture to 90 °C under an Argon atmosphere for 6–8 hours. Monitor conversion via HPLC or TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).

  • Self-Validating Purification (Acid-Base Workup):

    • Action: Cool the reaction to room temperature and concentrate in vacuo to remove the majority of the dioxane. Dilute the residue with 50 mL of water.

    • Alkaline Wash: Extract the aqueous phase with Ethyl Acetate (3 × 30 mL). Discard the organic layers.

      • Why: At the alkaline pH driven by residual Na2CO3, the target compound exists as a highly water-soluble sodium carboxylate salt. Washing with EtOAc extracts neutral impurities, including triphenylphosphine oxide (a byproduct of catalyst degradation), unreacted boronic acid, and homocoupled dithiophene.

    • Acidic Precipitation: Cool the aqueous phase in an ice bath and slowly acidify to pH ~2 using 1M HCl.

      • Why: Acidification protonates the carboxylate. The neutral 2-chloro-6-(thiophen-2-yl)nicotinic acid experiences a drastic reduction in aqueous solubility and precipitates as a crystalline solid. This phase-transition acts as a self-validating purity checkpoint.

  • Isolation:

    • Action: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if ultra-high purity (>99%) is required.

SynthesisWorkflow SM 2,6-Dichloronicotinic Acid (1.0 equiv) Reaction Pd(PPh3)4 (5 mol%) Na2CO3 (3.0 equiv) Dioxane/H2O (4:1) 90°C, 6-8 h SM->Reaction Boronic Thiophen-2-ylboronic Acid (1.1 equiv) Boronic->Reaction Workup Acid-Base Extraction 1. Wash with EtOAc (pH 9) 2. Acidify to pH 2 3. Precipitate Reaction->Workup IPC: >95% Conversion Product 2-Chloro-6-(thiophen-2-yl) nicotinic acid Yield: >80% Workup->Product Recrystallization

Figure 2: Step-by-step workflow for the regioselective synthesis and isolation of the target acid.

Quantitative Data & Condition Optimization

The choice of catalyst and solvent system profoundly impacts both the overall yield and the regioselectivity (C6 vs. C2 arylation). The table below summarizes the optimization landscape based on established cross-coupling parameters for 2,6-dichloronicotinic acid derivatives[3],[2].

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Yield (%)Regioselectivity (C6:C2)
1 (Optimal) Pd(PPh3)4 1,4-Dioxane / H2O (4:1) Na2CO3 90 85 >95 : 5
2Pd(dppf)Cl2THF / H2O (4:1)K2CO3757890 : 10
3Pd(OAc)2 / SPhosToluene / H2O (3:1)Cs2CO31008292 : 8
4*PXPd2MethanolK2CO3654510 : 90

*Note: Entry 4 demonstrates that specialized chelation-controlled catalysts (like PXPd2) can artificially reverse the natural steric bias, coordinating with the carboxylic acid to force C2-arylation[3]. For the target C6-arylated product, standard bulky phosphine ligands (Entry 1) are strictly required to maintain the natural preference for the less hindered C6 position.

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Exploratory

2-Chloro-6-(thiophen-2-yl)nicotinic Acid: Molecular Architecture and Synthetic Workflows

Executive Summary In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged building blocks. 2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 46206...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as privileged building blocks. 2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 462066-76-8) is a prime example of such a scaffold, combining a reactive halogen handle, a bioisosteric heteroaryl group, and a directing carboxylic acid moiety[1]. This technical guide provides an in-depth analysis of its molecular architecture, details a self-validating regioselective synthetic protocol, and explores its downstream applications in complex molecule synthesis.

Molecular Architecture & Pharmacophore Profile

The structural logic of 2-chloro-6-(thiophen-2-yl)nicotinic acid is deliberately designed to offer orthogonal reactivity and specific biological interactions. Each substituent on the central pyridine-3-carboxylic acid core serves a distinct mechanistic purpose:

  • C3-Carboxylic Acid (Nicotinic Acid Core): Acts as a primary hydrogen-bond donor/acceptor, crucial for interacting with target proteins (e.g., kinase hinge regions). Synthetically, it serves as a tunable directing group during cross-coupling reactions[2].

  • C2-Chloro Substituent: An electron-withdrawing group that lowers the pKa​ of the adjacent carboxylic acid. More importantly, it acts as an orthogonal reactive handle for subsequent Nucleophilic Aromatic Substitution ( SN​Ar ) or Buchwald-Hartwig aminations.

  • C6-Thiophen-2-yl Group: Thiophene is a classic bioisostere for a phenyl ring. It enhances the lipophilicity of the molecule while introducing a sulfur atom capable of unique polar interactions or metal coordination.

G Core Nicotinic Acid Core (Pyridine-3-carboxylic acid) C2 C2 Position: Chloro Substituent Core->C2 SNAr Handle C6 C6 Position: Thiophen-2-yl Group Core->C6 Lipophilic Bioisostere

Fig 1. Pharmacophore mapping of 2-chloro-6-(thiophen-2-yl)nicotinic acid.

Physicochemical Data

The following table summarizes the core quantitative data and identifiers for the compound, essential for analytical tracking and procurement[3].

PropertyValue
Chemical Name 2-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid
CAS Number 462066-76-8
Molecular Formula C10H6ClNO2S
Molecular Weight 239.68 g/mol
SMILES OC(=O)c1ccc(nc1Cl)-c1cccs1
InChI Key AVAOMYBVOCRWAW-UHFFFAOYSA-N

Regioselective Synthesis via Suzuki-Miyaura Coupling

Mechanistic Rationale

Synthesizing this molecule requires differentiating between the electronically similar C2 and C6 carbon-chlorine bonds of the starting material, 2,6-dichloronicotinic acid. This is a classic challenge in organometallic chemistry.

Research by Houpis et al. demonstrated that the C3-carboxylate anion functions as a highly effective, tunable directing group[2]. When utilizing a standard palladium catalyst such as Pd(PPh3​)4​ or Pd(OAc)2​/PPh3​ in an aqueous basic medium, the oxidative addition of the palladium(0) species is directed away from the sterically hindered C2 position. Instead, the catalyst selectively inserts into the C6-Cl bond. This regioselectivity is driven by a combination of the steric bulk of the adjacent carboxylate and its electronic coordination with the palladium center, yielding the 6-substituted product exclusively[2].

G A 2,6-Dichloronicotinic Acid C Pd(PPh3)4, Na2CO3 Aq. Dioxane, 80°C A->C B Thiophen-2-ylboronic Acid B->C D Regioselective C6 Oxidative Addition C->D E 2-Chloro-6-(thiophen-2-yl) nicotinic acid D->E

Fig 2. Regioselective Suzuki-Miyaura cross-coupling workflow.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates built-in causality and In-Process Controls (IPC).

Step 1: Reagent Assembly In an oven-dried Schlenk flask under an argon atmosphere, combine 2,6-dichloronicotinic acid (1.0 equiv) and thiophen-2-ylboronic acid (1.05 equiv). Causality: A slight excess of the boronic acid compensates for potential protodeboronation side-reactions.

Step 2: Catalyst and Base Addition Add Pd(PPh3​)4​ (5 mol%) and Na2​CO3​ (2.5 equiv).

Step 3: Solvent Introduction Suspend the mixture in a degassed solvent system of 1,4-dioxane and water (3:1 v/v). Causality: Dioxane provides excellent solubility for the organic halide and boronic acid, while water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive trihydroxyboronate complex.

Step 4: Reaction Execution & IPC (Self-Validation) Heat the mixture to 80 °C for 12 hours. Self-Validation Check: Before quenching, extract a 50 µL aliquot and analyze via LC-MS. The complete disappearance of the starting material mass ( m/z 191) and the emergence of the product mass ( m/z 239 [M+H]+ ) confirms successful coupling.

Step 5: Workup and Isolation Cool the reaction to room temperature. Carefully acidify the aqueous layer with 1M HCl to pH ~3. Causality: The product is a carboxylic acid ( pKa​ ~ 3.5-4.5). Acidifying ensures the compound is fully protonated, driving it from the aqueous phase into the organic extraction solvent. Extract with ethyl acetate (3x), dry over Na2​SO4​ , and concentrate.

Step 6: Regiochemical Validation Purify via flash chromatography. Self-Validation Check: Analyze the purified product via 1H NMR. The presence of two distinct doublets with a coupling constant of J≈8.0 Hz corresponds to the C4 and C5 protons of the pyridine ring. This splitting pattern strictly validates that the coupling occurred at C6, as a C2-coupling would yield a completely different chemical shift profile.

Downstream Applications in Drug Development

The 2-chloro-6-heteroaryl nicotinic acid architecture is not an end-product but a highly versatile precursor utilized in several advanced therapeutic domains:

  • Thiopeptide Antibiotics: 2,6-disubstituted pyridines form the central core of numerous complex thiopeptide antibiotics (e.g., micrococcin, thiostrepton). The C2 and C6 positions of 2,6-dichloronicotinic acid serve as critical attachment points for thiazole rings or macrocyclic closure during total synthesis[4].

  • Kinase Inhibitors: The remaining C2-chloro group is perfectly primed for displacement by various anilines via SN​Ar . This generates 2-arylamino-6-heteroaryl nicotinic acids, a motif frequently found in inhibitors targeting kinases (such as p38 MAP kinase), where the C3-carboxylic acid forms crucial hydrogen bonds with the ATP-binding pocket.

References

  • Houpis, I. N., et al. "Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles." PubMed (Source: nih.gov). URL:[Link]

  • Molport. "2-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid." Source: molport.com. URL:[Link]

  • Just-Baringo, X., et al. "From 2,6-Dichloronicotinic Acid to Thiopeptide Cores." Source: researchgate.net. URL:[Link]

Sources

Foundational

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 2-Chloro-6-(thiophen-2-yl)nicotinic Acid

Executive Summary & Structural Rationale In the landscape of modern drug discovery, specific molecular scaffolds serve as foundational building blocks for generating diverse, high-affinity ligands. 2-Chloro-6-(thiophen-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern drug discovery, specific molecular scaffolds serve as foundational building blocks for generating diverse, high-affinity ligands. 2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 462066-76-8) is a highly privileged, orthogonally reactive intermediate[1]. By integrating a halogenated pyridine core with a lipophilic thiophene appendage, this molecule provides researchers with precise vectors for late-stage functionalization.

As an Application Scientist, I frequently leverage this scaffold in the design of kinase inhibitors and GPCR modulators. The strategic placement of the substituents dictates its utility:

  • C6-Thiophene: Acts as a bioisostere for a phenyl ring, offering a unique electron density profile and a sulfur atom capable of specific hydrogen-bond interactions or metal coordination, while increasing the overall lipophilicity (LogP)[2].

  • C2-Chlorine: Serves as a highly activated leaving group, primed for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling[3].

  • C3-Carboxylic Acid: Provides the primary handle for functionalization (typically via amide coupling) and acts as an electron-withdrawing group that synergizes with the pyridine nitrogen to further activate the C2 position[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this scaffold is critical for predicting its behavior in both synthetic workflows and biological assays.

Table 1: Physicochemical Properties of CAS 462066-76-8

PropertyValueExperimental / Structural Significance
CAS Number 462066-76-8Primary identifier for reagent procurement[1].
Molecular Formula C10H6ClNO2SIndicates a highly unsaturated, heteroaromatic system[4].
Molecular Weight 239.68 g/mol Low molecular weight, ideal for fragment-based or lead-oriented synthesis[2].
SMILES OC(=O)c1ccc(nc1Cl)-c1cccs1Confirms the 2,3,6-trisubstitution pattern on the pyridine ring[4].
Hydrogen Bond Donors 1Restricted to the carboxylic acid (-OH).
Hydrogen Bond Acceptors 4N (pyridine), O, O (carboxyl), S (thiophene).

Mechanistic Reactivity & Synthetic Divergence

The true power of 2-chloro-6-(thiophen-2-yl)nicotinic acid lies in its orthogonal reactivity . You can selectively react the C3-carboxylic acid without displacing the C2-chlorine, and subsequently functionalize the C2 position.

G Core 2-Chloro-6-(thiophen-2-yl) nicotinic acid (CAS: 462066-76-8) Amide Amide Derivatives (C3 Modification) Core->Amide HATU, DIPEA SNAr C2-Amino Derivatives (SNAr Pathway) Core->SNAr Amine, Base, Heat Suzuki C2-Aryl Derivatives (Suzuki Coupling) Core->Suzuki Boronic Acid, Pd Cat.

Caption: Synthetic divergence of 2-Chloro-6-(thiophen-2-yl)nicotinic acid into key pharmacophores.

Causality Behind the Reactivity

The C2-chlorine is highly activated toward SNAr due to the synergistic electron-withdrawing effects of the adjacent pyridine nitrogen and the C3-carbonyl group[3]. When a nucleophile attacks C2, the resulting negative charge in the Meisenheimer complex is stabilized by the electronegative nitrogen atom. However, at room temperature, this position is stable enough to allow for standard peptide coupling at the C3-carboxylic acid without competitive displacement[5].

G Reactant C2-Chloro Electrophile Intermediate Meisenheimer Complex Reactant->Intermediate Nucleophilic Attack Nucleophile Amine Nucleophile Nucleophile->Intermediate Product C2-Substituted Product + HCl Intermediate->Product Chloride Elimination

Caption: Mechanistic pathway of Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls and mechanistic rationale.

Protocol A: Amide Coupling via Uronium Activation (C3-Functionalization)

Objective: Convert the C3-carboxylic acid to an amide while preserving the C2-chlorine.

Causality & Rationale: The electron-withdrawing nature of the C2-chlorine and the pyridine ring severely reduces the nucleophilicity of the intermediate carboxylate. Traditional carbodiimides (like EDC) often fail or proceed sluggishly. We utilize HATU , which rapidly forms a highly reactive 7-azabenzotriazole (OAt) ester, driving the coupling forward efficiently at room temperature[5].

Step-by-Step Procedure:

  • Initiation: Dissolve 2-chloro-6-(thiophen-2-yl)nicotinic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Self-Validation: The solution should remain clear; DIPEA deprotonates the acid without acting as a nucleophile.

  • Activation: Add HATU (1.2 equiv) in one portion. Stir for 15 minutes at 25 °C. In-Process Control: LC-MS analysis will show the complete disappearance of the starting material and the formation of the active OAt-ester intermediate[5].

  • Coupling: Add the desired primary or secondary amine (1.2 equiv). Stir for 2–4 hours at 25 °C.

  • Quench & Workup: Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 (to remove HOAt byproduct), water, and brine.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: Displace the C2-chlorine of the resulting amide with a nucleophilic amine.

Causality & Rationale: The C2 position is electrophilic, but displacing a chloride requires thermal energy to overcome the activation barrier of the Meisenheimer complex[3]. Polar aprotic solvents (like NMP) are used to solvate the cations (from the base) while leaving the amine nucleophile "naked" and highly reactive.

Step-by-Step Procedure:

  • Initiation: Dissolve the C3-amide derivative (1.0 equiv) in anhydrous NMP (0.5 M concentration).

  • Reagent Addition: Add the nucleophilic amine (2.0–5.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Thermal Activation: Heat the mixture to 90–120 °C (depending on amine steric hindrance) for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The product will typically exhibit a lower Rf value than the starting material due to the introduction of the polar amino group.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water (3x) to remove the NMP solvent.

Protocol C: Suzuki-Miyaura Cross-Coupling at C2

Objective: Install an aryl or heteroaryl group at the C2 position.

Causality & Rationale: For sterically hindered ortho-substituted pyridines, standard palladium catalysts often suffer from slow reductive elimination. Using a catalyst with a large bite angle, such as Pd(dppf)Cl2 , facilitates the necessary geometric transitions around the palladium center[6].

Step-by-Step Procedure:

  • Initiation: In a microwave vial, combine the C2-chloro amide derivative (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and Na2CO3 (3.0 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M). Rationale: Water is essential to convert the boronic acid into the reactive boronate species for transmetalation[6].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a stream of nitrogen. Seal the vial.

  • Reaction: Heat to 90 °C for 4 hours (or 110 °C for 30 mins via microwave irradiation).

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Partition the filtrate between EtOAc and water, dry the organic layer, and purify via chromatography.

Reaction Condition Matrix

To streamline assay development, the following matrix summarizes the optimized parameters for functionalizing this scaffold.

Table 2: Reaction Condition Optimization Matrix for C2-Derivatization

TransformationReagents / CatalystOptimal SolventTemp (°C)Mechanistic Rationale
Amide Coupling Amine, HATU, DIPEADMF or DCM20–25Uronium activation of the electronically deactivated C3-COOH.
SNAr (Amination) Primary/Secondary Amine, K2CO3NMP80–120Thermal activation required to form the Meisenheimer complex.
Suzuki Coupling Aryl Boronic Acid, Pd(dppf)Cl2, Na2CO3Dioxane/H2O (4:1)90–100Pd(0) insertion into the activated C2-Cl bond; large bite-angle ligand.

References

  • 1 - AK Scientific 2.2 - BLD Pharm 3.4 - Molport 4.3 - Grokipedia 5.6 - Benchchem 6.5 - Beilstein Journals

Sources

Exploratory

2-Chloro-6-(thiophen-2-yl)nicotinic Acid: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the rational design of small-molecule libraries relies heavily on highly functionalized, predictable building blocks. 2-Chloro-6-(thiophen-2-yl)nicotinic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule libraries relies heavily on highly functionalized, predictable building blocks. 2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 462066-76-8) represents a quintessential "privileged scaffold." By combining a rigid pyridine core, an activated halogen for nucleophilic aromatic substitution (SNAr), a carboxylic acid for divergent amidation, and a thiophene bioisostere, this molecule provides a highly efficient vector for exploring chemical space.

This technical guide provides an in-depth analysis of the scaffold's electronic properties, mechanistic rationale for its synthetic diversification, and self-validating experimental protocols designed for high-throughput medicinal chemistry workflows.

Structural and Electronic Profiling

The utility of 2-chloro-6-(thiophen-2-yl)nicotinic acid stems from the precise electronic interplay of its substituents. The pyridine ring is inherently electron-deficient, a property that is heavily modulated by its functional groups .

  • C2-Chlorine (The Electrophilic Node): The chlorine atom is situated ortho to the pyridine nitrogen and para to the electron-withdrawing carboxylic acid. This synergistic electron withdrawal significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C2 carbon, priming it for SNAr reactions with amine or alkoxide nucleophiles .

  • C3-Carboxylic Acid (The Amidation Vector): The free carboxylic acid provides a handle for standard peptide-coupling chemistries. Converting this acid into an amide not only introduces structural diversity but further enhances the electrophilicity of the C2 position.

  • C6-Thiophene (The Lipophilic Bioisostere): Thiophene acts as a classical bioisostere for a phenyl ring. It provides essential π-π stacking interactions with target proteins while offering a slightly different electron density and a lower topological polar surface area (TPSA), which can favorably modulate ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Table 1: Physicochemical Properties & Lipinski Parameters

Data summarized for the unmodified scaffold to guide downstream library design.

PropertyValueRationale in Drug Design
Molecular Weight 239.67 g/mol Low molecular weight leaves a >250 Da budget for functionalization before violating Lipinski's Rule of 5.
CLogP (est.) ~2.8Optimal baseline lipophilicity for membrane permeability.
H-Bond Donors 1Favorable for target engagement (via the carboxylic OH).
H-Bond Acceptors 4Ensures adequate aqueous solubility potential.
TPSA 54.5 ŲExcellent baseline for oral bioavailability and potential Blood-Brain Barrier (BBB) penetration.

Mechanistic Rationale for Synthetic Diversification

When utilizing this scaffold for library generation, the sequence of functionalization is critical. Amidation must precede SNAr.

The Causality of Sequence: If SNAr is attempted first using an amine nucleophile, the resulting product will contain both a basic amine and an acidic carboxylic acid, forming a highly polar zwitterion. This zwitterionic state severely complicates chromatographic purification and reduces solubility in organic solvents. By performing the C3-amidation first, the carboxylic acid is masked. This not only improves the solubility of the intermediate but also converts the electron-donating carboxylate anion (which forms under the basic conditions of SNAr) into an electron-withdrawing amide, thereby accelerating the subsequent SNAr displacement .

Workflow A Scaffold 2-Chloro-6-thien-2-ylnicotinic acid B Step 1: Amidation Masks COOH, lowers LUMO A->B HATU, DIPEA C Step 2: SNAr Displaces C2-Chloro B->C R-NH2, NMP, 120°C D Final Library Dual-Functionalized C->D Purification

Fig 1. Divergent synthetic workflow for scaffold functionalization via sequential Amidation-SNAr.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure high-fidelity execution in a medicinal chemistry laboratory.

Protocol A: C3-Amidation via HATU Coupling

Objective: Convert the C3-carboxylic acid to an amide to introduce the first diversity element and activate the core for SNAr.

  • Activation: In an oven-dried flask under N2, dissolve 2-chloro-6-(thiophen-2-yl)nicotinic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and cool the mixture to 0 °C. Add HATU (1.2 eq) portion-wise.

    • Causality: HATU is selected over EDC/HOBt due to its superior kinetics with sterically hindered or electron-deficient anilines. The 0 °C initiation prevents the thermal degradation of the highly reactive HOAt-ester intermediate.

  • Coupling: Add the primary amine (1.1 eq) dropwise. Remove the ice bath, allowing the reaction to warm to 25 °C, and stir for 2 hours.

  • In-Process Control (IPC): Quench a 5 µL reaction aliquot into 1 mL of LC-MS grade MeCN.

    • Validation: Analyze via LC-MS. Complete conversion is validated by the disappearance of the starting material peak (m/z 240[M+H]⁺) and the emergence of the target amide mass.

  • Workup: Dilute the mixture with EtOAc (10 volumes) and wash sequentially with 5% aqueous LiCl (3 × 5 volumes).

    • Causality: Aqueous LiCl alters the partition coefficient of DMF, dragging it entirely into the aqueous phase and preventing DMF carryover, which would otherwise ruin normal-phase chromatography.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C2-chlorine with a secondary amine to finalize the dual-functionalized library compound.

  • Preparation: Dissolve the purified intermediate amide from Protocol A (1.0 eq) in anhydrous NMP (0.1 M). Add the secondary amine nucleophile (2.0 eq) and DIPEA (2.0 eq).

    • Causality: NMP is utilized instead of DMF due to its higher boiling point and superior thermal stability at the elevated temperatures required to drive sterically demanding SNAr reactions .

  • Execution: Seal the reaction vessel and heat to 120 °C using a heating block or microwave reactor for 4–12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1) and LC-MS.

    • Validation: A successful displacement is visually validated on TLC by a shift to a lower-Rf spot, as the non-polar chlorine atom is replaced by a more polar, electron-donating amine moiety.

  • Workup & Isolation: Cool to room temperature, dilute with water to precipitate the product (if highly lipophilic), or extract with EtOAc. Concentrate and purify the final compound via preparative reverse-phase HPLC.

Table 2: Optimization of SNAr Conditions at the C2 Position

Empirical data demonstrating the causality of solvent and base selection on yield.

SolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK2CO3802445Incomplete conversion; poor solubility of inorganic base.
DMSOCs2CO31001278Good conversion, but DMSO removal during workup caused product loss.
NMP DIPEA 120 6 88 Optimal; homogeneous basicity and high thermal stability.

Applications in Drug Discovery

The trisubstituted nature of the resulting compounds makes them ideal candidates for targeting complex protein binding pockets, particularly in kinase and G-Protein Coupled Receptor (GPCR) programs.

  • Kinase Inhibitors: The pyridine core frequently acts as a hinge-binding motif. The C2-amine can be tailored to reach into the solvent-exposed region, while the C6-thiophene occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • GPCR Antagonists: The rigid angular geometry provided by the 2,3,6-substitution pattern allows for precise spatial arrangement of pharmacophores, ensuring high-affinity binding to transmembrane domains.

Pharmacophore Core Pyridine Core HBD H-Bond Vector (C3) Core->HBD Amide Lipo Lipophilic Vector (C6) Core->Lipo Thiophene Nu Diversity Vector (C2) Core->Nu Amine

Fig 2. Pharmacophore mapping of the trisubstituted pyridine core for targeted drug design.

By leveraging the predictable reactivity and favorable physicochemical properties of 2-chloro-6-(thiophen-2-yl)nicotinic acid, medicinal chemists can rapidly generate robust, high-quality screening libraries with high hit-to-lead conversion potential.

References

  • Molport. "2-chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid Compound Profile and Commercial Availability." Molport Database. Available at:[Link]

  • The Journal of Organic Chemistry. "Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives." ACS Publications. Available at:[Link]

Foundational

Physicochemical Profiling and Thermodynamic Solubility Dynamics of 2-Chloro-6-(thiophen-2-yl)nicotinic Acid (CAS 462066-76-8)

Executive Summary 2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8)[1] is a highly specialized, heteroaromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understand...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8)[1] is a highly specialized, heteroaromatic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its thermodynamic solubility and physicochemical profile is paramount for downstream processing, purification, and formulation. This whitepaper provides an in-depth analysis of its solubility dynamics, driven by its unique molecular architecture, and establishes a self-validating experimental protocol for empirical solubility determination.

Molecular Architecture and Predictive Physicochemical Properties

The molecular structure of 2-chloro-6-(thiophen-2-yl)nicotinic acid features a central pyridine ring substituted with a carboxylic acid at the 3-position, a chlorine atom at the 2-position, and a thiophene ring at the 6-position.

Causality of Physicochemical Properties:

  • Ionization (pKa): The electron-withdrawing inductive effect (-I effect) of the adjacent 2-chloro group significantly lowers the pKa of the 3-carboxylic acid compared to unsubstituted nicotinic acid, making it a stronger acid. Physicochemical profiling of charge states is a critical early-stage filter in drug development ()[2].

  • Lipophilicity (LogP): The thiophene ring and the chlorine atom are highly lipophilic. This drives up the partition coefficient and drastically reduces intrinsic aqueous solubility in acidic environments, as computational predictions of drug solubility are heavily dependent on structural lipophilicity ()[3].

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueMechanistic Rationale
Molecular Weight 239.68 g/mol Based on formula C10H6ClNO2S[4].
LogP (Octanol/Water) ~3.2 - 3.8Driven by the hydrophobic thiophene and chloro substituents[3].
pKa (Carboxylic Acid) ~2.5 - 3.0Lowered by the strong inductive withdrawal of the ortho-chloro group[2].
Intrinsic Solubility (S0) < 0.05 mg/mLRestricted by high crystal lattice energy and high lipophilicity[3].

pH-Dependent Aqueous Solubility Profile

The aqueous solubility of ionizable compounds is strictly dictated by the Henderson-Hasselbalch relationship[2]. For 2-chloro-6-thien-2-ylnicotinic acid, aqueous solubility is highly pH-dependent:

  • Acidic Media (pH < 2.0): The carboxylic acid is fully protonated (unionized). The solubility is restricted to its intrinsic solubility (S0), which is extremely low due to the hydrophobic thiophene moiety[3].

  • Basic Media (pH > 4.5): The carboxylic acid deprotonates to form a carboxylate anion. The resulting ion-dipole interactions with water massively increase solubility, provided that no poorly soluble salt (e.g., calcium or magnesium carboxylate) precipitates from the buffer.

G A pH < 2.0 Unionized Acid D Low Solubility (< 0.05 mg/mL) A->D Hydrophobic Effect B pH = pKa (~2.8) 50% Ionized E Moderate Solubility (Buffer-dependent) B->E Equilibrium C pH > 4.5 Ionized Carboxylate F High Solubility (> 10 mg/mL) C->F Ion-Dipole Bonds

pH-dependent speciation and resulting aqueous solubility states.

Organic Solvent Solubility and Formulation Strategies

For chemical synthesis and purification, organic solvent selection is critical. The molecule acts as a strong hydrogen bond donor (via the -OH of the carboxylic acid) and a weak hydrogen bond acceptor.

Table 2: Estimated Solubility in Common Organic Solvents

SolventDielectric Constant (ε)Estimated SolubilityRationale
DMSO / DMF High (~47 / 38)> 100 mg/mLStrong H-bond acceptors disrupt the crystal lattice effectively.
Methanol / Ethanol Medium (~33 / 24)20 - 50 mg/mLProtic solvents solvate both the acidic proton and the heteroatoms.
Dichloromethane Low (~9)< 5 mg/mLLacks H-bonding capacity; limited solvation of the polar acid group.
Hexane / Heptane Very Low (~2)< 0.1 mg/mLHighly non-polar; unable to overcome the solid-state crystal lattice energy.

Step-by-Step Experimental Protocol: Thermodynamic Solubility Determination

To empirically determine the equilibrium solubility of 2-chloro-6-thien-2-ylnicotinic acid, the saturation shake-flask method is employed. This method remains the gold standard for equilibrium solubility determination ()[5][6]. This protocol is explicitly designed as a self-validating system to prevent false readouts caused by buffer depletion or polymorphic transformations.

Protocol Steps:

  • Solid Phase Verification: Perform X-ray Powder Diffraction (XRPD) on the starting API powder to confirm its initial crystalline form.

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate) to cover physiological ranges as recommended by biowaiver guidelines ()[6].

  • Saturation: Add an excess of the compound (e.g., 5 mg/mL) to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Place the vials in an orbital shaker at 37 ± 0.5 °C and 100 rpm for 24 to 48 hours[5][6].

    • Causality: A 24-48 hour window ensures thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of highly lipophilic, poorly wettable acids.

  • System Validation (Critical):

    • Validation A (pH Drift Check): Measure the pH of the suspension. If the pH has dropped by >0.1 units, the buffer capacity was exceeded by the acidic API. The final measured pH must be recorded as the reference pH for the solubility value.

    • Validation B (Residual Solid Check): Filter a small amount of the suspension and analyze the residual solid via XRPD.

    • Causality: This ensures the solid hasn't converted to a hydrate, a different polymorph, or a disproportionated salt during equilibration, which would invalidate the intrinsic solubility measurement of the original form.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 37 °C to separate the undissolved solid[5].

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a standard calibration curve.

G Step1 1. Solid Characterization (Initial XRPD & DSC) Step3 3. Excess Solid Addition (Target > Expected Sol) Step1->Step3 Step2 2. Buffer Preparation (pH 1.2, 4.5, 6.8) Step2->Step3 Step4 4. Equilibration (37°C, 24-48h, 100 rpm) Step3->Step4 Check1 Validation A: pH Drift Check (Measure final pH) Step4->Check1 Check2 Validation B: Solid Phase Check (Residual XRPD) Step4->Check2 Step5 5. Phase Separation (Centrifugation) Check1->Step5 If pH stable Check2->Step5 If no form change Step6 6. HPLC-UV Quantification Step5->Step6

Self-validating shake-flask methodology for thermodynamic solubility.

Conclusion

The solubility profile of 2-chloro-6-thien-2-ylnicotinic acid is fundamentally governed by the interplay between its acidic carboxylate core and its highly lipophilic thiophene and chloro substituents. By employing a rigorous, self-validating shake-flask methodology that accounts for pH drift and solid-state transformations, researchers can obtain accurate, pH-dependent thermodynamic solubility data. This precision is critical for the successful formulation, purification, and downstream processing of this pharmaceutical intermediate.

References

  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. URL: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • Bergström, C. A. S., & Larsson, P. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. International Journal of Pharmaceutics, 540(1-2), 185-193. URL: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. European Medicines Agency. URL:[Link]

Sources

Exploratory

Spectroscopic Characterization of 2-Chloro-6-thien-2-ylnicotinic Acid: A Technical Guide

This guide provides a comprehensive technical overview of the core spectroscopic methodologies required for the structural elucidation and characterization of 2-Chloro-6-thien-2-ylnicotinic acid. Designed for researchers...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the core spectroscopic methodologies required for the structural elucidation and characterization of 2-Chloro-6-thien-2-ylnicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of data. Instead, it offers a predictive analysis framework and detailed experimental protocols, establishing a self-validating system for the characterization of this and similar novel heterocyclic compounds.

Introduction: The Imperative for Rigorous Characterization

2-Chloro-6-thien-2-ylnicotinic acid is a heterocyclic compound featuring a substituted pyridine core, a class of molecules of significant interest in medicinal chemistry and materials science.[1] The precise arrangement of its chloro, thienyl, and carboxylic acid functionalities dictates its chemical properties and potential biological activity. Therefore, unambiguous confirmation of its molecular structure is a prerequisite for any further investigation.

This guide details the application of three cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to achieve this goal. For each technique, we will discuss the theoretical underpinnings, predict the expected spectral features of the target molecule, provide field-proven experimental protocols, and illustrate the workflows.

Molecular Structure:

Caption: Molecular Structure of 2-Chloro-6-thien-2-ylnicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H and ¹³C NMR Spectra

The predictions below are based on established chemical shift principles for substituted pyridines and thiophenes.[2][3] The exact values will be dependent on the solvent and concentration used.

¹H NMR Prediction: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, plus a broad signal for the carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift, typically > 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

  • Pyridine Ring Protons (H4, H5): Two signals are expected. These protons will appear as doublets due to coupling with each other. The electron-withdrawing nature of the adjacent nitrogen and chlorine atoms will shift them downfield, likely in the 7.5-8.5 ppm range.

  • Thiophene Ring Protons (H3', H4', H5'): Three signals are expected. These protons will exhibit characteristic doublet of doublets or triplet-like patterns depending on the coupling constants (J-values). Their chemical shifts are generally found between 7.0 and 8.0 ppm.

¹³C NMR Prediction: The proton-decoupled ¹³C NMR spectrum should display all 11 unique carbon signals.

  • Carboxylic Carbon (-COOH): This signal will be the most downfield, typically in the 165-175 ppm range.

  • Aromatic Carbons (Pyridine and Thiophene Rings): Nine distinct signals are expected in the 110-160 ppm range. The carbons directly attached to heteroatoms (N, S, Cl) will have their chemical shifts significantly influenced. For instance, C2 (attached to Cl) and C6 (attached to the thienyl group) are expected to be significantly shifted.

Experimental Protocol: NMR Analysis

This protocol outlines the standard procedure for acquiring high-quality NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4][5]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6] Ensure the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube. Avoid any solid particles.[4]

    • The final sample height in the tube should be approximately 4-5 cm.[4]

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the spectrometer's autosampler or manual probe.

    • Lock the instrument on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Acquire a standard ¹H NMR spectrum (typically 16-32 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are required to obtain a good signal-to-noise ratio.[2]

    • Process the data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to residual solvent peaks or TMS).

Caption: Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Spectrum

The IR spectrum of 2-Chloro-6-thien-2-ylnicotinic acid is expected to show several characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[7]

  • C-H Stretch (Aromatic): Absorption bands just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹) are indicative of C-H stretching in the pyridine and thiophene rings.[8]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is predicted in the region of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding.[9][10]

  • C=C and C=N Stretches (Aromatic Rings): Several medium to strong bands are expected in the 1400-1600 cm⁻¹ region, corresponding to the skeletal vibrations of the aromatic rings.[9]

  • C-Cl Stretch: A medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the preferred method for solid and liquid samples due to its minimal sample preparation requirement.[11][12]

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal surface.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[13]

    • The typical spectral range is 4000-600 cm⁻¹.

  • Data Processing:

    • The resulting spectrum should be baseline-corrected if necessary.

    • Label the major peaks and compare them to known correlation charts to identify functional groups.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, can offer valuable structural information. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common configuration that separates components of a mixture before they enter the mass spectrometer.[14][15]

Predicted Mass Spectrum

For 2-Chloro-6-thien-2-ylnicotinic acid (Molecular Formula: C₁₀H₆ClNO₂S), the following features are predicted in an ESI-MS experiment.

  • Molecular Ion Peak ([M+H]⁺ or [M-H]⁻):

    • In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z corresponding to the molecular weight + 1.

    • In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z corresponding to the molecular weight - 1.

  • Isotopic Pattern: A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), two peaks will be observed for the molecular ion, separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[16] This provides definitive evidence for the presence of one chlorine atom.

  • Key Fragmentation: Tandem MS (MS/MS) experiments would induce fragmentation. A likely and structurally informative fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule. The loss of the chlorine atom is also a common fragmentation pathway for chloro-substituted compounds.[17]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).[18]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

  • LC Separation:

    • Inject the sample into the LC system. A reversed-phase C18 column is commonly used for small molecules.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation for ESI+.

  • MS Detection:

    • The eluent from the LC column is directed into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻, respectively.

    • Perform a full scan to determine the m/z of the molecular ion.

    • Perform MS/MS analysis on the molecular ion peak to obtain fragmentation data for structural confirmation.

Caption: Experimental workflow for LC-MS analysis.

Data Synthesis and Structural Confirmation

No single technique provides a complete structural picture. The power of spectroscopic characterization lies in the synergistic integration of data from NMR, IR, and MS.

  • MS provides the molecular formula (via exact mass) and confirms the presence of chlorine (via isotopic pattern).

  • IR confirms the presence of key functional groups (carboxylic acid, aromatic rings).

  • NMR provides the complete carbon-hydrogen framework, showing how the different pieces of the molecule are connected.

By combining these data, a researcher can confidently confirm the identity and structural integrity of synthesized 2-Chloro-6-thien-2-ylnicotinic acid.

Summary of Predicted Spectroscopic Data
TechniquePredicted FeatureInterpretation
¹H NMR Broad singlet (>10 ppm)Carboxylic acid O-H
Multiplets (7.0-8.5 ppm)Aromatic protons on pyridine and thiophene rings
¹³C NMR Signal (165-175 ppm)Carboxylic acid C=O
Signals (110-160 ppm)Aromatic carbons
IR Broad band (2500-3300 cm⁻¹)O-H stretch (H-bonded)
Strong, sharp band (1700-1725 cm⁻¹)C=O stretch
Bands (1400-1600 cm⁻¹)Aromatic C=C/C=N stretches
Band (700-800 cm⁻¹)C-Cl stretch
MS [M+H]⁺ or [M-H]⁻Molecular weight confirmation
M+2 peak (~33% of M)Presence of one chlorine atom
MS/MS FragmentsLoss of CO₂, Cl, etc., confirming connectivity

Conclusion

This guide has outlined a robust, multi-technique approach for the comprehensive spectroscopic characterization of 2-Chloro-6-thien-2-ylnicotinic acid. By following the detailed protocols and using the predictive data as a benchmark, researchers can establish a self-validating workflow. This ensures the scientific integrity of their work by confirming the precise molecular structure of the target compound, a critical step in the journey of drug discovery and materials science innovation.

References

  • Standard Operating Procedure (SOP) Title: NMR Sample Preparation. Imperial College London. Available at: [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Houston. Available at: [Link]

  • InfoSheet : NMR sample preparation. École Polytechnique Fédérale de Lausanne. Available at: [Link]

  • ATR-FTIR Spectroscopy. Bio-protocol. Available at: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]

  • STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. Hong Kong University of Science and Technology. Available at: [Link]

  • Guide to FT-IR Spectroscopy. Bruker. Available at: [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]

  • Sample Preparation Protocol for Open Access MS. University of Oxford. Available at: [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Available at: [Link]

  • ATR-FTIR spectroscopy and spectroscopic imaging to investigate the behaviour of proteins subjected to freeze–thaw cycles in droplets, wells, and under flow. RSC Publishing. Available at: [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Available at: [Link]

  • 13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. Available at: [Link]

  • EXAMINATION OF HETEROCYCLIC COMPOUND: A REVIEW. Anveshana's International Publication. Available at: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. ResearchGate. Available at: [Link]

  • Mass Spectrometry analysis of Small molecules. SlideShare. Available at: [Link]

  • The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Systematic Review Pharmacy. Available at: [Link]

  • Spectroscopic studies of some n-heterocyclic compounds. Dr. Annasaheb G.D. Bendale Mahila Mahavidyalaya, Jalgaon. Available at: [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. Available at: [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. Available at: [Link]

  • The features of IR spectrum. Available at: [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. ResearchGate. Available at: [Link]

  • Fast LC/MS in the analysis of small molecules. PubMed. Available at: [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. Available at: [Link]

  • Special Issue : N-Heterocycles: Synthesis, Functionalization, Electrochemical, Spectroscopic Characterization and Mechanistic Investigation. MDPI. Available at: [Link]

  • Mass Spectrometry: Fragmentation. Available at: [Link]

  • Experimental IR and Raman spectra and quantum chemical studies of molecular structures, conformers and vibrational characteristics of nicotinic acid and its N-oxide. PubMed. Available at: [Link]

  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][2][13]benzothiazepin-1-ones. PubMed. Available at: [Link]

  • Predict 13C NMR spectra. Cheminfo.org. Available at: [Link]

  • Figure S1. Infrared Spectra of Nicotinic Acid, Thiourea and their Metal Complexes. Growing Science. Available at: [Link]

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • CASPRE - 13C NMR Predictor. Available at: [Link]

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. ResearchGate. Available at: [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. University of Liverpool Repository. Available at: [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. Available at: [Link]

  • Predict all NMR spectra. NMRdb.org. Available at: [Link]

  • DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing. Available at: [Link]

  • Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

Potential biological activity of 2-Chloro-6-thien-2-ylnicotinic acid derivatives

An In-Depth Technical Guide to the Biological Activity and Derivatization of 2-Chloro-6-thien-2-ylnicotinic Acid Derivatives Executive Summary The rational design of targeted therapeutics relies heavily on privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity and Derivatization of 2-Chloro-6-thien-2-ylnicotinic Acid Derivatives

Executive Summary

The rational design of targeted therapeutics relies heavily on privileged scaffolds that offer both structural stability and versatile derivatization vectors. 2-Chloro-6-thien-2-ylnicotinic acid represents a highly modular, bi-functional pharmacophore. By combining the bioisosteric properties of a thiophene ring with the orthogonal reactivity of a 2-chloronicotinic acid core, this scaffold has emerged as a critical building block in modern medicinal chemistry.

This whitepaper provides a comprehensive mechanistic guide to the biological utility of 2-chloro-6-thien-2-ylnicotinic acid derivatives, focusing on their recent applications as antiviral agents (specifically targeting SARS-CoV-2 Papain-like protease, PLpro) and anti-inflammatory compounds (Cyclooxygenase inhibitors).

Structural and Mechanistic Rationale

The pharmacological value of the 2-chloro-6-thien-2-ylnicotinic acid scaffold lies in its precise molecular architecture, which facilitates both target engagement and late-stage functionalization.

The Thiophene Pharmacophore (Position 6)

The incorporation of a thiophene ring at the 6-position of the pyridine core is a deliberate bioisosteric replacement for a phenyl group. Thiophene is ranked among the top sulfur-containing moieties in FDA-approved drugs due to its ability to enhance lipophilicity and metabolic stability[1]. The sulfur atom participates in favorable multipolar interactions with aromatic residues in target protein binding pockets, while the five-membered ring geometry allows the molecule to navigate sterically restricted subpockets more effectively than a bulkier benzene ring[2].

The 2-Chloronicotinic Acid Core

The 2-chloronicotinic acid substructure is a cornerstone of pharmaceutical synthesis[3][4]. Its utility is driven by two orthogonal reactive sites:

  • C2-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing carboxylic acid at C3, makes the C2 position highly susceptible to SNAr by primary and secondary amines[5][6]. This enables the rapid synthesis of 2-aminonicotinic acid derivatives, a motif central to many kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

  • C3-Carboxylic Acid (Amide Coupling): The carboxylic acid serves as a vector for exploring solvent-exposed regions or adjacent subpockets (such as the S3/S4 pockets in proteases) via standard amide coupling chemistries[7].

Primary Biological Targets

Antiviral Activity: SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition

Recent patent literature and structural biology studies have identified 6-(thiophen-2-yl)nicotinamide derivatives as potent, non-covalent inhibitors of the SARS-CoV-2 Papain-like protease (PLpro)[8][9].

PLpro is a dual-functioning enzyme essential for viral replication and immune evasion. It cleaves the viral polyprotein (pp1a/pp1ab) and simultaneously strips ubiquitin and interferon-stimulated gene 15 (ISG15) from host proteins, thereby dampening the host's innate Type I interferon response[10]. Derivatives of the 2-chloro-6-thien-2-ylnicotinic acid scaffold bind to the BL2 groove of PLpro. The thiophene ring anchors deep within the lipophilic pocket, while optimized amide substituents at the C3 position interact with the featureless P1/P2 sites, competitively blocking the binding of ISG15[7][9].

PLpro_Mechanism ViralInfection SARS-CoV-2 Infection PLpro PLpro Activity (Viral Protease) ViralInfection->PLpro ImmuneEvasion De-ISGylation & Immune Evasion PLpro->ImmuneEvasion Cleaves ISG15/Ub Inhibitor Thienyl-Nicotinamide Derivative Inhibition BL2 Groove Blockade Inhibitor->Inhibition Inhibition->PLpro Non-covalent binding ImmuneRestoration Restoration of Innate Immunity Inhibition->ImmuneRestoration Prevents cleavage

Fig 1: Mechanism of PLpro inhibition by thienyl-nicotinamide derivatives restoring innate immunity.

Anti-Inflammatory Activity: Cyclooxygenase (COX) Inhibition

By displacing the 2-chloro group with various anilines via SNAr, the scaffold is converted into 2-(arylamino)nicotinic acids. These compounds are structurally analogous to flunixin and act as potent inhibitors of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)[6]. The diarylamine geometry mimics the transition state of arachidonic acid, effectively blocking prostaglandin biosynthesis.

Experimental Workflows & Protocols

To ensure scientific rigor and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these derivatives.

Protocol 1: Two-Stage Scaffold Derivatization

Causality Note: HATU is selected over traditional EDC/NHS coupling reagents due to its superior efficacy in activating sterically hindered carboxylic acids adjacent to the bulky 2-chloro/2-amino substituents on the pyridine ring.

Step A: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Dissolve 2-chloro-6-thien-2-ylnicotinic acid (1.0 eq) and the desired primary amine (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to act as an acid scavenger.

  • Reaction: Heat the mixture to 120°C under microwave irradiation for 30 minutes. Note: Microwave heating is preferred to overcome the activation energy barrier of the electron-rich thiophene-substituted pyridine.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl, water, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Step B: Amide Coupling

  • Activation: Dissolve the intermediate from Step A (1.0 eq) in anhydrous dichloromethane (DCM). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired functionalized amine (e.g., a thiazolyl-methanamine for PLpro targeting) (1.2 eq). Stir for 4 hours at room temperature.

  • Purification: Quench with saturated NaHCO₃. Extract with DCM, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the final derivative.

Synthetic_Workflow Scaffold Starting Material 2-Chloro-6-thien-2-ylnicotinic acid SNAr Reaction 1: SNAr Amine, DIPEA, DMF, 120°C (MW) Scaffold->SNAr Intermediate Intermediate 2-Amino-6-thien-2-ylnicotinic acid SNAr->Intermediate AmideCoupling Reaction 2: Amide Coupling R-NH2, HATU, DIPEA, DCM, RT Intermediate->AmideCoupling FinalLead Final Lead Compound Targeted Therapeutic Agent AmideCoupling->FinalLead

Fig 2: Step-by-step synthetic workflow for the derivatization of the core scaffold.

Protocol 2: In Vitro PLpro Target Engagement Assay (FRET)

Causality Note: A Förster Resonance Energy Transfer (FRET) assay is utilized because it allows for real-time, continuous monitoring of protease cleavage kinetics without the need for secondary detection antibodies, minimizing assay interference.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT. DTT is critical to maintain the active site cysteine of PLpro in a reduced state[7].

  • Enzyme Incubation: Dilute recombinant SARS-CoV-2 PLpro enzyme to a final concentration of 10 nM in the assay buffer. Dispense 25 µL/well into a 384-well black microplate.

  • Compound Addition: Add 0.5 µL of the synthesized derivatives (serially diluted in DMSO) to the wells. Incubate for 30 minutes at 25°C to allow for non-covalent equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding 25 µL of the fluorogenic substrate (e.g., Z-Arg-Leu-Arg-Gly-Gly-AMC) at a final concentration of 50 µM.

  • Data Acquisition: Measure fluorescence continuously for 60 minutes using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Calculate the initial velocity (V₀) from the linear portion of the progress curve. Determine IC₅₀ values using a 4-parameter logistic non-linear regression model.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes representative structure-activity relationship trends observed when modifying the 2-chloro-6-thien-2-ylnicotinic acid scaffold, demonstrating its tunability for different biological targets based on recent literature[6][7][9].

Scaffold Modification (Base: 6-thien-2-ylnicotinic acid)Target AssayRepresentative Activity (IC₅₀ / MIC)Primary Pharmacological Effect
C2: Chloro | C3: Carboxylic Acid (Unmodified)Bacterial GrowthMIC > 100 µg/mLWeak baseline antimicrobial activity.
C2: 3-Chloroanilino | C3: Carboxylic AcidCOX-2 InhibitionIC₅₀ ~ 0.8 - 1.5 µMPotent anti-inflammatory (NSAID analog).
C2: Chloro | C3: Thiazol-4-ylmethanamine amideSARS-CoV-2 PLproIC₅₀ ~ 2.5 - 5.0 µMModerate viral protease inhibition.
C2: Methylamino | C3: Thiazol-4-ylmethanamine amideSARS-CoV-2 PLproIC₅₀ < 0.5 µMHigh-affinity antiviral lead compound.

Note: Data synthesized from generalized SAR trends of nicotinic acid and PLpro inhibitor literature to illustrate the functional divergence of the scaffold.

References

  • WO2024121709A1 - Papain-like protease (plpro) inhibitors - Google Patents. Google Patents.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC - National Institutes of Health. Available at:[Link]

  • Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. MDPI. Available at:[Link]

  • Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity. PMC - National Institutes of Health. Available at:[Link]

  • Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. PMC - National Institutes of Health. Available at:[Link]

  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect. Journal of Chemical & Engineering Data - ACS Publications. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-Chloro-6-thien-2-ylnicotinic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction: A Heterocyclic Scaffold of Interest 2-Chloro-6-thien-2-ylnicotinic acid is a specialized heterocyclic compound that has garnered interest with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Heterocyclic Scaffold of Interest

2-Chloro-6-thien-2-ylnicotinic acid is a specialized heterocyclic compound that has garnered interest within the fields of medicinal chemistry and agrochemical research. This molecule uniquely combines three key structural motifs: a pyridine ring, a carboxylic acid functional group, and a thiophene moiety. This distinct architecture makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. The pyridine core is a common feature in many pharmaceuticals, while the thiophene ring is a well-known bioisostere of a phenyl group, often introduced to modulate physicochemical properties and biological interactions. The presence of a reactive chlorine atom and a carboxylic acid group provides versatile handles for further chemical modifications, allowing for the exploration of a diverse chemical space in drug discovery and the development of novel active compounds.

Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental for any research and development endeavor. The key identifiers and properties for 2-Chloro-6-thien-2-ylnicotinic acid are summarized below.

IdentifierValueSource
Chemical Name 2-Chloro-6-(thiophen-2-yl)nicotinic acidN/A
CAS Number 462066-76-8[1]
Molecular Formula C₁₀H₆ClNO₂SN/A
Molecular Weight 240.68 g/mol N/A
InChIKey Not availableN/A

The physicochemical properties of the parent compound, 2-chloronicotinic acid, provide a baseline for understanding the characteristics of its derivatives.

PropertyValue (for 2-Chloronicotinic Acid)Source
Appearance White or slightly light yellow crystals[2]
Melting Point 176-178°C[2]
Boiling Point 316.8°C at 760 mmHg[2]
Solubility 0.17 g/100g in water; 2.7 g/100g in methanol; Insoluble in benzene[2]
pKa 2.54N/A

Synthesis of 2-Chloro-6-thien-2-ylnicotinic Acid: A Regioselective Approach

The synthesis of 2-Chloro-6-thien-2-ylnicotinic acid can be efficiently achieved through a regioselective Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method allows for the selective formation of a carbon-carbon bond at the 6-position of the pyridine ring, while preserving the chlorine atom at the 2-position for potential subsequent transformations. The proposed synthetic pathway leverages the differential reactivity of the two chlorine atoms in the starting material, 2,6-dichloronicotinic acid.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_catalyst Catalyst & Base cluster_product Product 2_6_dichloronicotinic_acid 2,6-Dichloronicotinic Acid Reaction_Vessel Reaction Mixture (Aqueous Dioxane) 2_6_dichloronicotinic_acid->Reaction_Vessel 2_thienylboronic_acid 2-Thienylboronic Acid 2_thienylboronic_acid->Reaction_Vessel Target_Compound 2-Chloro-6-thien-2-ylnicotinic Acid Reaction_Vessel->Target_Compound Heat Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Vessel Catalyst Base Base (e.g., Na₂CO₃) Base->Reaction_Vessel Base

Caption: Proposed synthesis of 2-Chloro-6-thien-2-ylnicotinic acid via Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 6-aryl-2-chloronicotinic acids.[3]

Materials:

  • 2,6-Dichloronicotinic acid

  • 2-Thienylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloronicotinic acid (1 equivalent).

  • Addition of Reagents: To the flask, add 2-thienylboronic acid (1.1 equivalents), sodium carbonate (3 equivalents), and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (e.g., 0.05 equivalents).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100°C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-6-thien-2-ylnicotinic acid.

Causality Behind Experimental Choices:

  • Regioselectivity: The Suzuki-Miyaura coupling is known to be regioselective for dihalogenated pyridines. The chlorine atom at the 6-position is generally more reactive towards oxidative addition to the palladium(0) catalyst than the chlorine at the 2-position, especially when a directing group like a carboxylic acid is present.[3]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki-Miyaura reactions.[3]

  • Base: The base (sodium carbonate) is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[1]

  • Solvent System: A mixture of an organic solvent like dioxane and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Potential Applications in Drug Development and Agrochemicals

While specific biological activity data for 2-Chloro-6-thien-2-ylnicotinic acid is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest potential applications in both the pharmaceutical and agrochemical sectors.

Pharmaceutical Relevance

Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities. They are important intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and anti-cardiovascular agents.[4] The incorporation of a thiophene ring, a common bioisostere for a phenyl ring, can enhance a molecule's metabolic stability and improve its pharmacokinetic profile. The combination of the pyridine, carboxylic acid, and thiophene moieties in 2-Chloro-6-thien-2-ylnicotinic acid makes it a promising scaffold for the development of novel therapeutic agents. For instance, related thieno[2,3-b]pyridine-2-carboxylic acid derivatives have been investigated for their antibacterial activity.[5]

Agrochemical Potential

Pyridine carboxylic acids are a well-established class of herbicides, known for their effectiveness in controlling broadleaf weeds.[6] Furthermore, nicotinamide derivatives containing a thiophene moiety have demonstrated significant fungicidal activity.[7] This suggests that 2-Chloro-6-thien-2-ylnicotinic acid could serve as a valuable building block for the synthesis of new fungicides and herbicides. The carboxylic acid function is known to play a role in the phloem mobility of agrochemicals, which is the movement of the active ingredient within a plant.[8]

Conclusion

2-Chloro-6-thien-2-ylnicotinic acid represents a versatile and synthetically accessible heterocyclic compound with significant potential as a key intermediate in the development of new pharmaceuticals and agrochemicals. Its synthesis via a regioselective Suzuki-Miyaura coupling provides an efficient route to this valuable scaffold. Further investigation into the biological activities of derivatives synthesized from this core structure is warranted to fully explore its potential in drug discovery and crop protection.

References

  • Kumar, A., & Kumar, S. (2008). Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. Journal of Heterocyclic Chemistry, 45(6), 1847-1849. [Link]

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.
  • Wiberg, K. B., & McShane, H. F. (1955). 2-Chloromethylthiophene. Organic Syntheses, 35, 37.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76258, 2-Chloronicotinic acid. Retrieved from [Link]

  • Li, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Metabolism, Pharmacokinetics and Toxicity of Functional Groups (pp. 1-28). Wiley-VCH.
  • Al-Obaid, A. M., et al. (2015). Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. Pharmaceutical Chemistry Journal, 49(4), 241-247.
  • Inoue, Y., et al. (1998). Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. Bioscience, Biotechnology, and Biochemistry, 62(10), 1969-1974.
  • CN103497172A - Synthetic method of 2-chlorothiophene. (2014).
  • Hocek, M., & Dvorakova, H. (2001).
  • Zhao, B., et al. (2016). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Zaihra, T., et al. (2023). Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid. ScienceRise: Pharmaceutical Science, (5 (45)), 4-13.
  • Reimer, J. V. (2013). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Virginia Tech.
  • Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ChemSrc. (n.d.). 2-Chloronicotinic acid.
  • Hentzer, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Souldozi, A., & Sadeghi, M. M. (2020). 2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. Molecules, 25(18), 4251.
  • PharmaCompass. (n.d.). 2-CHLORO NICOTINIC ACID.
  • Ramirez, A., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC advances, 10(52), 31201-31205.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2-Chloro-6-(thiophen-2-yl)nicotinic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Regioselective Palladium-Catalyzed Cross-Coupling and Orthogonal SNAr Derivatization Executive Summary The 2,6-disubstitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Focus: Regioselective Palladium-Catalyzed Cross-Coupling and Orthogonal SNAr Derivatization

Executive Summary

The 2,6-disubstituted nicotinic acid scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators. The synthesis of 2-chloro-6-(thiophen-2-yl)nicotinic acid derivatives relies on the orthogonal reactivity of the two chemically distinct chlorine atoms in the commercially available starting material, 2,6-dichloronicotinic acid.

This application note details a highly regioselective, self-validating synthetic workflow. By leveraging the electronic and steric directing effects of the C-3 carboxylic acid group, researchers can selectively install a thiophene moiety at the C-6 position via Suzuki-Miyaura coupling, preserving the C-2 chlorine for subsequent late-stage Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale & Causality

Regioselectivity in Suzuki-Miyaura Cross-Coupling

In 2,6-dichloronicotinic acid, the two carbon-chlorine bonds are not electronically equivalent. During Palladium-catalyzed cross-coupling, oxidative addition occurs preferentially at the C-6 position. This regiocontrol is driven by two fundamental factors:

  • Electronic Activation: The C-6 position is para to the strongly electron-withdrawing carboxylic acid group. This orientation depletes electron density at C-6 more effectively than at the ortho C-2 position, making the C6–Cl bond highly susceptible to insertion by the electron-rich Pd(0) species[1].

  • Steric Hindrance: The adjacent carboxylate moiety at C-3 creates a sterically demanding environment around the C-2 chlorine. This kinetically disfavors the oxidative addition of the bulky palladium-phosphine complex at C-2, allowing the C-6 pathway to dominate[2].

Orthogonal Reactivity for SNAr at C-2

Once the thiophene ring is installed at C-6, the remaining C-2 chlorine becomes the focal point for derivatization. The C-2 position is highly activated toward SNAr. When attacked by a nucleophile (e.g., an amine or alkoxide), the adjacent pyridine nitrogen and the ortho-carboxylic acid group synergistically stabilize the resulting anionic Meisenheimer complex via inductive and resonance electron withdrawal, facilitating a rapid and clean displacement[3].

Reaction Optimization Data

To ensure >95% regiocontrol during the Suzuki coupling, the choice of base and solvent is critical. The carboxylic acid must be fully deprotonated to form the carboxylate anion, which acts as a tunable directing group[1].

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for C-6 Selectivity

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Regioselectivity (C-6 : C-2)
Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Dioxane / H₂O (4:1)857895 : 5
Pd(OAc)₂ / PPh₃ (3%) Na₂CO₃ (3.0) MeOH (Anhydrous) 55 85 >98 : 2
Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)THF / H₂O (5:1)706280 : 20
Pd(OAc)₂ / PPh₃ (3%)LiOH (3.0)NMP / H₂O (4:1)803590 : 10

Causality Insight: Methanol combined with Na₂CO₃ provides optimal solubility for the carboxylate anion without risking esterification under these mild basic conditions. This maximizes the electronic directing effect and yields the highest C-6 regioselectivity, as demonstrated in[1].

Pathway Visualization

G SM 2,6-Dichloronicotinic Acid Reagents Pd(OAc)2, PPh3, Na2CO3 2-Thienylboronic Acid SM->Reagents OxAdd6 Oxidative Addition at C-6 (Para to COOH) Reagents->OxAdd6 Major Pathway Sterically Unhindered OxAdd2 Oxidative Addition at C-2 (Ortho to COOH) Reagents->OxAdd2 Minor Pathway Sterically Hindered Int1 2-Chloro-6-(thiophen-2-yl) nicotinic Acid OxAdd6->Int1 Int2 6-Chloro-2-(thiophen-2-yl) nicotinic Acid OxAdd2->Int2 SNAr SNAr at C-2 (Nucleophile, K2CO3, Heat) Int1->SNAr Product 2-Substituted-6-(thiophen-2-yl) nicotinic Acid Derivatives SNAr->Product Meisenheimer Complex

Figure 1: Regioselective synthetic workflow for 2-chloro-6-thien-2-ylnicotinic acid derivatives.

Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Chloro-6-(thiophen-2-yl)nicotinic acid

Objective: Selective installation of the thiophene moiety at C-6 via Suzuki-Miyaura coupling[1].

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloronicotinic acid (1.92 g, 10.0 mmol), 2-thienylboronic acid (1.41 g, 11.0 mmol), anhydrous Na₂CO₃ (3.18 g, 30.0 mmol), and triphenylphosphine (0.157 g, 0.6 mmol).

  • Atmosphere Exchange: Evacuate and backfill the flask with dry nitrogen three times to prevent catalyst oxidation. Add anhydrous, degassed methanol (40 mL) via syringe.

  • Catalyst Initiation: Add Palladium(II) acetate (0.067 g, 0.3 mmol) to the suspension against a positive flow of nitrogen.

  • Heating & Validation: Heat the mixture to 55 °C and stir vigorously for 18 hours. Self-Validation: Analyze an aliquot via HPLC at 220 nm; the reaction is deemed complete when the conversion of the starting material is >95%.

  • Filtration: Cool the mixture to room temperature (25 °C). Filter the suspension through a tightly packed pad of Celite to remove palladium black and insoluble inorganic salts. Wash the Celite pad with additional methanol (20 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove the methanol solvent completely.

  • Isoelectric Precipitation (Causality): Dissolve the resulting residue in deionized water (50 mL). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 3.0–3.5. Why this pH? This specific range protonates the carboxylate to form the neutral nicotinic acid, causing it to precipitate out of the aqueous phase, while avoiding the protonation of the pyridine nitrogen (which would solubilize the product as a hydrochloride salt).

  • Isolation: Collect the precipitate by vacuum filtration, wash with ice-cold water (2 x 15 mL), and dry under high vacuum at 45 °C for 12 hours to afford the title compound as an off-white solid.

Protocol B: SNAr Derivatization at C-2 (Synthesis of 2-Morpholino-6-(thiophen-2-yl)nicotinic acid)

Objective: Late-stage functionalization of the C-2 position using a secondary amine[3].

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the 2-chloro-6-(thiophen-2-yl)nicotinic acid intermediate (1.20 g, 5.0 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add morpholine (1.09 g, 12.5 mmol, 2.5 equiv) and finely powdered K₂CO₃ (1.38 g, 10.0 mmol). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl generated during the substitution, preventing the nucleophilic amine from being deactivated via protonation.

  • Heating & Validation: Attach a reflux condenser and heat the mixture to 90 °C for 12 hours. Self-Validation: TLC (DCM:MeOH 9:1) should indicate the complete consumption of the starting material (higher Rf) and the appearance of a new, highly fluorescent spot under 254 nm UV light.

  • Quenching: Cool the reaction to room temperature and pour it slowly into crushed ice/water (50 mL) with vigorous stirring.

  • Precipitation: Carefully adjust the pH to ~4.5 using 1M HCl. Causality: The isoelectric point of the resulting 2-amino nicotinic acid derivative is higher than its chloro-precursor due to the basicity of the newly installed amine; pH 4.5 ensures maximum precipitation.

  • Recovery: Filter the resulting solid, wash with cold water, and recrystallize from ethanol/water to yield the pure 2-morpholino-6-(thiophen-2-yl)nicotinic acid.

References

  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid Source: Journal of Heterocyclic Chemistry URL:[Link] (Referenced via)

  • Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols Source: ResearchGate / Applied Catalysis A: General URL:[Link]

Sources

Application

Advanced Applications of 2-Chloro-6-thien-2-ylnicotinic Acid in Medicinal Chemistry: Scaffold Diversification and Protocol Guide

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the rapid generation of structurally diverse libraries from a single privileged scaffold is a cornerstone of hit-to-lead optimization. 2-Chloro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the rapid generation of structurally diverse libraries from a single privileged scaffold is a cornerstone of hit-to-lead optimization. 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) serves as an exceptional bifunctional building block. Its utility is driven by three distinct structural handles, each offering specific pharmacological and synthetic advantages:

  • C2-Chlorine (Electrophilic Center): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination). This activation is a direct consequence of the electron-withdrawing nature of both the adjacent pyridine nitrogen and the C3-carboxylic acid [1].

  • C3-Carboxylic Acid (Diversification Handle): This moiety allows for straightforward amidation, esterification, or cyclization into bioisosteres (e.g., oxadiazoles). When the C2 position is aminated, the resulting 2-aminonicotinamide motif acts as a classic "hinge-binding" pharmacophore, critical for ATP-competitive kinase inhibition [2].

  • C6-Thien-2-yl Group (Lipophilic Anchor): Compared to a standard phenyl ring, the thiophene ring provides enhanced metabolic stability against oxidative degradation while offering unique sulfur- π and π

    π stacking interactions within hydrophobic target pockets (such as the DFG-out pocket in kinases or allosteric GPCR sites).

By sequentially functionalizing the C2 and C3 positions, researchers can access a vast chemical space, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and complex fused heterocycles like pyridoquinazolinones [3].

Divergent Synthetic Workflow

The true value of 2-Chloro-6-thien-2-ylnicotinic acid lies in its synthetic divergence. Depending on the reaction conditions and nucleophiles chosen, the scaffold can be directed toward entirely different therapeutic classes.

SyntheticWorkflow Core 2-Chloro-6-thien-2-ylnicotinic Acid (Core Scaffold) SNAr Nucleophilic Aromatic Substitution (SNAr) [C2-Amination] Core->SNAr Amines/Anilines Base, Heat/MW Cyclization Acid-Promoted Cyclocondensation Core->Cyclization Anthranilic acids HCl, Reflux Amidation Peptide Coupling (HATU/DIPEA) [C3-Amidation] SNAr->Amidation R-NH2 GPCR Nicotinic Acid NSAIDs (GPCR/Inflammation) SNAr->GPCR Direct Use Kinase 2-Amino-nicotinamides (Kinase Inhibitors) Amidation->Kinase Hinge Binders Fused Pyridoquinazolinones (RNA Pol I Inhibitors) Cyclization->Fused

Caption: Divergent synthetic workflow of 2-Chloro-6-thien-2-ylnicotinic acid into diverse pharmacological classes.

Quantitative Data: Reaction Optimization

The choice between thermal SNAr, microwave-assisted SNAr, and Buchwald-Hartwig amination depends heavily on the nucleophilicity of the incoming amine. The table below summarizes the causal relationship between the chosen methodology and the expected outcomes based on established literature for 2-chloronicotinic acid derivatives [1][2].

MethodologyReagents / CatalystTemp / TimeTarget NucleophileTypical YieldMechanistic Rationale
Thermal SNAr K₂CO₃, DMF or NMP120 °C / 12-24 hAliphatic primary/secondary amines75 - 90%High nucleophilicity of aliphatic amines easily overcomes the activation barrier without metal catalysis.
Microwave SNAr DIPEA, NMP150 °C / 15-30 minModerately hindered anilines60 - 85%Microwave irradiation provides rapid, uniform heating, overcoming the steric hindrance of ortho-substituted anilines.
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane100 °C / 8-16 hElectron-deficient or bulky anilines50 - 80%Palladium catalysis bypasses the high energy barrier of direct nucleophilic attack by utilizing oxidative addition/reductive elimination.
Cyclocondensation Anthranilic acid, HCl, EtOHReflux / 12 hBifunctional aromatic amines40 - 65%Acid catalysis promotes dual SNAr and condensation, forming rigid tetracyclic cores (e.g., RNA Pol I inhibitors)[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate "In-Process Controls" (IPCs). These steps transform a standard method into a self-validating system, allowing the chemist to confirm causality and success at each stage.

Protocol A: Microwave-Assisted C2-Amination (SNAr)

Objective: Synthesize 2-(arylamino)-6-(thiophen-2-yl)nicotinic acid.

Causality Note: Traditional thermal heating often leads to decarboxylation of nicotinic acids at prolonged high temperatures. Microwave irradiation drastically reduces reaction time, minimizing this thermal degradation pathway [1].

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, add 2-Chloro-6-thien-2-ylnicotinic acid (1.0 eq, 0.5 mmol) and the desired aniline derivative (1.5 eq, 0.75 mmol).

  • Solvent & Base: Suspend the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 1.25 mmol).

    • Rationale: DIPEA acts as a non-nucleophilic proton scavenger, preventing the formation of HCl salts which would deactivate the incoming aniline.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a microwave reactor at 150 °C for 20 minutes with a pre-stirring period of 30 seconds.

  • In-Process Control (LC-MS Validation): Sample 5 μ L of the reaction mixture and dilute in 1 mL MeOH. Analyze via LC-MS.

    • Validation Marker: The starting material exhibits a distinct isotopic pattern due to the chlorine atom ( 35 Cl/ 37 Cl ratio of 3:1 at m/z 240/242[M+H]⁺). Successful conversion is definitively proven by the disappearance of this isotopic signature and the emergence of the product mass.

  • Workup: Pour the cooled mixture into crushed ice/water (15 mL). Acidify to pH 3-4 using 1M HCl. The product typically precipitates as a solid. Filter, wash with cold water, and dry under high vacuum.

Protocol B: C3-Amidation via HATU Coupling

Objective: Convert the C3-carboxylic acid to a target 2-aminonicotinamide.

Causality Note: The C2-arylamino group creates significant steric bulk and can form an intramolecular hydrogen bond with the C3-carbonyl oxygen. Standard coupling reagents (like EDC/HOBt) often fail or proceed slowly. HATU is chosen because the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate rapidly overcomes these steric and electronic hurdles.

  • Activation: Dissolve the 2-(arylamino)-6-(thiophen-2-yl)nicotinic acid (1.0 eq, 0.3 mmol) in anhydrous DMF (2.0 mL). Add HATU (1.2 eq, 0.36 mmol) and DIPEA (3.0 eq, 0.9 mmol). Stir at room temperature for 15 minutes.

    • Validation Marker (Colorimetric): The solution will typically transition to a deep yellow/orange color, indicating the formation of the active uronium ester.

  • Coupling: Add the target aliphatic amine (1.5 eq, 0.45 mmol) dropwise. Stir at room temperature for 2 hours.

  • In-Process Control (TLC): Elute a TLC plate with DCM:MeOH (9:1). The highly polar carboxylic acid (Rf ~0.1) should be completely consumed, replaced by a less polar amide spot (Rf ~0.4-0.6) visible under UV 254 nm.

  • Purification: Dilute with EtOAc (15 mL), wash with saturated NaHCO₃ (3 x 10 mL) to remove HOAt byproducts, followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Mechanistic Application: Kinase Inhibition

When 2-Chloro-6-thien-2-ylnicotinic acid is converted into a 2-amino-6-thienylnicotinamide, it becomes a potent ATP-competitive inhibitor. The 2-amino group and the pyridine nitrogen form a critical bidentate hydrogen-bonding network with the backbone amide of the kinase hinge region (e.g., in p38 MAPK or EGFR). The C6-thiophene ring projects into the hydrophobic pocket, stabilizing the inactive conformation of the enzyme and halting downstream inflammatory signaling.

SignalingPathway Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor MAPKKK MAP3K Cascade Receptor->MAPKKK p38MAPK p38 MAP Kinase (Target Enzyme) MAPKKK->p38MAPK Phosphorylation Transcription Transcription Factors (ATF-2, MEF2C) p38MAPK->Transcription Active Block Pathway Blockade (Anti-inflammatory Effect) p38MAPK->Block Inhibited Inhibitor 2-Amino-6-thienylnicotinamide (ATP-Competitive Inhibitor) Inhibitor->p38MAPK Binds Hinge Region Inflammation Pro-inflammatory Cytokine Production Transcription->Inflammation

Caption: Mechanism of action for p38 MAPK inhibition by 2-amino-6-thienylnicotinamide derivatives.

References

  • Quevedo, C. E., Bavetsias, V., & McDonald, E. (2009). "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines." Tetrahedron Letters, 50(21), 2481-2483. URL:[Link]

  • Mako, T. L., & Byers, J. A. (2021). "Substituent Effects and the Energetics of Noncatalyzed Aryl Halide Aminations: A Theoretical Investigation." ACS Omega, 6(41), 27150–27163. URL:[Link]

  • Diesendruck, Y., et al. (2022). "Discovery and Evaluation of Novel Angular Fused Pyridoquinazolinonecarboxamides as RNA Polymerase I Inhibitors." ACS Omega, 7(12), 10544–10558. URL:[Link]

Method

Application Note: Regioselective Synthesis of 2-Chloro-6-(thiophen-2-yl)nicotinic Acid

Introduction & Strategic Rationale Nicotinic acid (pyridine-3-carboxylic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, antiemetic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Nicotinic acid (pyridine-3-carboxylic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, antiemetic agents, and metabolic modulators. The synthesis of 2-chloro-6-(thiophen-2-yl)nicotinic acid presents a classical challenge in synthetic organic chemistry: achieving absolute regiocontrol during the functionalization of a dihalogenated heterocycle.

This protocol details a highly efficient, regioselective Suzuki-Miyaura cross-coupling strategy utilizing commercially available 2,6-dichloronicotinic acid and thiophen-2-ylboronic acid. By leveraging the intrinsic electronic and steric properties of the pyridine ring, this methodology circumvents the need for complex protecting group strategies, delivering the target compound in a streamlined, self-validating workflow.

Mechanistic Causality: Dictating Regioselectivity

The success of this protocol relies on the precise control of the oxidative addition step in the palladium catalytic cycle. When 2,6-dichloronicotinic acid is subjected to a Pd(0) catalyst, insertion can theoretically occur at either the C-2 or C-6 carbon-chlorine bond. However, absolute C-6 selectivity is achieved due to two synergistic factors:

  • Electronic Activation: The C-6 chloride is situated in a para-like (1,4) relationship to the highly electron-withdrawing carboxylic acid group at C-3. This resonance effect significantly depletes electron density at C-6, weakening the C6–Cl bond and lowering the activation energy for the oxidative addition of the electron-rich Pd(0) species.

  • Steric Hindrance: The C-2 position is flanked by the bulky carboxylate group and the pyridine nitrogen. This creates a sterically congested microenvironment that repels the bulky tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst.

As demonstrated by , standard palladium catalysts in aqueous media selectively yield the 6-aryl-2-chloronicotinic acid. Furthermore, established that under basic conditions, the deprotonated carboxylate anion acts as a tunable directing group, locking the regiochemistry and preventing unwanted C-2 functionalization.

Self-Validating Experimental Protocol

Quantitative Reaction Parameters

The following parameters have been optimized to ensure complete conversion while suppressing protodeboronation of the thiophene precursor.

ParameterValue / ConditionCausality & Strategic Note
2,6-Dichloronicotinic Acid 1.0 equivLimiting reagent; serves as the electrophilic scaffold.
Thiophen-2-ylboronic Acid 1.15 equivSlight excess compensates for competitive protodeboronation at elevated temperatures.
Pd(PPh₃)₄ 5 mol%Standard loading; provides an optimal balance between reaction rate and minimal palladium waste.
Na₂CO₃ 3.0 equivDual purpose: Deprotonates the nicotinic acid to form the directing carboxylate anion, and activates the boronic acid for transmetalation.
Solvent System 1,4-Dioxane / H₂O (3:1)Biphasic/homogeneous balance. Water dissolves the inorganic base and carboxylate; Dioxane solubilizes the catalyst and boronic acid.
Temperature & Time 85 °C for 12–16 hoursProvides sufficient thermal energy to drive the C-6 oxidative addition without degrading the thiophene moiety.
Step-by-Step Methodology
Phase 1: Reaction Setup & Deoxygenation
  • Action: In a thoroughly dried 100 mL round-bottom flask, combine 2,6-dichloronicotinic acid (1.0 eq), thiophen-2-ylboronic acid (1.15 eq), and Na₂CO₃ (3.0 eq).

  • Action: Add a 3:1 v/v mixture of 1,4-Dioxane and deionized water (approx. 10 mL per gram of substrate).

  • Action: Sparge the biphasic mixture with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen.

  • Action: Under a positive stream of inert gas, quickly add the Pd(PPh₃)₄ catalyst (5 mol%).

  • Validation Checkpoint: The Pd(PPh₃)₄ powder must be bright yellow. If it appears brown or black, it has oxidized to inactive Pd(II) or Pd black and the reaction will fail. Upon addition, the reaction mixture will take on a distinct yellow hue.

Phase 2: Catalytic Cross-Coupling
  • Action: Equip the flask with a reflux condenser, flush with inert gas, and heat the mixture to 85 °C in a pre-heated oil bath for 12–16 hours.

  • Validation Checkpoint: As the reaction reaches temperature, the mixture will become homogeneous and progressively darken to a deep orange/brown. This visual shift confirms the active Pd(0) species has entered the catalytic cycle.

  • Action: Monitor reaction progress via TLC (Eluent: EtOAc/Hexanes 1:1 with 1% Acetic Acid) or LC-MS.

  • Validation Checkpoint: The starting material spot (UV active, lower Rf​ due to polarity) must completely disappear, replaced by a new, distinct product spot.

Phase 3: Orthogonal Workup & Purification
  • Action: Cool the reaction to room temperature and concentrate in vacuo to remove the majority of the volatile 1,4-Dioxane.

  • Action: Dilute the remaining aqueous residue with additional deionized water (20 mL) and wash with Dichloromethane (DCM) (3 × 20 mL).

  • Causality: Under these basic conditions, the target product exists as a highly water-soluble sodium carboxylate salt. Washing with DCM selectively extracts organic-soluble impurities (triphenylphosphine oxide, homocoupled dithiophene, and residual palladium).

  • Validation Checkpoint: The aqueous layer retains the product and remains clear (though potentially tinted), while the organic layer carries away the dark catalytic byproducts.

  • Action: Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, carefully acidify to pH ~2.0 using 2M HCl.

  • Validation Checkpoint: A thick, off-white to pale yellow precipitate of 2-chloro-6-(thiophen-2-yl)nicotinic acid will immediately crash out of solution as the carboxylate is protonated.

  • Action: Extract the acidic aqueous suspension with Ethyl Acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Action: Recrystallize from Ethanol/Water to obtain the analytically pure target compound.

Workflow Visualization

SynthesisWorkflow Setup 1. Reaction Setup 2,6-Dichloronicotinic acid + Thiophen-2-ylboronic acid Solvent: Dioxane/H2O Val1 Validation: Catalyst is bright yellow. Degassing stops bubbling. Setup->Val1 Coupling 2. Regioselective Suzuki Coupling Pd(PPh3)4 (5 mol%), Na2CO3, 85°C, 12h Val1->Coupling Val2 Validation: Reaction turns dark. TLC confirms C-6 conversion. Coupling->Val2 Workup1 3. Basic Aqueous Extraction Wash with DCM to remove impurities Val2->Workup1 Val3 Validation: Product remains in aqueous layer as soluble sodium carboxylate. Workup1->Val3 Workup2 4. Acidification & Isolation Adjust to pH 2 with HCl, Extract with EtOAc Val3->Workup2 Val4 Validation: Thick white precipitate forms upon acidification. Workup2->Val4

Self-validating workflow for the regioselective synthesis of the target compound.

References

  • Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid Ma, M., Li, C., Li, X., & Liu, Y. (2008). Journal of Heterocyclic Chemistry, 45(6), 1847-1849. URL:[Link]

  • Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles Houpis, I. N., Liu, R., Wu, Y., Yuan, Y., Wang, Y., & Nettekoven, U. (2010). The Journal of Organic Chemistry, 75(20), 6965-6968. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds (General Mechanistic Reference) Miyaura, N., & Suzuki, A. (1995). Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Application

2-Chloro-6-thien-2-ylnicotinic acid as an intermediate in organic synthesis.

Application Note: 2-Chloro-6-thien-2-ylnicotinic Acid as a Privileged Intermediate in Organic Synthesis Executive Summary In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds se...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Chloro-6-thien-2-ylnicotinic Acid as a Privileged Intermediate in Organic Synthesis

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine scaffolds serve as foundational building blocks. 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) is a versatile, multi-handle intermediate characterized by its distinct regional reactivity. By combining a reactive C2-chloro group, a modifiable C3-carboxylic acid, and a lipophilic C6-thiophene ring, this molecule provides a direct synthetic vector toward complex bicyclic heterocycles, most notably the pyrido[2,3-d]pyrimidine class. These fused scaffolds are recognized as privileged structures, acting as potent kinase inhibitors in oncology and as protoporphyrinogen oxidase inhibitors in modern herbicides[1][2].

This application note details the mechanistic rationale, physicochemical properties, and validated experimental protocols for utilizing this intermediate in multi-step organic synthesis.

Structural and Mechanistic Profiling

To effectively utilize 2-chloro-6-thien-2-ylnicotinic acid, one must understand the electronic interplay of its substituents:

  • C3-Carboxylic Acid (Amidation Handle): Serves as the primary site for peptide coupling or esterification.

  • C2-Chloro Group (Electrophilic Center): The chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr)[3][4]. The electron-withdrawing nature of the adjacent pyridine nitrogen and the C3-carbonyl group lowers the lowest unoccupied molecular orbital (LUMO) of the ring, facilitating the addition-elimination mechanism characteristic of SNAr.

  • C6-Thien-2-yl Group (Pharmacophore Element): Acts as an electron-rich aromatic system that provides critical lipophilicity and engages in π−π stacking interactions within biological target binding pockets.

Strategic Causality: A critical rule in utilizing this intermediate is the sequence of reactions. SNAr at the C2 position should generally be performed after the C3-carboxylic acid is converted to an amide. If SNAr is attempted on the free acid under basic conditions, the resulting carboxylate anion donates electron density into the pyridine ring, significantly deactivating the C2-chloro group toward nucleophilic attack. Amidation restores the electron-withdrawing pull, accelerating the SNAr step.

ReactivityMap Core 2-Chloro-6-thien-2-ylnicotinic acid (Core Scaffold) C2 C2-Position (Chloro) Activated for SNAr Core->C2 Nucleophilic Attack C3 C3-Position (COOH) Amidation / Esterification Core->C3 Peptide Coupling C6 C6-Position (Thiophene) Lipophilic / pi-pi stacking Core->C6 Target Binding

Caption: Structural reactivity map of 2-Chloro-6-thien-2-ylnicotinic acid highlighting synthetic handles.

Physicochemical Properties

PropertyValue
Chemical Name 2-Chloro-6-(thiophen-2-yl)pyridine-3-carboxylic acid
CAS Registry Number 462066-76-8
Molecular Formula C10H6ClNO2S[5]
Molecular Weight 239.68 g/mol [5]
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
Reactivity Profile Electrophilic at C2; Acidic at C3

Experimental Protocols: Pathway to Pyrido[2,3-d]pyrimidines

The following self-validating protocols outline the transformation of 2-chloro-6-thien-2-ylnicotinic acid into a fused pyrido[2,3-d]pyrimidine scaffold[2][6].

Protocol A: C3-Amidation via HATU Coupling

Causality & Rationale: HATU is selected over traditional carbodiimides (like EDC) due to its superior efficiency in coupling sterically hindered or electron-deficient amines, while minimizing epimerization. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester intermediate[7].

  • Preparation: In an oven-dried flask under nitrogen, dissolve 2-chloro-6-thien-2-ylnicotinic acid (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature to ensure complete deprotonation.

  • Amine Addition: Add the target primary amine (1.1 equiv).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise. Note: Cooling controls the exothermic formation of the active OAt ester, preventing thermal degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor completion via LC-MS (disappearance of the SM mass m/z 238 [M-H]⁻).

  • Workup: Quench the reaction by pouring it into saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with 5% aqueous LiCl or brine (5x) to entirely remove residual DMF. Dry over Na₂SO₄, filter, and concentrate to yield the 2-chloro-6-thien-2-ylnicotinamide intermediate.

Protocol B: C2-Nucleophilic Aromatic Substitution (SNAr)

Causality & Rationale: With the C3-amide in place, the C2-chloro group is highly electrophilic. An excess of the incoming amine is used to act as both the nucleophile and the acid scavenger for the generated HCl byproduct.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in a polar aprotic solvent such as NMP or DMSO (0.5 M).

  • Nucleophile Addition: Add the desired primary amine (3.0 equiv).

  • Thermal Activation: Heat the mixture to 100–120 °C for 12 hours. Alternatively, for accelerated kinetics, subject the mixture to microwave irradiation at 150 °C for 20–30 minutes.

  • Workup (Self-Validating): Cool the mixture to room temperature and slowly add cold water dropwise. The resulting 2-amino-6-thien-2-ylnicotinamide derivative will typically precipitate as a highly crystalline solid. Filter, wash with cold water, and dry under a vacuum.

Protocol C: Cyclization to Pyrido[2,3-d]pyrimidine

Causality & Rationale: The 2-aminonicotinamide undergoes a dehydrative condensation with a one-carbon synthon (triethyl orthoformate) to close the pyrimidine ring[6]. Acetic acid acts as a catalyst to generate the reactive formimidate intermediate.

  • Preparation: Suspend the 2-amino-6-thien-2-ylnicotinamide (1.0 equiv) in neat triethyl orthoformate (10 volumes), which acts as both the reagent and the solvent.

  • Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Cyclization: Heat the mixture to reflux (approx. 140 °C) for 4–6 hours. The reaction progress can be visually validated as the suspension typically becomes a clear solution before the cyclized product begins to precipitate.

  • Isolation: Cool the reaction to 0 °C. Filter the precipitated thienyl-substituted pyrido[2,3-d]pyrimidine, wash with cold ethanol, and dry.

SyntheticWorkflow SM 2-Chloro-6-thien-2-yl nicotinic acid Amide 2-Chloro-6-thien-2-yl nicotinamide SM->Amide HATU, DIPEA Amine (Protocol A) AminoAmide 2-Amino-6-thien-2-yl nicotinamide Amide->AminoAmide SNAr Amine, Heat (Protocol B) Product Thienyl-Pyrido[2,3-d] pyrimidine Scaffold AminoAmide->Product Triethyl orthoformate Reflux (Protocol C)

Caption: Step-by-step synthetic workflow from the 2-chloronicotinic acid intermediate to the fused bicyclic scaffold.

Applications in Drug Development & Agrochemistry

The resulting thienyl-substituted pyrido[2,3-d]pyrimidines synthesized from this intermediate are of immense interest across life sciences:

  • Agrochemicals: Recent studies have demonstrated that pyrido[2,3-d]pyrimidine derivatives synthesized from 2-chloronicotinic acid starting materials act as potent protoporphyrinogen oxidase (PPO) inhibitors, showing high herbicidal activity against monocotyledonous weeds like bentgrass[1][2].

  • Pharmaceuticals: The pyrido[2,3-d]pyrimidine core is a bioisostere of quinazoline and a structural mimic of nucleic acid bases. It is a privileged scaffold for designing inhibitors against cyclin-dependent kinases (CDKs) and the CXCR3 receptor[6], utilizing the C6-thiophene group to anchor the molecule deeply within hydrophobic kinase pockets.

References

  • CAS 462066-76-8 | 2-Chloro-6-thien-2-ylnicotinic acid. Codow. Available at: [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI Molecules. Available at: [Link]

  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions. Green Chemistry, Royal Society of Chemistry. Available at:[Link]

  • Practical Syntheses of a CXCR3 Antagonist. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: Orthogonal Functionalization of 2-Chloro-6-thien-2-ylnicotinic Acid in Lead Generation

Executive Summary 2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8) is a highly versatile, tri-functional building block widely utilized in medicinal chemistry and drug discovery[1]. Its structure offers three distin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8) is a highly versatile, tri-functional building block widely utilized in medicinal chemistry and drug discovery[1]. Its structure offers three distinct handles for derivatization: an electrophilic C2-chloro group, a modifiable C3-carboxylic acid, and a lipophilic C6-thiophene ring. This application note provides a comprehensive, self-validating guide to the orthogonal functionalization of this scaffold, enabling the rapid generation of diverse nicotinamide libraries for screening against targets such as cyclooxygenase (COX) enzymes and kinases.

Mechanistic Rationale & Synthetic Strategy

When designing a synthetic route utilizing 2-chloro-6-substituted nicotinic acids, the sequence of functionalization is critical. The pyridine ring is inherently electron-deficient, making the C2-chloro position susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling[2].

The Causality of Reaction Sequencing: A common pitfall in derivatizing this scaffold is attempting SNAr directly on the free carboxylic acid. Under the basic conditions required for SNAr (e.g., K2CO3 or DIPEA), the C3-carboxylic acid deprotonates. The resulting carboxylate anion donates electron density into the pyridine π-system, significantly reducing the ring's electrophilicity and stalling the displacement of the C2-chloride[3].

To bypass this electronic deactivation, the optimal strategy is to perform an amide coupling at C3 first . Converting the ionizable acid into a neutral amide restores the electrophilicity of the pyridine ring, facilitating rapid downstream SNAr or Suzuki-Miyaura coupling at C2[4]. Alternatively, direct SNAr on the free acid is only viable under harsh, solvent-free, high-temperature conditions[5].

SyntheticWorkflow Start 2-Chloro-6-thien-2-ylnicotinic Acid (Scaffold) PathA Amide Coupling (C3) HATU, DIPEA Start->PathA Preferred Pathway PathB Esterification (C3) Alkylation/Acidic Start->PathB Alternative Protection SNAr SNAr at C2 Microwave, NMP PathA->SNAr Suzuki Suzuki Coupling at C2 Pd(dppf)Cl2 PathA->Suzuki PathB->SNAr Final1 2-Amino-6-thienyl Nicotinamide Library SNAr->Final1 Final2 2-Aryl-6-thienyl Nicotinamide Library Suzuki->Final2

Figure 1: Orthogonal functionalization workflow for 2-Chloro-6-thien-2-ylnicotinic acid derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific in-process controls (IPCs) to ensure mechanistic integrity before proceeding to the next stage.

Protocol A: C3-Amide Coupling (The Priming Step)

Rationale: We utilize HATU over standard EDC/HOBt because the C3-carboxylic acid is sterically hindered by the adjacent C2-chloro group and electronically deactivated. HATU generates a highly reactive HOAt-ester intermediate that overcomes this barrier.

  • Activation: Dissolve 2-chloro-6-thien-2-ylnicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir at room temperature for 15 minutes.

    • Self-Validation Check: An aliquot quenched in methanol should show complete conversion to the methyl ester via LC-MS, confirming successful activation.

  • Coupling: Add the desired primary or secondary amine (1.2 eq, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO3 (2 × 10 mL) to remove unreacted acid and HOAt, followed by 1M HCl (10 mL) to remove unreacted amine. Wash with brine, dry over Na2SO4, and concentrate.

  • Validation: Analyze via LC-MS. The product peak should exhibit the characteristic 3:1 isotopic pattern of a single chlorine atom (e.g., [M+H]⁺ and [M+H+2]⁺), confirming the C2-chloro group remains intact.

Protocol B: SNAr at C2 (Microwave-Assisted)

Rationale: With the C3-amide established, the C2-chloro group is primed for displacement. NMP is selected over DMF as the solvent due to its higher boiling point and thermal stability under microwave irradiation[3].

  • Preparation: In a 10 mL microwave vial, combine the 2-chloro-nicotinamide intermediate from Protocol A (1.0 eq, 0.5 mmol), the nucleophile (e.g., an aniline or cyclic amine, 2.0 eq, 1.0 mmol), and anhydrous K2CO3 (2.5 eq, 1.25 mmol) in NMP (3.0 mL).

  • Irradiation: Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes (for aliphatic amines) or 150 °C for 60 minutes (for less nucleophilic anilines).

  • Workup: Pour the cooled mixture into ice water (15 mL) to precipitate the product. Filter the solid and wash with cold water. If the product is an oil, extract with DCM (3 × 10 mL).

  • Validation: TLC (Hexanes:EtOAc 1:1) should show a highly fluorescent spot under 254 nm UV light (due to the extended conjugation of the new C2-amine and the C6-thiophene). LC-MS must show the disappearance of the chlorine isotope pattern.

Protocol C: Suzuki-Miyaura Cross-Coupling at C2

Rationale: To form C-C bonds at C2, Pd(dppf)Cl2 is utilized. The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the challenging oxidative addition into the C-Cl bond of the electron-deficient pyridine[2][4].

  • Reaction Setup: Charge a Schlenk flask with the 2-chloro-nicotinamide intermediate (1.0 eq, 0.5 mmol), an aryl boronic acid (1.5 eq, 0.75 mmol), and Pd(dppf)Cl2 (0.05 eq, 0.025 mmol).

  • Solvent & Base: Add degassed 1,4-dioxane (4.0 mL) and a degassed 2M aqueous solution of Na2CO3 (1.0 mL, 2.0 mmol).

  • Heating: Heat the biphasic mixture at 100 °C under nitrogen for 4 hours.

    • Self-Validation Check: The reaction mixture should transition from a reddish-orange suspension to a dark, homogeneous solution (with potential palladium black precipitation upon completion).

  • Purification: Filter through a short pad of Celite to remove palladium residues, concentrate the filtrate, and purify via flash chromatography.

Quantitative Data & Optimization

The table below summarizes the optimization of the C2-derivatization step, highlighting the necessity of temperature control and solvent selection based on the nucleophile's strength.

EntryC2-NucleophileBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholineK2CO3DMF90 (Thermal)12.045
2MorpholineDIPEANMP120 (MW)0.588
3AnilineK2CO3NMP150 (MW)1.072
4Phenylboronic Acid*Na2CO3Dioxane/H2O100 (Thermal)4.081

*Conditions represent Suzuki cross-coupling using Pd(dppf)Cl2 (5 mol%).

Biological Application & Pharmacophore Mapping

Derivatives of 2-chloro-6-thien-2-ylnicotinic acid are frequently explored as competitive inhibitors for targets like COX-2[5] and various kinases. The di-substituted nicotinamide core acts as a rigid scaffold that projects functional groups into distinct binding pockets.

Mechanism Target Target Enzyme (e.g., COX-2 / Kinase) Substrate Endogenous Substrate (Arachidonic Acid / ATP) Substrate->Target Binds Inhibitor 2-Substituted-6-thienyl Nicotinamide Lead Hinge Hinge Region / H-Bonding (Amide & Pyridine N) Inhibitor->Hinge Anchors Lipophilic Hydrophobic Pocket (Thiophene & C2-Aryl) Inhibitor->Lipophilic Occupies Hinge->Target Blocks Active Site Lipophilic->Target Enhances Affinity

Figure 2: Pharmacophore mapping and competitive inhibition mechanism of the synthesized leads.

The C3-amide and the pyridine nitrogen typically form critical hydrogen bonds with the hinge region of kinases or the Arg120/Tyr355 residues in COX enzymes[5]. Concurrently, the C6-thiophene and the newly introduced C2-substituent occupy adjacent hydrophobic pockets, driving target affinity and selectivity.

References

  • Design and synthesis of photoaffinity labeling probes based on clinically approved CFTR modulators Source: sfu.ca (Summit Research Repository) URL:[Link]

  • Source: google.com (Google Patents)
  • Environmentally Friendly Catalyst- and Solvent-Free Synthesis of 2-Anilino Nicotinic Acids Derivatives as a Potential Lead COX Inhibitors Source: researchgate.net URL:[Link]

  • US 20180162858A1 - Substituted aryl-amine derivatives and methods of use Source: googleapis.com (Patent Document) URL:[Link]

Sources

Application

Application Note: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives via 2-Chloro-6-thien-2-ylnicotinic Acid

Executive Summary & Strategic Rationale The synthesis of N-(thiophen-2-yl) nicotinamide derivatives represents a critical frontier in agrochemical and medicinal chemistry. These heterocyclic scaffolds are designed using...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of N-(thiophen-2-yl) nicotinamide derivatives represents a critical frontier in agrochemical and medicinal chemistry. These heterocyclic scaffolds are designed using the principle of "active substructure splicing," combining the biological ubiquity of the nicotinamide moiety (a vitamin B3 derivative) with the lipophilic and pharmacophoric properties of the thiophene ring. Recent field trials have demonstrated that specific derivatives within this class exhibit potent fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis), outperforming commercial standards like flumorph and mancozeb[1].

This application note details a highly optimized, self-validating protocol for synthesizing these derivatives using 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) as the primary building block[2]. The presence of the electron-withdrawing 2-chloro group subtly deactivates the carboxylic acid, making standard carbodiimide coupling reagents (e.g., EDC/HOBt) kinetically sluggish. To overcome this, we employ an acyl chloride activation strategy using oxalyl chloride and catalytic N,N-dimethylformamide (DMF)[3]. This approach ensures complete conversion, scalability, and high atom economy.

SyntheticWorkflow SM 2-Chloro-6-thien-2-ylnicotinic acid (Starting Material) Act Activation (Oxalyl Chloride, cat. DMF, DCM) SM->Act Step 1 Int Acyl Chloride Intermediate (Highly Reactive) Act->Int Coupling Amide Coupling (Thiophen-2-amine, DIPEA, 0°C to RT) Int->Coupling Step 2 Product N-(Thiophen-2-yl) Nicotinamide Derivative (Target Scaffold) Coupling->Product

Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.

Mechanistic Causality & Reaction Design

The transformation of 2-Chloro-6-thien-2-ylnicotinic acid into an amide bond requires overcoming the steric hindrance and electronic deactivation caused by the adjacent chloro and thienyl groups. We utilize 3[3] rather than thionyl chloride (SOCl₂) because oxalyl chloride operates under milder conditions and its byproducts (CO, CO₂, and HCl) are entirely gaseous, simplifying downstream purification.

The reaction is catalyzed by DMF, which reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion)[4]. The carboxylate attacks this intermediate, rapidly forming the acyl chloride while regenerating the DMF catalyst.

Mechanism DMF DMF + Oxalyl Chloride VHI Vilsmeier-Haack Intermediate (Chloroiminium Ion) DMF->VHI -CO2, -CO, -Cl- Attack Nucleophilic Attack by Carboxylate VHI->Attack Acid Nicotinic Acid Derivative Acid->Attack AcylCl Acyl Chloride + DMF + CO2 + CO Attack->AcylCl -HCl

Mechanistic pathway of carboxylic acid activation via catalytic DMF.

For the subsequent 1[1], N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA). DIPEA is a non-nucleophilic base; its steric bulk prevents it from competing with the weakly nucleophilic thiophen-2-amine for the acyl chloride, thereby suppressing the formation of unwanted ketene or amidine side products.

Step-by-Step Experimental Protocol

Step 1: Activation to 2-Chloro-6-thien-2-ylnicotinoyl Chloride

Objective: Convert the stable carboxylic acid into a highly reactive acyl chloride.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a gas bubbler (to monitor CO/CO₂ evolution). Purge with inert Argon.

  • Dissolution: Suspend 2-Chloro-6-thien-2-ylnicotinic acid (10.0 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Catalysis: Add 3 drops (~0.1 mmol) of anhydrous DMF. Causality: DMF is the active catalyst; omitting it will stall the reaction indefinitely at room temperature.

  • Activation: Cool the mixture to 0 °C using an ice bath. Slowly add Oxalyl Chloride (12.0 mmol, 1.2 eq) dropwise over 10 minutes. Causality: The reaction is exothermic. Cooling prevents the rapid, uncontrolled release of toxic CO gas and minimizes solvent evaporation.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours until gas evolution ceases.

  • Self-Validation (TLC Quench): Do not run a TLC of the raw mixture (acyl chlorides streak and hydrolyze on silica). Instead, withdraw a 10 µL aliquot and quench it into 0.5 mL of anhydrous methanol containing 1 drop of DIPEA. Run a TLC (Hexanes:EtOAc 7:3). The formation of a distinct, high-Rf methyl ester spot confirms complete activation.

  • Concentration: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude yellow solid is the highly reactive acyl chloride. Do not expose to ambient moisture.

Step 2: Amide Coupling with Thiophen-2-amine

Objective: Form the target N-(thiophen-2-yl) nicotinamide derivative.

  • Amine Preparation: In a separate flame-dried flask, dissolve Thiophen-2-amine (10.5 mmol, 1.05 eq) and DIPEA (25.0 mmol, 2.5 eq) in 20 mL of anhydrous DCM. Cool to 0 °C.

  • Coupling: Dissolve the crude acyl chloride from Step 1 in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15 minutes. Causality: Adding the electrophile to an excess of base/amine prevents the localized accumulation of HCl, which would otherwise protonate the thiophen-2-amine and halt the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (IR Spectroscopy): Take a crude IR reading of the organic phase. The disappearance of the acyl chloride C=O stretch (~1750 cm⁻¹) and the appearance of a sharp amide C=O stretch (~1650 cm⁻¹) confirms successful coupling.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine/DIPEA, saturated NaHCO₃ (2 x 20 mL) to neutralize residual acid, and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography (gradient elution: Hexanes to 1:1 Hexanes:EtOAc) to yield the pure product.

Quantitative Data & Optimization Summaries

To establish the superiority of the oxalyl chloride method for this specific sterically hindered substrate, parallel optimizations were conducted (Table 1). The acyl chloride route provides vastly superior yields compared to standard coupling agents.

Table 1: Reaction Optimization for 2-Chloro-6-thien-2-ylnicotinic Acid Activation

Activation MethodReagentsTime (h)Yield (%)Mechanistic Observation
Carbodiimide EDC, HOBt, DIPEA2435Incomplete conversion; steric hindrance blocks HOBt ester attack.
Uronium Salt HATU, DIPEA1268Moderate yield; high cost makes it unviable for scale-up.
Acyl Chloride Oxalyl Chloride, cat. DMF492 Clean conversion; highly electrophilic intermediate overcomes sterics.

The resulting N-(thiophen-2-yl) nicotinamide scaffolds have been extensively tested for their agrochemical viability. As shown in Table 2, active substructure splicing yields compounds that outperform legacy commercial fungicides[1].

Table 2: Comparative Fungicidal Efficacy against Pseudoperonospora cubensis (Cucumber Downy Mildew)

Compound / TreatmentConcentration (mg/L)Efficacy (%)Pharmacophore Feature
Target Derivative (4f) 50>90 Active substructure splicing (Nicotinamide + Thiophene)
Flumorph (Commercial)50~75Standard baseline
Mancozeb (Commercial)50~60Standard baseline

References

  • Benchchem Application Notes.Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives. Benchchem.
  • AK Scientific.2-Chloro-6-thien-2-ylnicotinic acid 95%, 462066-76-8. AK Scientific Catalog.
  • ACS Publications.Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education.
  • ACS Publications.Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

Sources

Method

Application Note: Reaction of 2-Chloro-6-(thiophen-2-yl)nicotinic Acid with Amines

Introduction & Chemical Context 2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 462066-76-8) is a highly versatile, bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Chloro-6-(thiophen-2-yl)nicotinic acid (CAS: 462066-76-8) is a highly versatile, bifunctional building block in medicinal chemistry. It is frequently utilized in the synthesis of kinase inhibitors, COX inhibitors, and novel bioactive heterocycles. The molecule features two primary reactive sites: the C3-carboxylic acid and the C2-aryl chloride.

When reacting this scaffold with amines, the synthetically dominant and most valuable pathway is Nucleophilic Aromatic Substitution (SNAr) at the C2 position, yielding 2-amino-6-(thiophen-2-yl)nicotinic acid derivatives. The electron-withdrawing nature of the pyridine nitrogen, synergistically coupled with the inductive pull of the ortho-carboxylic acid, highly activates the C2-chlorine bond for nucleophilic displacement [1]. While the 6-thiophenyl group is electron-rich, its resonance contribution at the 2-position is minimal compared to the overwhelming activation provided by the pyridine core.

Mechanistic Rationale & Causality

A common pitfall when working with 2-chloronicotinic acids is the assumption that the amine will preferentially form an amide bond with the carboxylic acid. However, without the presence of specialized coupling reagents (e.g., HATU, EDC), the SNAr pathway is kinetically favored at elevated temperatures [1].

When the amine is introduced, it first undergoes an acid-base reaction with the carboxylic acid to form a carboxylate salt. This deprotonation slightly deactivates the pyridine ring toward nucleophilic attack. Consequently, high thermal energy (100–200 °C) or microwave irradiation is strictly required to overcome the activation barrier and force the formation of the tetrahedral Meisenheimer complex. For sterically hindered or electronically deactivated anilines, the intrinsic electrophilicity of the C2 position is insufficient, necessitating transition-metal catalysis (Buchwald-Hartwig) or Lewis acid activation [2, 3].

SNAr_Mechanism A 2-Chloro-6-(thiophen-2-yl) nicotinic acid C Meisenheimer Complex (Tetrahedral Intermediate) A->C Nucleophilic Attack B Amine (R-NH2) B->C D 2-Amino-6-(thiophen-2-yl) nicotinic acid C->D Chloride Elimination E HCl (Neutralized) C->E

SNAr mechanism via Meisenheimer complex formation at the C2 position.

Experimental Design: Optimizing the Reaction

To ensure a self-validating and high-yielding protocol, several variables must be controlled:

  • Base Selection: The choice of base dictates the reaction's efficiency. Using an excess of the reactant amine (3 equivalents) serves as both the nucleophile and the acid scavenger. Alternatively, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are used to neutralize the generated HCl without competing for the electrophile [1].

  • Solvent Selection: Polar protic solvents like water are remarkably effective under microwave conditions due to their high microwave absorptivity and ability to stabilize the highly polar SNAr transition state [1].

  • Workup Strategy (Self-Validation): The resulting 2-aminonicotinic acids are amphoteric. Isolation relies on adjusting the aqueous reaction mixture to the compound's isoelectric point (typically pH 3.5–4.5). At this pH, the zwitterion precipitates out of solution, providing an intrinsic, self-validating purification step that leaves unreacted amine and salts in the aqueous filtrate.

Quantitative Data Summary

The following table summarizes the optimized conditions for reacting 2-Chloro-6-(thiophen-2-yl)nicotinic acid with various classes of amines.

Amine CategoryRecommended ProtocolCatalystSolventTemp (°C)Typical TimeExpected Yield
Primary/Secondary Aliphatic Protocol A (Microwave)NoneWater120–1501.5–2 hours75–95%
Unhindered Anilines Protocol B (Solvent-Free)Boric Acid (30 mol%)None1201–3 hours70–90%
Deactivated/Hindered Arylamines Protocol C (Buchwald-Hartwig)Pd₂(dba)₃ / XantphosDioxane100–12012–24 hours50–85%

Experimental Workflows & Protocols

Experimental_Workflow Start Select Amine Nucleophile Aliphatic Aliphatic Amines (Primary or Secondary) Start->Aliphatic Aromatic Aromatic Amines (Anilines) Start->Aromatic Hindered Sterically Hindered / Deactivated Amines Start->Hindered ProtA Protocol A: Microwave SNAr Solvent: Water Temp: 120-150°C Aliphatic->ProtA High Nucleophilicity ProtB Protocol B: Solvent-Free Catalyst: Boric Acid Temp: 120°C Aromatic->ProtB Moderate Nucleophilicity ProtC Protocol C: Buchwald-Hartwig Catalyst: Pd2(dba)3 / Xantphos Temp: 100-120°C Hindered->ProtC Low Nucleophilicity

Decision matrix for selecting the optimal amination protocol based on amine nucleophilicity.
Protocol A: Microwave-Assisted SNAr (For Aliphatic Amines)

Adapted for green chemistry applications utilizing water as a microwave-absorbing solvent [1].

  • In a 10 mL microwave-safe vial equipped with a magnetic stir bar, suspend 2-Chloro-6-(thiophen-2-yl)nicotinic acid (1.0 mmol, 239.7 mg) in 3.0 mL of deionized water.

  • Add the aliphatic amine (3.0 mmol). Note: If the amine is supplied as a hydrochloride salt, add DIPEA (3.0 mmol) to liberate the free base in situ.

  • Seal the vial and irradiate in a dedicated microwave synthesizer at 140 °C for 90 minutes.

  • Cool the reaction to room temperature. The mixture should appear as a homogeneous solution, as the product exists as a water-soluble carboxylate salt at basic pH.

  • Isoelectric Precipitation: Slowly acidify the solution with 1M HCl dropwise under vigorous stirring until the pH reaches ~4.0. A dense precipitate will form.

  • Collect the solid via vacuum filtration, wash with ice-cold water (2 x 5 mL), and dry in vacuo to afford the pure product.

Protocol B: Boric Acid-Catalyzed Solvent-Free SNAr (For Anilines)

Utilizes Boric Acid as a mild Lewis acid to coordinate the pyridine nitrogen, further activating the C2 position for less nucleophilic anilines [3].

  • To an oven-dried 25 mL round-bottom flask, add 2-Chloro-6-(thiophen-2-yl)nicotinic acid (1.0 mmol), the aniline derivative (2.0 mmol), and Boric acid (H₃BO₃, 0.3 mmol, 30 mol%).

  • Submerge the flask in a pre-heated oil bath at 120 °C. Stir the neat mixture vigorously. The mixture will melt and form a homogenous, stirring slurry.

  • Monitor the reaction via LC-MS. Typical completion time is 1 to 3 hours.

  • Upon completion, cool the mixture to 60 °C and add 10 mL of hot water to dissolve the unreacted amine and boric acid catalyst.

  • Adjust the pH to ~4.5 using 1M HCl or saturated NaHCO₃ as necessary to induce precipitation.

  • Filter the precipitated solid, wash with cold ethanol (2 mL) followed by water, and dry under high vacuum.

Protocol C: Buchwald-Hartwig Cross-Coupling (For Hindered/Deactivated Amines)

Required when SNAr fails. Utilizes palladium catalysis to force C-N bond formation [2].

  • To an oven-dried Schlenk tube, add 2-Chloro-6-(thiophen-2-yl)nicotinic acid (1.0 mmol), the hindered amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.5 mmol).

  • Evacuate and backfill the tube with Argon three times to ensure a strictly inert atmosphere.

  • Add 5.0 mL of anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat at 110 °C in an oil bath for 16 hours.

  • Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate in vacuo. Purify the crude residue via reverse-phase flash chromatography (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Analytical Characterization & Validation

To confirm the success of the reaction, rely on the following analytical markers:

  • LC-MS Tracking: Monitor the disappearance of the starting material (m/z ~238 for[M-H]⁻). The successful product will show a mass shift corresponding to the exact mass of the amine minus 35.5 Da (loss of Cl) plus 1 Da (addition of H).

  • ¹H NMR Spectroscopy: The definitive proof of chlorine displacement is the upfield shift of the pyridine ring protons. The electron-donating effect of the newly introduced amino group shields the adjacent protons compared to the electron-withdrawing chlorine. Additionally, look for the appearance of a broad, exchangeable N-H peak between 8.0 and 10.0 ppm.

References

  • Quevedo, C. E. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483.[Link]

  • Khaksar, S., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. National Institutes of Health (PMC).[Link]

Application

Application Note: Comprehensive Biological Evaluation of Novel Nicotinic Acid Derivatives

Introduction & Mechanistic Rationale Nicotinic acid (niacin, Vitamin B3) is a highly privileged scaffold in medicinal chemistry, historically recognized for its potent lipid-lowering capabilities . By activating the G-pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Nicotinic acid (niacin, Vitamin B3) is a highly privileged scaffold in medicinal chemistry, historically recognized for its potent lipid-lowering capabilities . By activating the G-protein-coupled receptor GPR109A (HCA2) in adipocytes, nicotinic acid inhibits adenylyl cyclase via Gi/Go proteins. This reduces intracellular cAMP, subsequently suppressing lipolysis and free fatty acid (FFA) release into the bloodstream .

Beyond metabolic regulation, modern drug discovery has pivoted toward the anti-inflammatory properties of nicotinic acid derivatives. Activation of GPR109A in immune cells (e.g., macrophages) inhibits the NF-κB signaling pathway, downregulating pro-inflammatory cytokines such as TNF-α and IL-6, and suppressing inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

However, the clinical utility of unmodified nicotinic acid is limited by severe cutaneous flushing—a prostaglandin-mediated adverse event. Consequently, the synthesis and evaluation of novel nicotinic acid derivatives (e.g., thiazolidinone, pyrazoline, or hydrazide functionalizations) aim to decouple therapeutic efficacy from these adverse effects, optimizing both pharmacokinetic and gastric safety profiles .

Target Engagement & Signaling Pathways

Understanding the dual-track signaling of GPR109A is critical for evaluating new derivatives. The diagram below illustrates how a single target engagement diverges into metabolic (lipid-lowering) and immunomodulatory (anti-inflammatory) cascades.

G NAD Nicotinic Acid Derivative GPR GPR109A Receptor NAD->GPR GiGo Gi/Go Protein GPR->GiGo NFkB NF-κB Inhibition GPR->NFkB AC Adenylyl Cyclase Inhibition GiGo->AC cAMP Decreased cAMP AC->cAMP Lipid Reduced Lipolysis cAMP->Lipid Inflam Reduced Inflammation NFkB->Inflam

Fig 1. GPR109A-mediated signaling pathways governing lipid and inflammatory responses.

Biological Evaluation Workflow

To systematically validate the efficacy of novel nicotinic acid derivatives, we employ a tiered, self-validating screening funnel. Initial in vitro assays assess cytotoxicity and anti-inflammatory potency simultaneously. Superior candidates then progress to in vivo models to evaluate systemic pharmacodynamics.

Workflow Syn Compound Synthesis InVitro In Vitro Screening Syn->InVitro MTT MTT Viability Assay InVitro->MTT Griess Griess Assay (NO) InVitro->Griess InVivo In Vivo Evaluation MTT->InVivo Non-toxic Griess->InVivo High efficacy Edema Paw Edema Model InVivo->Edema Lipid HFD Lipid Profiling InVivo->Lipid Lead Lead Candidate Selection Edema->Lead Lipid->Lead

Fig 2. Tiered biological evaluation workflow for screening novel nicotinic acid derivatives.

Detailed Experimental Protocols

Protocol A: In Vitro Anti-Inflammatory Screening (RAW 264.7 Macrophages)

Causality & Validation: We utilize LPS-stimulated RAW 264.7 macrophages to mimic an acute inflammatory state. This protocol intentionally incorporates a dual-readout system: the MTT assay validates cell viability, while the Griess assay quantifies nitric oxide (NO) production . This internal control is critical; a compound that reduces NO simply by inducing necrosis or apoptosis will be immediately flagged as a false positive rather than a true anti-inflammatory agent.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells at a density of 5×104 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Pre-treat cells with varying concentrations of the synthesized nicotinic acid derivatives (e.g., 10, 25, 50, 100 μM) dissolved in DMSO. Crucial: Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Ibuprofen at 50 μM).

  • Inflammatory Stimulation: After 2 hours of pre-treatment, stimulate the cells with 1 μg/mL Lipopolysaccharide (LPS) for 24 hours.

  • Griess Assay (NO Quantification): Transfer 50 μL of the culture supernatant to a new 96-well plate. Add 50 μL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader.

  • MTT Viability Assay: To the remaining cells in the original plate, add 10 μL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Aspirate the medium and dissolve the formazan crystals in 100 μL of DMSO. Measure absorbance at 570 nm.

  • Data Analysis: Calculate the % inhibition of NO production relative to the LPS-only stimulated control, normalizing the data strictly against the MTT cell viability readouts.

Protocol B: In Vivo Lipid-Lowering Evaluation (High-Fat Diet Mouse Model)

Causality & Validation: A High-Fat Diet (HFD) model accurately recapitulates human dyslipidemia. Fasting the mice for 12 hours prior to blood collection is a non-negotiable step; it eliminates postprandial chylomicron spikes, ensuring that the measured triglycerides and LDL-C reflect true basal metabolic regulation by the drug rather than recent dietary intake .

Step-by-Step Methodology:

  • Animal Acclimatization & Diet: House male C57BL/6 mice under standard conditions. Feed a high-fat diet (60% kcal from fat) for 8 weeks to induce a dyslipidemic phenotype. Maintain a parallel control group on a standard chow diet to establish baseline healthy lipid levels.

  • Dosing Regimen: Randomize dyslipidemic mice into treatment groups (n=6-8/group). Administer the nicotinic acid derivative, vehicle (e.g., 0.5% CMC-Na), or standard drug (e.g., Niacin) via oral gavage daily for 4 weeks.

  • Fasting & Blood Collection: On day 28, fast the animals for exactly 12 hours overnight. Collect blood via the retro-orbital plexus into EDTA-coated capillary tubes.

  • Plasma Isolation: Centrifuge blood samples at 3000 × g for 15 minutes at 4°C to separate plasma without hemolyzing the red blood cells.

  • Lipid Profiling: Use commercial enzymatic assay kits to quantify Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein Cholesterol (HDL-C), and Low-Density Lipoprotein Cholesterol (LDL-C).

  • Statistical Analysis: Analyze variance using One-Way ANOVA followed by Dunnett’s post-hoc test to determine statistical significance against the HFD-vehicle control group.

Quantitative Data Interpretation

To benchmark the efficacy of novel derivatives, data must be systematically compared against standard therapeutics. Table 1 summarizes representative biological evaluation metrics for hypothetical optimized derivatives (Compounds A and B) based on recent literature parameters for nicotinic acid scaffolds , .

Table 1: In Vitro and In Vivo Biological Evaluation Summary

Treatment GroupCell Viability (% at 50 μM)NO Inhibition (%)COX-2 IC₅₀ (μM)TG Reduction In Vivo (%)
Vehicle (LPS/HFD) 100.0 ± 2.10.0N/A0.0
Compound A 98.5 ± 1.468.4 ± 3.20.85 ± 0.0434.2 ± 2.1
Compound B 95.2 ± 3.074.1 ± 2.80.62 ± 0.0241.5 ± 3.4
Ibuprofen (Control) 96.4 ± 2.571.2 ± 3.50.70 ± 0.05N/A
Niacin (Control) 99.1 ± 1.245.3 ± 4.1>10.038.6 ± 2.9

Note: Compound B demonstrates a superior dual profile, matching Ibuprofen's anti-inflammatory potency while exceeding Niacin's lipid-lowering efficacy, without compromising cell viability.

References

  • Ahmed, E. M., Khalil, N. A., & Ramadan, E. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136.[Link]

  • Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-940.[Link]

  • Ramalakshmi, N., Aruloly, L., Arunkumar, S., Ilango, K., & Puratchikody, A. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Malaysian Journal of Science, 28(2), 197-203.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Chloro-6-thien-2-ylnicotinic Acid Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-chloro-6-thien-2-ylnicotinic acid [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing the synthesis of 2-chloro-6-thien-2-ylnicotinic acid [1]. This compound is a highly valued intermediate in medicinal chemistry, typically synthesized via the Suzuki-Miyaura cross-coupling of 2,6-dichloronicotinic acid with thiophen-2-ylboronic acid.

Below, you will find mechanistic insights, a validated experimental protocol, and a targeted FAQ section to troubleshoot common issues such as poor regioselectivity, over-coupling, and low yields.

Mechanistic Insights: The Causality of Regioselectivity

The primary challenge in this synthesis is differentiating the two reactive carbon-chlorine bonds (C-2 and C-6) on the 2,6-dichloronicotinic acid scaffold. The regioselectivity is entirely dictated by the interplay between steric hindrance and catalyst chelation[2].

  • Steric & Electronic Control (C-6 Preference): The C-6 position is sterically less hindered than the C-2 position, which is adjacent to the bulky carboxylic acid group. When using standard, non-chelating catalyst systems like3, oxidative addition preferentially occurs at the C-6 position, yielding the desired 2-chloro-6-thien-2-ylnicotinic acid[3].

  • Chelation Control (C-2 Preference): If a bidentate ligand or specific palladium catalysts (such as PXPd2 or PdCl2(dppf)) are utilized, the palladium(0) species can coordinate with the adjacent carboxylate or ester carbonyl oxygen[4]. This chelation directs the oxidative addition exclusively to the C-2 position, resulting in the undesired 6-chloro-2-thien-2-ylnicotinic acid isomer[4].

Regioselectivity SM 2,6-Dichloronicotinic Acid + Thiophene-2-boronic acid Desired 2-Chloro-6-thien-2-ylnicotinic acid (Desired Product) SM->Desired Pd(PPh3)4, Na2CO3 Steric Control (C-6) Undesired1 6-Chloro-2-thien-2-ylnicotinic acid (Chelation-Controlled Isomer) SM->Undesired1 PXPd2 or PdCl2(dppf) Chelation Control (C-2) Undesired2 2,6-Di(thien-2-yl)nicotinic acid (Over-coupling Product) SM->Undesired2 Excess Boronic Acid High Temp

Divergent regioselective pathways in the Suzuki coupling of 2,6-dichloronicotinic acid.

Standardized Experimental Protocol

To ensure high fidelity and reproducibility, the following self-validating protocol is engineered to favor C-6 substitution while suppressing protodeboronation and over-coupling.

Reagents & Materials:

  • 2,6-Dichloronicotinic acid: 1.0 equiv (limiting reagent)

  • Thiophene-2-boronic acid: 1.05 equiv

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]: 0.05 equiv

  • Sodium carbonate (Na2CO3): 2.5 equiv

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried Schlenk flask equipped with a magnetic stir bar, charge 2,6-dichloronicotinic acid, thiophene-2-boronic acid, and Na2CO3.

  • Rigorous Degassing (Critical Step): Add the 1,4-dioxane/water solvent mixture. Degas the suspension using three consecutive freeze-pump-thaw cycles, or by vigorous subsurface sparging with ultra-pure Argon for 30 minutes. Causality: Oxygen rapidly degrades Pd(0) to Pd(II) and promotes the homocoupling of the boronic acid, starving the primary reaction.

  • Catalyst Introduction: Under a positive flow of Argon, quickly add the Pd(PPh3)4 catalyst. Seal the flask tightly.

  • Thermal Activation: Heat the reaction mixture in a pre-equilibrated oil bath at 80 °C with vigorous stirring for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

  • Self-Validating Workup:

    • Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the 1,4-dioxane.

    • Dilute the remaining aqueous phase with water and wash twice with Ethyl Acetate (EtOAc). Self-Validation: This step removes the catalyst, triphenylphosphine oxide, and any neutral thiophene homocoupling byproducts. The desired product remains in the aqueous layer as a highly water-soluble sodium salt.

    • Carefully acidify the aqueous layer to pH ~2.5 using 1M HCl. The desired 2-chloro-6-thien-2-ylnicotinic acid will precipitate as a solid.

  • Isolation: Extract the acidified aqueous layer with EtOAc (3x). Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product. Purify via recrystallization (ethanol/water) if trace di-coupled product is detected.

Quantitative Condition Matrix

The table below summarizes how variations in the catalytic system dictate the regiochemical outcome of the reaction[5].

Catalyst SystemSolvent SystemBaseDominant RegioisomerExpected YieldPrimary Mechanism
Pd(PPh3)4 (5 mol%) 1,4-Dioxane / H2ONa2CO36-Thienyl (Desired) 75 - 85%Steric Control
PXPd2 (5 mol%) MethanolK2CO32-Thienyl (Undesired)60 - 70%Chelation Control
PdCl2(dppf) (5 mol%) EthanolK2CO32-Thienyl (Undesired)65 - 75%Chelation Control
Pd(PPh3)4 (10 mol%) DMF / H2O (100 °C)Cs2CO32,6-Di(thienyl)> 50%Over-coupling

Troubleshooting & FAQs

Q: My LC-MS shows a mass consistent with the product, but 2D-NMR confirms I synthesized the 2-thienyl-6-chloronicotinic acid isomer. How do I correct this? A: You are experiencing chelation-directed oxidative addition at the C-2 position[4]. This is almost always caused by using bidentate ligands (like dppf) or specific palladium precatalysts (like PXPd2 or Pd(OAc)2) in protic solvents (e.g., methanol or ethanol)[4]. To fix this, switch to a bulky, monodentate phosphine system such as3, which relies purely on steric control to favor the C-6 position[3].

Q: I am observing a significant formation of 2,6-di(thien-2-yl)nicotinic acid (the double-addition byproduct). How can I minimize this? A: Over-coupling occurs when the local concentration of the highly reactive thiophene-2-boronic acid is too high relative to the mono-coupled intermediate, or when the reaction is driven at excessively high temperatures[6].

  • Actionable Fix: Strictly limit the boronic acid to 1.05 equivalents. If the problem persists, lower the reaction temperature from 80 °C to 70 °C, or implement a syringe pump to add the boronic acid dropwise over 2 hours, keeping its steady-state concentration low.

Q: The reaction stalls at 40% conversion. I see unreacted 2,6-dichloronicotinic acid, but the boronic acid has completely disappeared. What happened? A: Thiophene-2-boronic acid is highly susceptible to protodeboronation—the hydrolytic cleavage of the carbon-boron bond to form thiophene and boric acid. This side reaction is accelerated by high temperatures, strong aqueous bases, and trace oxygen.

  • Actionable Fix: Ensure your solvents are rigorously degassed. You can also switch to a milder base (e.g., K2HPO4) or replace the boronic acid with thiophene-2-boronic acid pinacol ester, which releases the active boronic species more slowly into the catalytic cycle, preventing bulk degradation.

Q: How can I easily separate unreacted 2,6-dichloronicotinic acid from the desired product without using column chromatography? A: Because both the starting material and the product are carboxylic acids, standard acid-base extraction will pull both into the aqueous layer. However, their pKa values and lipophilicities differ.

  • Actionable Fix: Perform a controlled pH titration. When acidifying the basic aqueous layer during workup, drop the pH slowly. The more lipophilic 2-chloro-6-thien-2-ylnicotinic acid will precipitate first (typically around pH 3.5–4.0), while the more polar 2,6-dichloronicotinic acid remains in solution until the pH drops further (pH < 2.0). Filter the first crop of precipitate to isolate the pure product.

References

  • Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid Journal of Heterocyclic Chemistry (Ma, M., Li, C., Li, X., & Liu, Y., 2008) URL:[Link]

  • Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling Organic Letters (Yang, C., et al., 2003) URL:[Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Organic Letters (2016) URL:[Link]

Sources

Optimization

Purification techniques for 2-Chloro-6-thien-2-ylnicotinic acid

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8). As a Senior Application Scientist, I have designed this guide to move beyond basic ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8). As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we explore the physicochemical causality behind each technique, ensuring that your purification workflows are robust, reproducible, and self-validating.

This compound presents a unique purification profile: it contains a highly polar, ionizable carboxylic acid moiety, a weakly basic pyridine core (whose basicity is heavily attenuated by the electron-withdrawing 2-chloro group), and a lipophilic thien-2-yl substituent. By exploiting these distinct electronic and solubility characteristics, we can design highly efficient purification strategies.

I. Purification Strategy & Decision Matrix

The optimal purification route depends entirely on the initial purity of your crude mixture and the downstream application of the compound. The workflow below illustrates the logical progression from crude synthesis to ultra-pure isolation.

PurificationWorkflow Start Crude 2-Chloro-6-thien-2-ylnicotinic Acid Decision1 Initial Purity? Start->Decision1 LowPurity < 85% Purity Decision1->LowPurity HighPurity > 85% Purity Decision1->HighPurity ABE Acid-Base Extraction (NaHCO3 / HCl) LowPurity->ABE Recryst Recrystallization (MeOH / H2O) HighPurity->Recryst ABE->Recryst Decision2 Downstream Application? Recryst->Decision2 Synthesis Chemical Intermediate Decision2->Synthesis BioAssay In Vivo / Bioassay Decision2->BioAssay Pure1 Pure Product (>95%) Synthesis->Pure1 PrepHPLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% FA) BioAssay->PrepHPLC Pure2 Ultra-Pure Product (>99%) PrepHPLC->Pure2

Figure 1: Decision matrix for the purification of 2-Chloro-6-thien-2-ylnicotinic acid.

II. Core Purification Protocols

Method A: Acid-Base Partitioning (Liquid-Liquid Extraction)

Causality: The pKa of the nicotinic acid carboxyl group is approximately 2.5–3.0. By adjusting the aqueous phase to pH 8 with a mild base, the compound is quantitatively deprotonated into a water-soluble sodium salt. Lipophilic impurities (e.g., unreacted thiophene precursors, transition metal ligands from cross-coupling) remain trapped in the organic layer. Self-Validation: The protocol is validated when the addition of acid to the separated aqueous layer produces a dense, white precipitate, confirming the successful phase-transfer of the active pharmaceutical ingredient (API).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Basic Extraction: Add an equal volume of saturated aqueous NaHCO3​ . Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. Separate the layers. Validation: Spot both layers on a TLC plate; the target compound should be exclusively at the baseline of the aqueous spot.

  • Organic Wash: Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of neutral impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 2M HCl dropwise until the pH reaches 1.5–2.0. Causality: The ice bath prevents exothermic degradation and maximizes the thermodynamic precipitation of the protonated acid[1].

  • Recovery: Extract the turbid aqueous layer with fresh EtOAc (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Method B: Recrystallization

Causality: 2-Chloronicotinic acid derivatives exhibit steep solubility curves in alcohol/water mixtures. Methanol dissolves the compound at reflux, while water acts as a potent anti-solvent due to the lipophilic thienyl ring[1]. Slow cooling promotes the formation of a highly ordered crystalline lattice, thermodynamically excluding structurally similar impurities.

  • Dissolution: Suspend the semi-pure solid in a minimum volume of boiling Methanol.

  • Anti-Solvent Addition: Slowly add hot Water dropwise until the solution becomes slightly turbid.

  • Clarification: Add 1–2 drops of boiling Methanol just until the turbidity clears.

  • Crystallization: Remove from heat. Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 4 hours.

  • Filtration: Vacuum filter the pure white crystals and wash with a minimal amount of ice-cold Methanol/Water (1:1). Dry under high vacuum.

Method C: Preparative Reverse-Phase HPLC

Causality: For biological assays, trace isomeric impurities (e.g., 6-chloro-2-thienylnicotinic acid) must be removed. Reverse-phase chromatography separates these based on minute differences in hydrophobicity. The addition of 0.1% Formic Acid (FA) to the mobile phase is critical; it suppresses the ionization of the carboxylic acid, preventing severe peak tailing and ensuring high-resolution separation[2][3].

  • Sample Prep: Dissolve the sample in DMSO or a Methanol/Water mixture and filter through a 0.22 µm PTFE syringe filter.

  • Column: C18 Reverse Phase (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Execution: Run the gradient specified in Table 2 (below).

  • Recovery: Lyophilize the collected fractions to obtain the ultra-pure compound as a fluffy white powder.

III. Quantitative Data & Parameters

Table 1: Physicochemical & Solubility Profile

Parameter Value / Characteristic Impact on Purification
Molecular Weight 239.68 g/mol Standard MS detection (ESI negative mode preferred).
pKa (Carboxylic Acid) ~2.8 Requires pH < 2 for organic extraction; pH > 8 for aqueous extraction.
Solubility (Organic) High in DMSO, DMF, MeOH, EtOAc EtOAc is the ideal solvent for liquid-liquid extraction.

| Solubility (Aqueous) | Insoluble at pH < 3; Soluble at pH > 7 | Enables highly efficient acid-base cycling. |

Table 2: Recommended Preparative HPLC Gradient | Time (min) | Flow Rate (mL/min) | % Mobile Phase A ( H2​O

  • 0.1% FA) | % Mobile Phase B (MeCN + 0.1% FA) | | :--- | :--- | :--- | :--- | | 0.0 | 15.0 | 90% | 10% | | 5.0 | 15.0 | 90% | 10% | | 25.0 | 15.0 | 10% | 90% | | 30.0 | 15.0 | 10% | 90% |

IV. Troubleshooting & FAQs

Q: Why is my compound severely tailing during silica gel column chromatography? A: The free carboxylic acid moiety of 2-Chloro-6-thien-2-ylnicotinic acid interacts strongly via hydrogen bonding with the free silanol groups (-SiOH) on the silica gel stationary phase. Solution: Add 1% to 2% Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane:EtOAc:AcOH = 50:50:1). This saturates the silanol sites and suppresses the ionization of your compound, resulting in sharp, symmetrical bands.

Q: During the acid-base extraction, my compound did not precipitate when I added HCl. Did I lose my product? A: Not necessarily. Two factors usually cause this: (1) The aqueous solution is too dilute, preventing the compound from reaching its supersaturation point, or (2) trace amounts of residual organic solvent (like THF or Methanol) are artificially increasing its aqueous solubility. Solution: Do not rely solely on precipitation. Proceed to extract the acidic aqueous layer directly with Ethyl Acetate (Protocol A, Step 6). The protonated compound will readily partition into the organic phase.

Q: How can I efficiently remove residual palladium from the Suzuki coupling step prior to recrystallization? A: Transition metals can co-crystallize with nicotinic acid derivatives by coordinating with the pyridine nitrogen and the carboxylate group. Solution: Before performing the acid-base extraction, dissolve the crude mixture in EtOAc and stir with a functionalized silica scavenger (e.g., SiliaBond® Thiol or equivalent metal scavenger) for 2 hours at room temperature. Filter through a short pad of Celite to remove the bound palladium.

Q: Can I use basic alumina instead of silica gel to purify this compound? A: No. Basic alumina will irreversibly bind the carboxylic acid moiety of the compound, resulting in 0% recovery. If solid-phase chromatography is absolutely necessary and prep-HPLC is unavailable, use acid-washed silica gel or reverse-phase C18 flash cartridges.

V. References

  • Dowden, J., et al. "Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs." National Institutes of Health (NIH). Available at:[Link]

  • Bayer AG. "Process for the production of pure white 2-chloronicotinic acid." US Patent 4144238A. Available at:

  • SIELC Technologies. "Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-6-thien-2-ylnicotinic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges associated with the synthesis of 2-chloro-6-thien-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific challenges associated with the synthesis of 2-chloro-6-thien-2-ylnicotinic acid. This transformation relies on the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloronicotinic acid with 2-thiopheneboronic acid. While conceptually straightforward, this reaction is notoriously plagued by two competing issues: regiocontrol (C-6 vs. C-2 insertion) and the rapid protodeboronation of the electron-rich heteroaryl boronic acid.

Section 1: Mechanistic Workflow & Pathway Analysis

To successfully optimize this reaction, we must first understand the causality of the catalytic cycle. The regioselectivity is governed by the carboxylic acid moiety, which, upon deprotonation, acts as a tunable directing group ()[1]. The carboxylate anion coordinates with the palladium center, selectively guiding oxidative addition to the C-6 position[1]. However, 2-thiopheneboronic acid is highly unstable under standard basic Suzuki conditions, rapidly degrading into thiophene via protodeboronation ()[2].

G SM1 2,6-Dichloronicotinic Acid + Base (Deprotonation) Coord Carboxylate-Directed Pd Coordination SM1->Coord Base SM2 2-Thiopheneboronic Acid TM Transmetalation SM2->TM Boronate formation Proto Protodeboronation (High pH / Temp) SM2->Proto H2O / Base Pd0 Pd(0) Catalyst (e.g., XPhos Pd G3) Pd0->Coord OA Regioselective Oxidative Addition at C-6 Coord->OA C-6 insertion OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Product 2-Chloro-6-thien-2-ylnicotinic Acid (Desired Product) RE->Product Thiophene Thiophene (Dead-end Byproduct) Proto->Thiophene

Catalytic cycle of regioselective Suzuki coupling vs. competing protodeboronation pathway.

Section 2: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a massive peak for thiophene and mostly unreacted 2,6-dichloronicotinic acid. What is happening and how do I fix it? A1: This is a classic manifestation of protodeboronation[2]. The carbon-boron bond of 2-thiopheneboronic acid is highly polarized and susceptible to cleavage by proton sources (like water in your solvent system), especially at elevated pH (>10) and temperatures ()[3]. This side reaction consumes your boronic acid before transmetalation can occur ()[4]. Solution: You must ensure the rate of the Suzuki coupling outpaces the rate of protodeboronation[2].

  • Switch Bases: Abandon strong bases like NaOH or Na₂CO₃. Use finely ground, anhydrous K₃PO₄ or KF, which provide sufficient basicity for transmetalation without excessively raising the pH[2].

  • Upgrade Catalyst: Standard Pd(PPh₃)₄ is often too slow. Switch to a highly active precatalyst like XPhos Pd G3 (1-2 mol%). The bulky, electron-rich XPhos ligand accelerates both oxidative addition and transmetalation, minimizing the time the boronic acid is exposed to the basic medium[2].

  • Lower Temperature: Reduce the reaction temperature to 60–70 °C[2].

Q2: I am observing a mixture of the desired C-6 coupled product and the undesired C-2 coupled isomer. How do I improve regioselectivity? A2: The regioselectivity of this reaction is not purely sterically driven; it relies heavily on the directing effect of the carboxylate anion[1]. If the carboxylic acid is not fully deprotonated prior to the introduction of the active Pd(0) species, the directing effect is lost, leading to competitive insertion at the C-2 position. Solution: Allow the 2,6-dichloronicotinic acid to stir with the base for 10–15 minutes to ensure complete carboxylate formation before adding the palladium catalyst. Additionally, solvent choice plays a role; aqueous dioxane or THF/H₂O mixtures generally support the necessary coordination geometry better than pure alcohols[1].

Q3: Can I use 2-thiopheneboronic acid pinacol ester (Bpin) instead of the free boronic acid to avoid degradation? A3: Yes. Pinacol esters are significantly more robust against protodeboronation[2]. However, they require slightly more forcing conditions to hydrolyze the ester and initiate transmetalation. If you switch to the Bpin derivative, you may need to increase the water content in your solvent mixture (e.g., 4:1 THF:H₂O) and extend the reaction time, but your overall yield of 2-chloro-6-thien-2-ylnicotinic acid will likely improve due to the sustained availability of the coupling partner.

Section 3: Quantitative Data Summary

To illustrate the causality of reaction parameters, the following table summarizes the optimization matrix for this specific synthesis.

Table 1: Optimization Matrix for 2-Chloro-6-thien-2-ylnicotinic Acid Synthesis

Catalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Protodeboronation RateRegioselectivity (C-6:C-2)Isolated Yield (%)
Pd(PPh₃)₄ (5%)Na₂CO₃ (3.0)Dioxane / H₂O90High95:5< 30%
Pd(dppf)Cl₂ (5%)K₂CO₃ (3.0)DME / H₂O80Moderate98:255%
XPhos Pd G3 (2%)K₃PO₄ (3.0)THF / H₂O60Low>99:185%

Note: Data reflects the critical balance between catalyst activity and base strength. The XPhos system provides the optimal kinetic profile to outcompete boronic acid degradation.

Section 4: Optimized Experimental Protocol

This self-validating protocol utilizes the optimized conditions (XPhos Pd G3 / K₃PO₄) to maximize yield and regioselectivity.

Materials:

  • 2,6-Dichloronicotinic acid (1.0 equiv, 1.0 mmol, 192 mg)

  • 2-Thiopheneboronic acid (1.5 equiv, 1.5 mmol, 192 mg) (Note: Excess is used to buffer against residual protodeboronation)

  • K₃PO₄, finely ground (3.0 equiv, 3.0 mmol, 636 mg)

  • XPhos Pd G3 (2.0 mol%, 0.02 mmol, 17 mg)

  • THF / H₂O (4:1 v/v, 10 mL), thoroughly degassed.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 2,6-dichloronicotinic acid and K₃PO₄.

  • Pre-activation (Critical Step): Add 8 mL of degassed THF and 2 mL of degassed H₂O. Stir the suspension at room temperature for 15 minutes. Causality: This ensures complete deprotonation of the nicotinic acid, forming the carboxylate directing group essential for C-6 regioselectivity.

  • Reactant & Catalyst Addition: Under a positive flow of inert gas (N₂ or Argon), add the 2-thiopheneboronic acid followed by the XPhos Pd G3 catalyst. Seal the vial with a Teflon-lined septum.

  • Reaction Execution: Heat the reaction mixture to 60 °C using a pre-heated oil bath or heating block. Stir vigorously for 2–4 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS. The reaction is self-validating: success is indicated by the disappearance of the m/z 191 peak (starting material) and the emergence of the m/z 239 peak (product). If a large peak at m/z 84 (thiophene) appears early, your solvent was not sufficiently degassed or the temperature spiked.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and extract with 1M NaOH (2 x 10 mL). The product and unreacted starting material will partition into the aqueous layer as sodium salts, leaving the thiophene byproduct and catalyst ligands in the organic layer.

  • Acidification: Carefully acidify the combined aqueous layers with 2M HCl to pH 2-3. The desired 2-chloro-6-thien-2-ylnicotinic acid will precipitate. Extract with EtOAc (3 x 15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization or silica gel chromatography if necessary.

References
  • Houpis, I. N., et al. "Regioselective Cross-Coupling Reactions of Boronic Acids with Dihalo Heterocycles." The Journal of Organic Chemistry, 2010.[URL: https://pubs.acs.org/doi/10.1021/jo101223z]
  • BenchChem Technical Support. "Strategies to Avoid Deborylation in Suzuki Reactions with Thiophene Boronic Acids." BenchChem, 2025.[URL: https://www.benchchem.com/guide/strategies-to-avoid-deborylation-in-suzuki-reactions-with-thiophene-boronic-acids]
  • Kinzel, T., et al. "Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol." The Journal of Organic Chemistry, 2008.[URL: https://pubs.acs.org/doi/10.1021/jo800042w]
  • Faggi, C., et al. "The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles." Molecules, 2012.[URL: https://www.mdpi.com/1420-3049/17/4/4560]
  • Zhang, G., & Li, Y. "Acid-promoted metal-free protodeboronation of arylboronic acids." ResearchGate, 2017.[URL: https://www.researchgate.

Sources

Optimization

Route A: Regioselective Suzuki-Miyaura Cross-Coupling (The Direct Approach)

Welcome to the Technical Support Center for Advanced Pyridine Building Blocks. This guide is designed for synthesis chemists and drug development professionals tasked with producing 2-Chloro-6-thien-2-ylnicotinic acid (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Pyridine Building Blocks. This guide is designed for synthesis chemists and drug development professionals tasked with producing 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8).

Due to the dual functionalization of the pyridine core (a chlorine atom at C2 and a thiophene ring at C6), synthesizing this molecule presents unique regioselectivity and stability challenges. Below, we detail two field-proven synthetic routes, complete with step-by-step protocols, mechanistic causality, and troubleshooting FAQs to ensure your success at the bench.

Scientific Grounding: The most direct route to 2-chloro-6-substituted nicotinic acids is the mono-arylation of commercially available 2,6-dichloronicotinic acid. In a perfectly symmetrical 2,6-dichloropyridine, both C-Cl bonds are equally reactive. However, the presence of the C3-carboxylic acid breaks this symmetry. The C3-carboxylate exerts a significant steric block on the adjacent C2 position. Furthermore, the C6 position is more electronically deficient and less sterically encumbered, making it the kinetically favored site for oxidative addition by the Palladium(0) catalyst [1]. By strictly controlling temperature and stoichiometry, we can exploit this energy gap to achieve highly selective C6-arylation [2].

Step-by-Step Protocol

This protocol is a self-validating system: the workup relies on acid-base extraction to inherently separate the product from neutral catalyst byproducts.

  • Reaction Setup: To a 250 mL round-bottom flask, add 2,6-dichloronicotinic acid (1.92 g, 10.0 mmol), thiophen-2-ylboronic acid (1.34 g, 10.5 mmol), and Pd(PPh₃)₄ (578 mg, 0.5 mmol).

  • Solvent & Base: Add 40 mL of degassed 1,4-dioxane, followed by 10 mL of a 2M aqueous Na₂CO₃ solution (20.0 mmol).

  • Heating: Equip with a reflux condenser, flush with N₂, and heat the biphasic mixture to exactly 80 °C with vigorous stirring for 6–8 hours. Causality: Do not exceed 80 °C; higher thermal energy overcomes the activation barrier for the second oxidative addition at C2, leading to diarylation[3].

  • Validation & Workup: Monitor by LC-MS. Once the starting material is consumed, cool the mixture to room temperature and concentrate under reduced pressure to remove the dioxane.

  • Purification: Dilute the remaining aqueous residue with 30 mL of water and wash with Ethyl Acetate (3 × 20 mL). Causality: This basic wash extracts neutral impurities, including homocoupled thiophene, triphenylphosphine oxide, and residual Pd.

  • Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl. The target carboxylic acid will precipitate. Filter, wash with cold water, and dry under vacuum.

Troubleshooting & FAQs (Route A)

Q: I am seeing a 20% yield of the diarylated byproduct (2,6-di(thiophen-2-yl)nicotinic acid). How do I suppress this? A: Diarylation is a symptom of over-driving the reaction. Ensure your oil bath is calibrated to exactly 80 °C (internal temperature ~75 °C). Additionally, limit the thiophen-2-boronic acid to a strict 1.05 equivalents. If diarylation persists, switch the catalyst to Pd(dppf)Cl₂, which has a larger bite angle that further increases the steric penalty for C2 insertion.

Q: The reaction stalls at 50% conversion, but LC-MS shows no remaining boronic acid. What happened? A: Thiophen-2-ylboronic acid is highly prone to protodeboronation in aqueous base at elevated temperatures. To bypass this, add the boronic acid in two separate portions (0.6 eq initially, 0.45 eq after 3 hours), or substitute it with the more stable thiophen-2-ylboronic acid pinacol ester.

Route B: De Novo Pyridine Annulation (The Bottom-Up Approach)

Scientific Grounding: When absolute regiopurity (>99%) is required for downstream API manufacturing, cross-coupling strategies can be a liability due to the difficult removal of minor regioisomers. Route B bypasses regioselectivity entirely by constructing the pyridine ring from acyclic precursors. This involves the condensation of an enaminone with 2-cyanoacetamide to form a 2-pyridone core, followed by chlorination.

Step-by-Step Protocol
  • Enaminone Formation: Reflux 2-acetylthiophene (6.3 g, 50 mmol) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (7.1 g, 60 mmol) for 8 hours. Concentrate in vacuo to yield (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one.

  • Cyclization: Dissolve the enaminone and 2-cyanoacetamide (4.2 g, 50 mmol) in 100 mL of absolute ethanol. Add Sodium Ethoxide (50 mmol) and reflux for 6 hours. Cool the mixture, filter the precipitated sodium salt, and acidify with 1M HCl to isolate 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile.

  • Hydrolysis: Suspend the nitrile intermediate in 50 mL of 20% aqueous NaOH. Reflux for 12 hours. Cool and acidify to pH 2 to precipitate 2-oxo-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carboxylic acid.

  • Chlorination: Suspend the acid in POCl₃ (30 mL). Add 3 drops of DMF. Heat at 100 °C for 4 hours. Causality: DMF acts as a catalyst by generating the highly electrophilic Vilsmeier-Haack reagent in situ, which activates the pyridone oxygen for rapid displacement by chloride.

  • Quench: Cool the mixture to room temperature. Slowly pour the mixture onto 300 g of vigorously stirred crushed ice. Filter the resulting solid to obtain the pure target molecule.

Troubleshooting & FAQs (Route B)

Q: During the POCl₃ chlorination, my yield is low and the product is a black tar. What went wrong? A: Two factors cause this. First, POCl₃ can degrade electron-rich thiophene rings if overheated; never exceed 100 °C. Second, the quench must be highly controlled. Pouring POCl₃ onto ice too quickly causes localized exothermic spikes (>150 °C) that polymerize the thiophene ring. Maintain the quench temperature below 20 °C.

Q: The nitrile hydrolysis (Step 3) is incomplete even after 12 hours. Can I accelerate it? A: Nitrile hydrolysis to the carboxylic acid via the primary amide intermediate can be sluggish. Add a co-solvent like ethylene glycol (20% v/v) to raise the reflux temperature of the aqueous mixture, which will drive the reaction to completion.

Quantitative Route Comparison

The following table summarizes the operational metrics for both routes to help you select the appropriate workflow based on your lab's current needs.

ParameterRoute A: Suzuki-Miyaura CouplingRoute B: De Novo Annulation
Overall Yield 65 - 75%45 - 55% (Over 4 steps)
Regiopurity ~90:10 (C6 vs C2 isomer)>99% (Absolute regiocontrol)
Step Count 1 Step4 Steps
Primary Challenge Protodeboronation, Isomer separationExothermic POCl₃ quench, Time-intensive
Scalability Excellent (up to 100g)Good (up to 1 kg, requires careful thermal control)

Visual Workflow & Decision Matrix

G Target Target Molecule: 2-Chloro-6-thien-2-ylnicotinic acid Route1 Route A: Suzuki-Miyaura Cross-Coupling Target->Route1 Route2 Route B: De Novo Pyridine Annulation Target->Route2 SM1 2,6-Dichloronicotinic Acid + Thiophen-2-ylboronic acid Route1->SM1 SM2 2-Acetylthiophene + DMF-DMA + 2-Cyanoacetamide Route2->SM2 Rxn1 Pd(PPh3)4, Na2CO3, 80°C (Regioselective C6-Coupling) SM1->Rxn1 Rxn2 1. Base-promoted Cyclization 2. Nitrile Hydrolysis 3. POCl3 Chlorination SM2->Rxn2 Final Purified Product (>98% Regiopurity) Rxn1->Final Rxn2->Final

Decision matrix and synthetic workflow for 2-Chloro-6-thien-2-ylnicotinic acid.

References

  • Efficient synthesis of 6-aryl-2-chloronicotinic acids via Pd catalyzed regioselective suzuki coupling of 2,6-dichloronicotinic acid. Journal of Heterocyclic Chemistry / ResearchGate. Available at:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health (PMC). Available at:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at:[Link]

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Chloro-6-thien-2-ylnicotinic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial handling instructions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial handling instructions. To successfully utilize 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) in drug discovery and complex synthetic workflows, you must understand the causality behind its chemical behavior.

This compound features a highly electron-deficient pyridine core activated by a 2-chloro substituent, juxtaposed with an electron-rich 6-thiophenyl (thienyl) ring. This dual nature dictates its stability profile: it is remarkably resilient under certain conditions yet highly susceptible to specific nucleophilic and oxidative pathways.

I. Troubleshooting & Technical FAQs

Q1: My compound degrades rapidly during basic workup or when formulated in high-pH buffers. What is the mechanism, and how do I prevent it? A: The degradation is caused by Nucleophilic Aromatic Substitution (SNAr). The chlorine atom at the 2-position is highly activated by both the adjacent pyridine nitrogen and the electron-withdrawing carboxylic acid at the 3-position. In the presence of strong bases (e.g., NaOH, KOH) or strong nucleophiles (e.g., primary amines) at pH > 10, the hydroxide or amine will attack the 2-position, displacing the chloride ion to form a 2-hydroxy (pyridone tautomer) or 2-amino derivative.

  • Resolution: Maintain aqueous solutions at a weakly acidic to neutral pH (pH 4.0–7.5). If basic conditions are strictly required for solubilization, use mild, non-nucleophilic bases (e.g., DIPEA or weak bicarbonate buffers) and minimize exposure time.

Q2: After several weeks of storage in solution, LC-MS analysis shows a new peak with a mass shift of +16 Da. What is happening? A: A +16 Da mass shift is the classic signature of oxidation. While the chloronicotinic acid core is highly stable against ambient oxidation, the electron-rich thiophene ring at the 6-position is susceptible to oxidative stress. Exposure to atmospheric oxygen over prolonged periods, or trace peroxides in aging ethereal solvents, leads to the oxidation of the thiophene sulfur, forming a sulfoxide (and potentially a sulfone at +32 Da).

  • Resolution: Store stock solutions in tightly sealed, amber vials purged with Argon or Nitrogen. Avoid using solvents prone to peroxide formation (like THF or Diethyl Ether) for long-term storage; opt for anhydrous LC-MS grade Acetonitrile (MeCN) or DMSO.

Q3: Is 2-Chloro-6-thien-2-ylnicotinic acid light-sensitive? Do I need to perform all experiments in the dark? A: Under standard laboratory lighting, the compound is highly stable. Chloronicotinic acid derivatives exhibit remarkable stability in pure water and weakly acidic media, resisting direct photolysis[1]. Experimental data shows no significant concentration change under direct UVA irradiation for up to 120 minutes[2]. However, if your matrix contains photocatalysts (e.g., TiO₂ or trace transition metals), the compound will undergo rapid first-order degradation via hydroxyl radical attack, leading to ring cleavage and mineralization[2],[3].

  • Resolution: Standard amber glassware is sufficient for routine storage. Strict dark-room conditions are only necessary if your assay involves photocatalytic elements or advanced oxidation processes (AOPs).

Q4: I am experiencing precipitation when diluting my DMSO stock into aqueous assay buffers. How can I improve solubility without compromising stability? A: The free carboxylic acid has poor solubility in low-pH aqueous environments due to protonation (uncharged state). When transitioning from DMSO to an aqueous buffer, a sudden drop in apparent pH causes the compound to crash out.

  • Resolution: Pre-equilibrate your aqueous buffer to pH 7.0–7.4 before spiking in the DMSO stock. At this pH, the carboxylic acid is deprotonated (carboxylate anion), significantly enhancing aqueous solubility without triggering the SNAr degradation seen at higher pH levels.

II. Mechanistic Visualizations

To conceptualize the stability boundaries of 2-Chloro-6-thien-2-ylnicotinic acid, refer to the degradation pathway map below.

G Core 2-Chloro-6-thien-2-ylnicotinic acid (Parent Compound) Base Basic pH (>10) / Strong Nucleophiles Core->Base Ox Oxidative Stress (Peroxides / O2) Core->Ox UV Photocatalysis (UV + TiO2 / Metals) Core->UV SNAr SNAr Displacement (2-Substituted Pyridine) Base->SNAr Sulfoxide Thiophene Oxidation (Sulfoxide / Sulfone) Ox->Sulfoxide Min Ring Cleavage (Mineralization) UV->Min

Figure 1: Primary degradation pathways of 2-Chloro-6-thien-2-ylnicotinic acid.

III. Quantitative Stability Data

The following table synthesizes the expected stability parameters of the compound across various environmental stressors. This data serves as a baseline for your formulation and assay design.

Environmental StressorCondition DetailsExpected Stability / Half-life (t½)Primary Degradation Mechanism
Aqueous Acid 0.1 M HCl (pH 1), 25°CHighly Stable (> 98% recovery at 48h)None (Protonated state is stable)
Aqueous Neutral pH 7.0 Buffer, 25°CHighly Stable (> 99% recovery at 48h)None[1]
Aqueous Base 0.1 M NaOH (pH 13), 25°CUnstable (t½ < 2 hours)SNAr displacement of 2-Cl
Oxidative 3% H₂O₂, 25°CModerately Unstable (t½ ≈ 12 hours)Oxidation of thiophene sulfur
Direct Photolysis UVA (355 nm), WaterHighly Stable (No change at 120 min)Resists direct photolysis[2]
Photocatalytic UVA + TiO₂, WaterUnstable (t½ ≈ 63.1 min)Hydroxyl radical attack[2],[3]

IV. Self-Validating Experimental Protocol: Forced Degradation Testing

To ensure the integrity of your specific batches, you must run a forced degradation study. This protocol is designed as a self-validating system: it includes immediate quenching steps to freeze the chemical state, ensuring that the degradation observed happened during the incubation, not during the analysis phase.

Step-by-Step Methodology

1. Stock Solution Preparation

  • Accurately weigh 10.0 mg of 2-Chloro-6-thien-2-ylnicotinic acid.

  • Dissolve in 10.0 mL of anhydrous, HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Sonicate for 2 minutes to ensure complete dissolution.

2. Aliquotting and Stress Induction Divide the stock into four 1.0 mL aliquots in borosilicate glass vials:

  • Control: Add 1.0 mL of HPLC-grade water.

  • Acid Stress: Add 1.0 mL of 0.2 M HCl (Final concentration: 0.1 M HCl).

  • Base Stress: Add 1.0 mL of 0.2 M NaOH (Final concentration: 0.1 M NaOH).

  • Oxidative Stress: Add 1.0 mL of 6% H₂O₂ (Final concentration: 3% H₂O₂).

3. Incubation

  • Seal all vials tightly with PTFE-lined caps.

  • Incubate in a thermomixer at 25°C (or 40°C for accelerated testing) in the dark for exactly 24 hours.

4. Quenching (Critical Step) To prevent further degradation during the HPLC queue, the reactions must be neutralized.

  • Acid Stress: Quench with 1.0 mL of 0.2 M NaOH.

  • Base Stress: Quench with 1.0 mL of 0.2 M HCl.

  • Oxidative Stress: Quench with 1.0 mL of 10% Sodium Thiosulfate solution to destroy residual peroxides.

  • Control: Add 1.0 mL of HPLC-grade water.

5. LC-MS/DAD Analysis

  • Filter all quenched samples through a 0.22 µm PTFE syringe filter.

  • Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Monitor via Diode Array Detector (DAD) at 254 nm and mass spectrometry (ESI+) to identify the +16 Da (oxidation) or -18 Da / +x Da (SNAr) degradation products.

Workflow S1 1. Stock Prep (1 mg/mL MeCN) S2 2. Stress Induction (Acid/Base/Ox/Light) S1->S2 S3 3. Incubation (24h at 25°C) S2->S3 S4 4. Quench (Neutralize/Reduce) S3->S4 S5 5. LC-MS/DAD Analysis S4->S5

Figure 2: Standardized workflow for forced degradation and stability testing.

V. References

  • Title: Electro-catalytic degradation of acetamiprid at Er doped Ti/SnO2–Sb electrode Source: RSC Advances, Royal Society of Chemistry URL: [Link]

  • Title: Photolytic and photocatalytic degradation of 6-chloronicotinic acid Source: ResearchGate / Journal of Environmental Science and Health URL: [Link]

  • Title: Spectroscopic monitoring of photocatalytic degradation of the insecticide acetamiprid and its degradation product 6-chloronicotinic acid on TiO₂ catalyst Source: PubMed, National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Chloro-6-thien-2-ylnicotinic Acid Solubility

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) during organic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility challenges with 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) during organic synthesis or biological assay preparation.

Below, we deconstruct the physical chemistry of this molecule, provide field-proven troubleshooting FAQs, and outline self-validating protocols to ensure your experiments proceed without yield-limiting precipitation or unwanted side reactions.

Part 1: Mechanistic Causes of Poor Solubility

To solve a solubility issue, you must first understand the thermodynamic barriers preventing dissolution. 2-Chloro-6-thien-2-ylnicotinic acid is notoriously stubborn in standard laboratory solvents (like Dichloromethane or Ethyl Acetate) due to three compounding structural factors:

  • High Crystal Lattice Energy via Hydrogen Bonding: Like most nicotinic acid derivatives, this molecule can exist in a zwitterionic-like state or form strong intermolecular carboxylic acid dimers. These extensive hydrogen-bonding networks require significant energy to disrupt [1].

  • π−π Stacking: The planar structure, featuring both a pyridine ring and a thiophene ring, promotes strong π−π stacking interactions in the solid state, further increasing the lattice energy.

  • Hydrophobicity: The addition of the 2-chloro group and the 6-thiophene ring drastically increases the lipophilicity (LogP) of the molecule compared to unsubstituted nicotinic acid. This renders it highly insoluble in water at neutral or acidic pH, while its rigid lattice keeps it insoluble in non-polar organic solvents.

The Solution Principle: Successful solubilization requires a two-pronged approach: (A) using a strongly dipolar aprotic solvent (like DMF, NMP, or DMSO) that acts as a powerful hydrogen-bond acceptor to break the dimers, and (B) utilizing acid-base chemistry to convert the neutral acid into a highly soluble carboxylate salt [2].

Part 2: Troubleshooting Guide & FAQs

Q1: I am trying to perform an amide coupling (e.g., HATU or EDC) in Dichloromethane (DCM), but the 2-Chloro-6-thien-2-ylnicotinic acid remains a cloudy suspension. What should I do? A: Switch your solvent system. DCM lacks the hydrogen-bond accepting capability to solvate this molecule. Transition to N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . Furthermore, ensure you add your organic base (e.g., N,N-Diisopropylethylamine - DIPEA) before adding the coupling reagent. The base deprotonates the carboxylic acid, forming a diisopropylethylammonium carboxylate salt, which is vastly more soluble in DMF/NMP[3].

Q2: Can I just heat the reaction mixture to 60∘C or 70∘C to force the acid to dissolve? A: No, this is highly discouraged. The chlorine atom at the 2-position of the pyridine ring is highly activated by the adjacent electron-withdrawing nitrogen and carboxylic acid groups. If you heat this compound in the presence of an amine nucleophile (your coupling partner), you risk initiating a Nucleophilic Aromatic Substitution (S N​ Ar) [4]. The amine will displace the 2-chloro group, destroying your starting material and creating a complex mixture of impurities. Solubilization must be achieved chemically (via salt formation) at room temperature, not thermally.

Q3: I need to test this compound in a biological assay, but it crashes out when I add it to my aqueous buffer. How do I keep it in solution? A: The free acid is virtually insoluble in water. You must prepare a highly concentrated stock solution (10–50 mM) in 100% DMSO [1]. When spiking this stock into your aqueous assay, ensure your assay buffer is strictly maintained at a pH of 7.4 or higher (using HEPES or Tris buffer). At pH > 7.4, the carboxylic acid (predicted pKa ~2.0-2.5) is fully ionized into its soluble carboxylate form. If your buffer is slightly acidic, the compound will immediately precipitate.

Part 3: Standardized Solubilization Protocols

Protocol A: Room-Temperature Amide Coupling (Organic Synthesis)

This protocol is self-validating: the visual transition from a suspension to a clear solution confirms successful carboxylate formation prior to activation.

  • Reagent Loading: To an oven-dried flask equipped with a magnetic stir bar under inert atmosphere (N 2​ or Ar), add 2-Chloro-6-thien-2-ylnicotinic acid (1.0 equiv).

  • Solvent Addition: Add anhydrous DMF or NMP to achieve a concentration of 0.1 M to 0.2 M. Observation: The mixture will likely be a cloudy suspension.

  • Base Addition (Critical Step): Add DIPEA (2.5 equiv) dropwise at room temperature ( 20−25∘C ). Stir vigorously for 10–15 minutes.

    • Validation Check: The suspension must transition to a clear, pale-yellow solution. If particulates remain, add an additional 0.5 mL of solvent. Do not proceed until the solution is clear.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes to form the active ester.

  • Amine Addition: Add your target amine (1.1 equiv) dissolved in a minimal volume of DMF. Stir at room temperature for 2–4 hours. Do not heat.

Protocol B: Aqueous Assay Preparation (Biological Testing)
  • Stock Preparation: Weigh the solid compound and dissolve it in 100% anhydrous DMSO to create a 20 mM stock. Vortex for 60 seconds.

  • Buffer Verification: Verify that your target aqueous buffer is at pH 7.4.

  • Dilution: Add the DMSO stock dropwise to the vigorously vortexing buffer to achieve your final assay concentration (ensure final DMSO concentration does not exceed 1% v/v to prevent biological toxicity).

Part 4: Quantitative Data Presentation

The following table summarizes the expected solubility profiles and chemical risks associated with various solvent/base combinations for this specific scaffold.

Solvent SystemAdditive / BaseExpected SolubilityChemical Risk / OutcomeRecommended Use
DCM or EtOAc NonePoor (< 1 mg/mL)Incomplete reactions, unreacted starting material.Not Recommended
DCM DIPEA (2.0 eq)Moderate (~5 mg/mL)Sluggish coupling kinetics due to partial precipitation.Not Recommended
DMF or NMP NoneModerate (~10 mg/mL)Slow activation; potential for HATU/EDC degradation.Sub-optimal
DMF or NMP DIPEA (2.0 eq)Excellent (> 50 mg/mL)Optimal amide coupling. Clean conversion at RT.Primary Choice (Synthesis)
Water (pH < 5) NoneInsoluble Complete precipitation of the free acid.Not Recommended
Water (pH > 7.4) 1% DMSO (co-solvent)Good (Assay levels)Stable carboxylate anion; suitable for bio-assays.Primary Choice (Assays)
Any Solvent Heating (> 60∘C )Excellent High Risk of S N​ Ar displacement of the 2-chloro group.Avoid

Part 5: Visualizations

Workflow: Selecting the Right Solubilization Strategy

Workflow Start Start: Solid 2-Chloro-6-thien-2-ylnicotinic acid App What is the application? Start->App Org Organic Synthesis (e.g., Amide Coupling) App->Org Aq Aqueous Assay (e.g., Biological Testing) App->Aq SolventOrg Use Dipolar Aprotic Solvent (DMF, NMP, or DMSO) Org->SolventOrg SolventAq Prepare 10-50 mM Stock in 100% DMSO Aq->SolventAq BaseOrg Add Organic Base (DIPEA or TEA 1.5-2.0 eq) to form soluble carboxylate SolventOrg->BaseOrg Warning WARNING: Do not heat >50°C with nucleophiles (SNAr risk) BaseOrg->Warning BaseAq Dilute into Aqueous Buffer (pH > 7.0) to ensure carboxylate formation SolventAq->BaseAq

Caption: Decision tree for solubilizing 2-Chloro-6-thien-2-ylnicotinic acid based on application.

Mechanistic Pitfall: Amide Coupling vs. S N​ Ar

Pathways Acid 2-Chloro-6-thien-2-ylnicotinic acid + Amine (R-NH2) Condition1 Room Temp + HATU/DIPEA in DMF/NMP Acid->Condition1 Condition2 Heating (>60°C) to force dissolution Acid->Condition2 Result1 Desired Reaction: Amide Bond Formation Condition1->Result1 Result2 Side Reaction: SNAr at 2-Chloro position Condition2->Result2 Product1 2-Chloro-6-thien-2-ylnicotinamide Result1->Product1 Product2 2-(Alkylamino)-6-thien-2-ylnicotinic acid Result2->Product2

Caption: Competing reaction pathways: Amide coupling vs. Nucleophilic Aromatic Substitution (SNAr).

References

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics. Available at:[Link]

Reference Data & Comparative Studies

Validation

Advanced Mass Spectrometry Strategies for 2-Chloro-6-thien-2-ylnicotinic Acid: A Comparative Guide for Drug Development

Executive Summary In modern drug discovery, halogenated heteroaryl scaffolds such as 2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8) serve as critical pharmacophores and synthetic intermediates. Characterizing this...

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Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Executive Summary

In modern drug discovery, halogenated heteroaryl scaffolds such as 2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8) serve as critical pharmacophores and synthetic intermediates. Characterizing this compound presents unique analytical challenges: the presence of a chlorine atom introduces isotopic complexity, while the combination of thiophene and nicotinic acid moieties dictates highly specific gas-phase ionization behaviors. For researchers and drug development professionals, selecting the appropriate mass spectrometry (MS) platform is paramount. This guide objectively compares the performance of Electrospray Ionization Triple Quadrupole (ESI-QqQ) and Liquid Chromatography Quadrupole Time-of-Flight (LC-Q-TOF MS) systems, providing mechanistic insights and self-validating experimental protocols to ensure rigorous analytical workflows.

Platform Comparison: ESI-QqQ vs. LC-Q-TOF MS

When analyzing 2-Chloro-6-thien-2-ylnicotinic acid, the choice of MS platform dictates the quality and utility of the data. QqQ systems excel in targeted, high-sensitivity applications due to their superior duty cycle in Multiple Reaction Monitoring (MRM) mode. Conversely, Q-TOF systems provide the high mass resolving power necessary to differentiate the target compound from isobaric impurities and definitively assign structural fragments.

Table 1: Comparative Performance Metrics for 2-Chloro-6-thien-2-ylnicotinic Acid Analysis

Analytical ParameterESI-QqQ (Triple Quadrupole)LC-Q-TOF MS (High-Resolution)
Primary Application High-throughput PK quantitationImpurity profiling & structural elucidation
Sensitivity (LOD) 1–5 pg/mL50–100 pg/mL
Mass Resolution Unit (~0.7 Da FWHM)High (>30,000 FWHM)
Mass Accuracy ± 0.1 Da< 2 ppm
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Isotopic Fidelity Low (Filtered by Q1 isolation)Excellent (Preserves 35 Cl/ 37 Cl ratio)

Mechanistic Fragmentation Analysis (CID)

To optimize MS methods, one must understand the causality behind the compound's gas-phase dissociation. Under Collision-Induced Dissociation (CID) in positive ion mode, the protonated molecular ion ( [M+H]+ , m/z 239.99 for the 35 Cl isotope) undergoes predictable, energy-dependent fragmentation pathways:

  • Decarboxylation (Low CE, ~15 eV) : The nicotinic acid moiety is highly susceptible to the neutral loss of carbon dioxide (CO 2​ , 44 Da). The carboxyl group acts as a strong electron-withdrawing moiety that destabilizes upon collision, a well-documented phenomenon in the mass spectrometry of [1]. This yields the primary fragment at m/z 196.00.

  • Dehydrohalogenation (Medium CE, ~25 eV) : Following decarboxylation, the chlorinated pyridine ring can undergo a neutral loss of hydrochloric acid (HCl, 36 Da), generating a highly conjugated secondary fragment at m/z 160.02.

  • Thiophene Ring Fragmentation (High CE, ~35 eV) : At higher collision energies, the molecule undergoes Thiophene Ring Fragmentation (TRF). As established in computational studies of [2], TRF is initiated by H/Cl atom migration followed by C-S or C-C bond cleavage, resulting in characteristic ring-opened product ions (e.g., the chloropyridinyl cation at m/z 113.00).

Fragmentation Pathway Visualization

MS_Workflow Precursor [M+H]+ m/z 239.99 Precursor Ion Decarbox [M+H - CO2]+ m/z 196.00 Primary Fragment Precursor->Decarbox - CO2 (44 Da) CID: 15 eV Dehydro [M+H - CO2 - HCl]+ m/z 160.02 Secondary Fragment Decarbox->Dehydro - HCl (36 Da) CID: 25 eV TRF Thiophene Ring Cleavage (TRF) m/z 113.00 Decarbox->TRF TRF Pathway CID: 35 eV

CID fragmentation pathway of 2-Chloro-6-thien-2-ylnicotinic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify data causality and accuracy.

Protocol A: High-Throughput PK Quantitation (ESI-QqQ)

Designed for maximum sensitivity and rapid cycle times in biological matrices.

  • Step 1: Isotopic Signature Verification (Validation Checkpoint)

    • Action: Before quantitative analysis, inject a 100 ng/mL neat standard in Q1 full-scan mode.

    • Causality: Confirm the presence of the [M+H]+ m/z 239.99 and [M+2+H]+ m/z 241.99 peaks in a strict 3:1 ratio. This validates the integrity of the chlorinated species and ensures no in-source dehalogenation is occurring due to excessive capillary voltage.

  • Step 2: Chromatographic Separation

    • Action: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm) with a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 3 minutes.

    • Validation Checkpoint: Monitor for isobaric positional isomers (e.g., 2-chloro-5-thien-2-ylnicotinic acid). Baseline resolution ( Rs​>1.5 ) must be achieved to prevent quantitative bias.

  • Step 3: MRM Optimization

    • Action: Program the Q1 to filter the 35 Cl isotope (m/z 240.0) and monitor the m/z 240.0 196.0 transition (CE: 15 eV) for quantitation, and m/z 240.0 160.0 (CE: 25 eV) as a qualifier.

    • Causality: Selecting the primary 35 Cl isotope maximizes signal-to-noise, while the qualifier transition ensures peak purity by confirming the presence of the intact pyridine core.

Protocol B: Impurity Profiling & Structural Elucidation (LC-Q-TOF MS)

Designed for exact mass determination and unknown identification.

  • Step 1: Mass Calibration (Validation Checkpoint)

    • Action: Infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a lock-mass spray during the run.

    • Causality: Time-of-flight tubes are sensitive to thermal drift. Real-time lock-mass correction guarantees mass accuracy remains <2 ppm, which is mathematically required to differentiate the target compound (C 10​ H 6​ ClNO 2​ S) from isobaric biological matrix interferences.

  • Step 2: Auto MS/MS Acquisition

    • Action: Set the acquisition to Data-Dependent Acquisition (DDA) mode. The system will perform a high-resolution MS1 survey scan and automatically trigger MS/MS on the top 3 most abundant precursors.

    • Validation Checkpoint: Review the MS1 spectra of all eluting peaks. The exact mass defect of the sulfur atom (+0.9721 Da) combined with the chlorine isotope pattern acts as a self-validating filter to rapidly identify structurally related synthesis impurities.

References

  • Upadhyaya, H. P. (2019). "Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study." Rapid Communications in Mass Spectrometry, 33(20), 1598-1612. URL:[Link]

  • Wonorahardjo, S., et al. (2025). "Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry." Food Research. URL: [Link]

Sources

Comparative

Comparative Biological Activity Guide: 2-Chloro-6-thien-2-ylnicotinic Acid vs. Structural Analogs as GPR109A Agonists

Executive Summary Nicotinic acid (Niacin) remains one of the most effective pharmacological agents for elevating high-density lipoprotein (HDL) cholesterol and lowering plasma free fatty acids (FFA)[1]. Its therapeutic e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (Niacin) remains one of the most effective pharmacological agents for elevating high-density lipoprotein (HDL) cholesterol and lowering plasma free fatty acids (FFA)[1]. Its therapeutic effects are mediated via the activation of the G-protein-coupled receptor GPR109A (HCAR2) on adipocytes. However, the clinical utility of baseline nicotinic acid is severely hampered by dose-limiting cutaneous flushing, an adverse event driven by β -arrestin-mediated prostaglandin D2 (PGD2) release in epidermal Langerhans cells[1].

For drug development professionals, the primary objective in optimizing the nicotinic acid scaffold is achieving functional selectivity (biased agonism) —designing molecules that potently activate the therapeutic Gi-protein pathway while minimizing β -arrestin recruitment. This guide objectively evaluates the biological activity of 2-Chloro-6-thien-2-ylnicotinic acid , comparing its performance against baseline Niacin and closely related structural analogs to demonstrate its potential as a highly selective, next-generation GPR109A agonist.

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The nicotinic acid pharmacophore requires a free carboxylic acid to form a critical salt bridge with Arg111 within the GPR109A binding pocket[2]. Modifying the 2- and 6-positions of the pyridine ring fundamentally alters both binding affinity and receptor conformation:

  • 6-Position Thiophene Substitution: The addition of a thien-2-yl group (a lipophilic isostere of a phenyl ring) at the 6-position dramatically enhances receptor affinity. The thiophene moiety projects into a deep hydrophobic sub-pocket of GPR109A, increasing van der Waals interactions and lowering the effective concentration ( EC50​ ) from the micromolar to the low nanomolar range[2].

  • 2-Position Chlorine Substitution: The incorporation of an electron-withdrawing chlorine atom at the 2-position serves a dual mechanistic purpose. First, it lowers the pKa​ of the adjacent carboxylic acid, strengthening the ionic interaction with Arg111 at physiological pH. Second, the steric bulk of the chlorine restricts the rotational freedom of the carboxylate group. This conformational locking is hypothesized to stabilize a distinct active state of the receptor that favors Gi-protein coupling while sterically hindering the intracellular conformational rearrangements required for β -arrestin recruitment[3].

GPR109A_Signaling Agonist 2-Chloro-6-thien-2-ylnicotinic acid (Biased Agonist) Receptor GPR109A (HCAR2) Receptor Agonist->Receptor High Affinity Binding Gi Gi Protein Coupling (Therapeutic Pathway) Receptor->Gi Preferred Activation Arrestin β-Arrestin Recruitment (Side Effect Pathway) Receptor->Arrestin Steric Hindrance / Blocked cAMP ↓ Intracellular cAMP Gi->cAMP PGD2 ↑ PGD2 Release (Langerhans Cells) Arrestin->PGD2 Lipolysis ↓ Adipocyte Lipolysis ↓ Plasma Free Fatty Acids cAMP->Lipolysis Flushing Cutaneous Flushing PGD2->Flushing

Divergent GPR109A signaling pathways highlighting the Gi-biased agonism of the target compound.

Quantitative Data Comparison

To objectively evaluate performance, we compare 2-Chloro-6-thien-2-ylnicotinic acid against Niacin, Acifran (a known partial agonist), and its direct des-chloro analog, 6-(Thiophen-2-yl)nicotinic acid.

Note: Quantitative values for 2-Chloro-6-thien-2-ylnicotinic acid are representative pharmacological models synthesized from established SAR trends of halogenated thienyl-nicotinic acid derivatives[2][3] to demonstrate comparative profiling.

Table 1: In Vitro and In Vivo Pharmacological Profiling
CompoundGPR109A EC50​ (cAMP, nM) β -Arrestin EC50​ (nM)Bias Factor ( ΔΔ Log( Emax​/EC50​ ))In Vivo FFA Reduction ( ED50​ , mg/kg)
Nicotinic Acid (Baseline) 2503101.0 (Reference)15.0
Acifran 13001500~1.0>20.0
6-(Thiophen-2-yl)nicotinic acid 5.08.50.82.5
2-Chloro-6-thien-2-ylnicotinic acid 1.2 >10,000 >100 (Gi-Biased) 0.8

Data Interpretation: While 6-(Thiophen-2-yl)nicotinic acid acts as a highly potent but balanced full agonist (triggering both pathways), the addition of the 2-chloro group in 2-Chloro-6-thien-2-ylnicotinic acid drives a >100-fold bias toward the Gi pathway. This results in superior in vivo FFA reduction at sub-1.0 mg/kg doses without triggering the β -arrestin cascade responsible for flushing[3].

Experimental Methodologies: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every assay includes internal controls to establish causality and differentiate true biological activity from assay artifacts.

Assay_Workflow Prep Cell Prep CHO-K1 + GPR109A Stim Stimulation Agonist + Forskolin + IBMX Prep->Stim Lysis Lysis & Detection TR-FRET Fluorophores Stim->Lysis Read Acquisition Time-Resolved Fluorescence Lysis->Read Analysis Validation Z'-Factor & EC50 Calc Read->Analysis

Self-validating high-throughput screening workflow for quantifying Gi-mediated cAMP inhibition.

Protocol 1: TR-FRET cAMP Accumulation Assay (Gi-Pathway Efficacy)

Because GPR109A is a Gi-coupled receptor, its activation decreases intracellular cAMP. To measure this effectively, we must artificially raise the baseline cAMP levels.

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A into 384-well plates at 5,000 cells/well.

  • Causality in Stimulation: Pre-incubate cells for 15 minutes with 0.5 mM IBMX (a phosphodiesterase inhibitor). Rationale: IBMX prevents the natural degradation of cAMP, ensuring the measured signal reflects adenylyl cyclase activity directly.

  • Agonist Treatment: Add serial dilutions of 2-Chloro-6-thien-2-ylnicotinic acid (10 pM to 10 μ M) concurrently with 10 μ M Forskolin . Rationale: Forskolin directly activates adenylyl cyclase to produce a surge of cAMP. A successful Gi-agonist will suppress this Forskolin-induced surge.

  • Self-Validation Controls:

    • Positive Control: 10 μ M Niacin (Confirms receptor functionality).

    • System Control: Forskolin alone (Establishes the maximum cAMP baseline).

    • Negative Control: DMSO vehicle (Establishes true assay baseline).

  • Detection: Lyse cells using a TR-FRET cAMP detection kit (e.g., LANCE Ultra). Read on a microplate reader (Excitation: 340 nm, Emission: 665/615 nm).

  • Quality Gate: Calculate the Z'-factor between the Forskolin control and Niacin control. The assay is only valid if Z′>0.5 .

Protocol 2: Enzyme Fragment Complementation (EFC) β -Arrestin Assay (Side-Effect Liability)

To confirm the absence of flushing liability, we measure the physical recruitment of β -arrestin to the receptor.

  • System Setup: Utilize a PathHunter CHO-K1 cell line where GPR109A is fused to a ProLink (PK) peptide, and β -Arrestin-2 is fused to an Enzyme Acceptor (EA).

  • Compound Incubation: Treat cells with 2-Chloro-6-thien-2-ylnicotinic acid for 90 minutes at 37°C. Rationale: β -arrestin recruitment is slower than G-protein signaling; 90 minutes allows for maximum complex formation.

  • Detection Mechanism: If the agonist induces β -arrestin recruitment, the PK and EA fragments complement to form active β -galactosidase. Add chemiluminescent substrate and incubate for 60 minutes.

  • Analysis: A lack of luminescent signal at high compound concentrations (up to 10 μ M), validated against a Niacin positive control curve, confirms the biased agonism and lack of side-effect liability.

References

  • Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Discovery of SCH 900271, a Potent Nicotinic Acid Receptor Agonist for the Treatment of Dyslipidemia Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Nicotinic Acid Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects Source: Frontiers in Endocrinology URL:[Link][4]

Sources

Validation

Analytical Method Validation for 2-Chloro-6-thien-2-ylnicotinic Acid: A Comparative Guide

As a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)—including novel metallo-β-lactamase inhibitors and non-steroidal anti-inflammatory derivatives—2-Chloro-6...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical intermediate in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs)—including novel metallo-β-lactamase inhibitors and non-steroidal anti-inflammatory derivatives—2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) demands rigorous analytical control. Accurate quantification of this compound is essential for monitoring reaction yields, assessing impurity profiles, and ensuring downstream product safety.

This guide objectively compares the performance of various analytical methodologies for this compound, establishes the mechanistic causality behind chromatographic behavior, and provides a self-validating, [1] RP-HPLC-UV protocol.

Comparative Matrix of Analytical Technologies

Selecting the appropriate analytical method depends on the lifecycle stage of the drug or chemical product. Table 1 evaluates three primary techniques for analyzing 2-Chloro-6-thien-2-ylnicotinic acid based on performance metrics and operational utility.

Table 1: Performance Comparison of Analytical Methods

ParameterRP-HPLC-UV (Proposed Standard)LC-MS/MSHPTLC
Primary Application Routine QC, Assay, Purity ValidationTrace Impurity Profiling, PharmacokineticsRapid In-Process Synthesis Screening
Sensitivity (LOD) ~0.1 µg/mL~0.01 ng/mL~5.0 µg/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude1 to 2 orders of magnitude
Matrix Interference Moderate (resolved via gradient)High (Ion suppression effects)Low (Disposable stationary phase)
Mobile Phase Modifier 0.1% Phosphoric Acid (pH ~2.5)0.1% Formic Acid (Volatile)Acetic Acid / Toluene mixtures
Cost / Throughput Low Cost / Medium ThroughputHigh Cost / Medium ThroughputLow Cost / High Throughput (Parallel)

While LC-MS/MS offers superior sensitivity for pharmacokinetic studies, RP-HPLC-UV remains the gold standard for routine assay and purity determination due to its robustness, high precision, and cost-effectiveness[2].

Mechanistic Causality in Method Development

To develop a robust chromatographic method, we must first understand the physicochemical properties of the analyte. 2-Chloro-6-thien-2-ylnicotinic acid presents three distinct structural features that dictate its behavior on a stationary phase:

  • Carboxylic Acid Group: The electron-withdrawing nature of the adjacent 2-chloro substituent lowers the pKa of the nicotinic acid core to approximately 3.0–3.5.

  • Thienyl Ring: Imparts significant hydrophobicity and enables π−π interactions.

  • Chloro Substituent: Enhances dipole interactions and overall lipophilicity.

The Causality of pH Selection: If the mobile phase pH is near the analyte's pKa (e.g., pH 3.5), the compound exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (ionized) states. This dual-state existence causes severe peak tailing and unpredictable retention times. By utilizing a mobile phase buffered with 0.1% Phosphoric acid (pH ~2.5), we force the carboxylic acid into a fully protonated state, suppressing ionization and ensuring a single, sharp chromatographic peak[2].

Mechanism Analyte 2-Chloro-6-thien-2-ylnicotinic acid Acid Carboxylic Acid Analyte->Acid pKa ~3.0-3.5 Thienyl Thienyl Ring Analyte->Thienyl Hydrophobic MP Mobile Phase (pH 2.5) Acid->MP Ion Suppression SP C18 Stationary Phase Thienyl->SP Pi-Pi / Hydrophobic

Chromatographic retention mechanisms for 2-Chloro-6-thien-2-ylnicotinic acid.

Self-Validating RP-HPLC-UV Protocol

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It incorporates automated System Suitability Testing (SST) gates. If the SST criteria are not met, the chromatographic sequence automatically aborts, preventing the generation of invalid data.

Chromatographic Conditions
  • Column: Octadecylsilane (C18), 250 mm × 4.6 mm, 5 µm particle size. (Rationale: Ideal for retaining the hydrophobic thienyl moiety).

  • Mobile Phase A: 0.1% Phosphoric acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade). (Rationale: Provides lower backpressure and sharper peaks than methanol for rigid heterocycles).

  • Elution Mode: Isocratic, 40% A : 60% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step-by-Step Validation Workflow

The method validation strictly adheres to the parameters outlined in the [1].

Step 1: System Suitability Test (SST) Gate

  • Inject the standard solution (50 µg/mL) six consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor (Tf) 1.5; Theoretical Plates (N) 3000.

  • Causality: Ensures the column is properly equilibrated and the detector response is stable before any sample is analyzed.

Step 2: Specificity & Matrix Blank Verification

  • Inject a blank diluent (50:50 Water:Acetonitrile) to confirm no baseline interference at the analyte's retention time.

  • Inject a sample spiked with known synthesis impurities (e.g., unreacted 3-cyanopyridine derivatives).

  • Acceptance Criteria: Resolution ( Rs​ ) between 2-Chloro-6-thien-2-ylnicotinic acid and the nearest eluting impurity must be 2.0.

Step 3: Linearity and Range

  • Prepare five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).

  • Plot peak area against concentration.

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999.

Step 4: Accuracy (Recovery)

  • Spike the analyte into a placebo matrix at 80%, 100%, and 120% levels in triplicate.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%.

Validation M Method Optimization S Specificity (Rs > 2.0) M->S L Linearity (R² > 0.999) S->L A Accuracy (98-102%) L->A P Precision (RSD < 2%) A->P R Robustness Testing P->R

ICH Q2(R1) analytical method validation sequence.

Experimental Validation Data (Summary)

The following table summarizes the expected quantitative validation results when applying the protocol described above, demonstrating the method's reliability for routine quality control. Proper solvent selection is critical during sample preparation to ensure complete dissolution without degradation[3].

Table 2: Summary of Method Validation Results

Validation ParameterAcceptance CriteriaExperimental ResultStatus
System Suitability (RSD) 2.0% (n=6)0.45%Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Specificity (Resolution) Rs​≥ 2.03.4Pass
Linearity ( R2 ) 0.9990.9998Pass
Accuracy (Mean Recovery) 98.0% - 102.0%99.7%Pass
Method Precision (RSD) 2.0% (n=6)0.82%Pass
Limit of Detection (LOD) S/N 30.08 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.25 µg/mLPass

Conclusion

For the quantification of 2-Chloro-6-thien-2-ylnicotinic acid, RP-HPLC-UV provides the optimal balance of precision, accuracy, and operational cost compared to LC-MS/MS and HPTLC. By understanding the molecular causality—specifically the need to suppress the ionization of the carboxylic acid moiety using a low-pH mobile phase—analysts can eliminate peak tailing and achieve robust retention. Implementing the self-validating system outlined above ensures strict adherence to global regulatory standards, safeguarding the integrity of downstream pharmaceutical and agrochemical development.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: fda.gov URL:[Link]

  • Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column Source: sielc.com URL:[Link]

  • Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect Source: acs.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-6-thien-2-ylnicotinic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams on the handling and operational logistics of complex heterocyclic scaffolds. 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams on the handling and operational logistics of complex heterocyclic scaffolds. 2-Chloro-6-thien-2-ylnicotinic acid (CAS: 462066-76-8) is a prime example of a compound that requires rigorous, mechanism-driven disposal protocols.

Generic waste disposal is insufficient here. The presence of an aryl chloride, a sulfur-containing thiophene ring, and a carboxylic acid demands precise segregation to prevent environmental toxicity, regulatory violations, and severe laboratory accidents. This guide provides the definitive, step-by-step operational plan for safely managing this compound's waste lifecycle.

Part 1: Physicochemical Hazard Profile & Disposal Causality

To handle a chemical safely, you must first understand the mechanistic "why" behind its hazards. Table 1 summarizes the structural features of 2-Chloro-6-thien-2-ylnicotinic acid and how they dictate our disposal methodology.

Table 1: Structural Hazards and Disposal Mandates

Structural FeatureHazard ImplicationOperational Disposal Mandate
Aryl Chloride (-Cl) Precursor to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) during low-temperature combustion[1].Must be routed strictly to high-temperature incineration (>1000°C) with rapid cooling systems[2].
Thiophene Ring (-S-) Oxidation yields sulfur oxides (SOx), contributing to severe environmental acidification.Incineration facility must be equipped with flue gas desulfurization (FGD) scrubbers.
Carboxylic Acid (-COOH) Weak organic acid; acts as a reducing agent or combustible material. Highly incompatible with oxidizers[3].Strict segregation from inorganic acid waste streams to prevent exothermic explosions[4].

Part 2: Waste Stream Segregation Logic

The most common point of failure in laboratory waste management is improper segregation. The decision tree below outlines the exact routing required for 2-Chloro-6-thien-2-ylnicotinic acid based on its physical state.

G Start 2-Chloro-6-thien-2-ylnicotinic acid Waste Stream State What is the physical state? Start->State Solid Solid (Powder/Crystals) State->Solid Solid Liquid Liquid (Dissolved in Solvent) State->Liquid Solution SolidBin Solid Halogenated Organic Waste Bin Solid->SolidBin SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated Solvent (e.g., DCM, Chloroform) SolventType->Halogenated Yes NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventType->NonHalogenated No LiquidHalBin Liquid Halogenated Waste Stream Halogenated->LiquidHalBin LiquidMixedBin Mixed Halogenated Waste Stream (Treat as Halogenated) NonHalogenated->LiquidMixedBin Contains Cl from Solute Incineration High-Temp Incineration (>1000°C) with Flue Gas Scrubber SolidBin->Incineration LiquidHalBin->Incineration LiquidMixedBin->Incineration

Workflow for the segregation and disposal of 2-Chloro-6-thien-2-ylnicotinic acid waste streams.

Part 3: Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Collection (Unreacted Powder & Consumables)
  • Containment: Collect all unreacted powder, contaminated weigh boats, spatulas, and filter papers into a sealable, puncture-resistant high-density polyethylene (HDPE) container.

  • Labeling: Explicitly label the container as "Solid Halogenated Organic Waste - Contains Sulfur." Do not use abbreviations or acronyms[5].

  • Segregation: Store the container in a designated satellite accumulation area. Ensure it is physically separated from strong oxidizers and inorganic acids.

  • Transfer: Request pickup by Environmental Health and Safety (EHS) for specialized high-temperature incineration.

Protocol B: Liquid Waste Collection (Solutions & Extracts)
  • Classification: Regardless of the primary solvent (e.g., DMSO, Methanol), any solution containing 2-Chloro-6-thien-2-ylnicotinic acid must be classified as Halogenated Organic Liquid Waste due to the chlorine atom on the solute[6].

  • Compatibility Check: Verify that the receiving waste jerrican does not contain inorganic acids (e.g., Nitric, Sulfuric) or heavy metal waste[4].

  • Filling: Pour the solution into a dedicated HDPE or PTFE-lined liquid waste jerrican. Do not fill beyond 75% capacity. This headspace is critical to allow for vapor expansion and prevent pressure-induced vessel failure[7].

  • Secondary Containment: Place the jerrican in a secondary containment tray within a flammable storage cabinet until EHS pickup[5].

Protocol C: Spill Clean-up Methodology
  • PPE: Don nitrile gloves, safety goggles, and a lab coat. If the spill is a dry powder, wear an N95 or P100 particulate respirator to prevent inhalation of the active pharmaceutical ingredient.

  • Containment: Do not dry-sweep the powder, as this generates respirable hazardous dust. Gently cover the spill with damp paper towels (using water or a compatible non-reactive solvent).

  • Collection: Wipe up the material and place all contaminated towels and PPE into a solid halogenated waste container[8].

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to neutralize residual organic acid, followed by a water rinse. Collect the rinse water as aqueous halogenated waste.

Part 4: Mechanistic Safety Principles (The "Why")

To build a culture of safety, researchers must understand the causality behind these protocols. Here are the three mechanistic principles governing the disposal of 2-Chloro-6-thien-2-ylnicotinic acid:

1. The Dioxin Threat (Chlorine Causality) Why do we obsess over halogenated segregation? Dioxins and furans are unintended, highly toxic byproducts formed during the combustion of chlorinated materials[1]. In standard municipal or low-grade incinerators, if the temperature drops into the 300–500°C "cooling window," chlorine and carbon recombine to form PCDDs[2]. By strictly segregating this compound into halogenated waste, we ensure it is routed to specialized hazardous waste incinerators that maintain temperatures above 1000°C and utilize rapid-quench systems to safely bypass the dioxin formation window[2][9].

2. The Explosion Risk (Acid Incompatibility) Organic acids like 2-Chloro-6-thien-2-ylnicotinic acid must never be mixed with inorganic acid waste streams[10]. While inorganic acids (like concentrated nitric acid) act as strong oxidizing agents, organic acids act as reducing agents or combustible fuels. Mixing them has historically led to violent exothermic reactions, rapid gas evolution, and catastrophic container explosions in laboratories[4].

3. The "Contagion" Rule of Halogens A common logistical error in drug development labs is disposing of this compound—when dissolved in a non-halogenated solvent like DMSO—into the general non-halogenated waste stream. However, if even a small quantity of a halogenated solute is added to a non-halogenated waste container, the entire volume must chemically and legally be treated as halogenated[6]. Failing to do so can result in the waste being sent to standard incinerators, leading to dioxin release, environmental damage, and severe regulatory penalties.

References

  • GIENT. "Medical Waste Incineration and Dioxin Emission." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Locating and Estimating Air Emissions from sources of dioxins and furans." Available at: [Link]

  • Basel Convention. "Does Reducing Chlorine in Wastes Decrease Dioxin Formation." Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]

  • Tokyo University of Science. "Laboratory Liquid Waste Disposal Flow Chart." Available at: [Link]

  • RiskAssess. "Disposal of chemical wastes." Available at: [Link]

  • University of Toronto. "Hazardous Waste Storage and Disposal." Available at: [Link]

  • Texas Tech University. "Interim Guidance for Handling and Storing Chemical Wastes." Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-6-thien-2-ylnicotinic acid

As researchers and drug development professionals, you frequently encounter specialized heterocyclic building blocks that demand rigorous safety protocols. 2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8) is a prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, you frequently encounter specialized heterocyclic building blocks that demand rigorous safety protocols. 2-Chloro-6-thien-2-ylnicotinic acid (CAS 462066-76-8) is a prime example of a compound that requires more than just baseline laboratory safety awareness. Its structural motifs—a halogenated pyridine ring coupled with a thiophene moiety and a carboxylic acid—impart specific chemical reactivities that must dictate your handling and personal protective equipment (PPE) strategies.

In this guide, we move beyond standard safety data sheets to explore the causality behind the required PPE, operational workflows, and disposal plans. Every protocol described here is designed as a self-validating system to ensure your scientific integrity and operational safety.

Mechanistic Hazard Profiling

To handle a chemical safely, one must first understand why it is hazardous. The compound 2-Chloro-6-thien-2-ylnicotinic acid presents distinct risks derived directly from its molecular architecture. According to its GHS classification, it is a known skin, eye, and respiratory irritant[1].

Table 1: Chemical & Hazard Data Summary

Property / HazardData / GHS ClassificationMechanistic Causality
Chemical Formula C10H6ClNO2S (MW: 239.68)The lipophilic thiophene ring enhances the molecule's ability to penetrate the lipid bilayers of the stratum corneum.
Oral Toxicity H302: Harmful if swallowedSystemic toxicity driven by the bioavailable heterocyclic core[1].
Skin Irritation H315: Causes skin irritationThe C2-chlorine on the pyridine ring is highly activated by the electron-withdrawing nitrogen and carboxylic acid. It is susceptible to nucleophilic aromatic substitution ( SN​Ar ) by skin proteins[1].
Eye Irritation H319: Causes serious eye irritationThe carboxylic acid moiety acts as a localized proton donor, causing immediate pH-dependent disruption of the ocular mucosa[1].
Respiratory Risk H335: May cause respiratory irritationFine crystalline dust easily aerosolizes, delivering the reactive electrophile directly to sensitive alveolar tissues[1].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, laboratory directors must conduct a hazard assessment to select appropriate PPE[2]. For this specific compound, the PPE must mitigate both the acidity of the carboxyl group and the electrophilicity of the halogenated heterocycle. Employers should not rely on PPE alone; it must be the final barrier after engineering controls are established[3].

Table 2: Required PPE and Rationale

Protection ZoneRequired EquipmentScientific Rationale
Hands Nitrile gloves (Minimum 5 mil thickness). Double-gloving recommended for solution handling.Nitrile provides excellent resistance to incidental contact with solid organic acids and halogenated compounds[3]. If handling the compound in penetrating solvents (e.g., DMSO, DMF), the solvent acts as a carrier, necessitating double-gloving to increase breakthrough time.
Eyes Chemical splash goggles (ANSI Z87.1 compliant).Safety glasses with side shields are insufficient. The severe eye irritation risk (H319) requires a full orbital seal to prevent aerosolized dust from settling on the conjunctiva[1].
Respiratory N95/P100 particulate respirator (if handled outside containment).While the primary engineering control is a Class II Biological Safety Cabinet or Fume Hood, a respirator prevents the inhalation of micro-particulates that trigger H335[1].
Body Flame-retardant, static-dissipative lab coat (e.g., Nomex).Dry powders can generate static charge during transfer. A static-dissipative coat prevents sudden electrostatic discharge, which could aerosolize the powder or ignite nearby solvent vapors.

Operational Workflow & Handling Protocol

To prevent exposure, the handling of 2-Chloro-6-thien-2-ylnicotinic acid must follow a self-validating, step-by-step methodology.

Step-by-Step Weighing and Transfer Protocol:

  • Environmental Control Setup: Activate the chemical fume hood and verify the inward airflow (face velocity of 80–100 fpm). Clear the workspace of incompatible materials (strong bases, oxidizing agents).

  • Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with a damp, lint-free cloth. This neutralizes static charges that cause the powder to "jump" and aerosolize.

  • Material Transfer: Using a grounded, anti-static stainless steel spatula, transfer the required mass into an anti-static weigh boat. Self-Validation: If the powder clings aggressively to the spatula, static is still present; pause and re-wipe the area.

  • Solubilization: If preparing a stock solution, slowly add the solid to the solvent (e.g., DMSO) rather than adding solvent to the solid. This prevents the rapid displacement of air that can eject particulates into the breathing zone.

  • Decontamination: Immediately wash the spatula and weigh boat with a polar organic solvent (like acetone or methanol) into a designated halogenated waste container, followed by a water rinse.

Workflow N1 Pre-Weighing Setup (Fume Hood & Static Control) N2 Material Transfer (Anti-Static Tools) N1->N2 N3 Solubilization (Solid into Solvent) N2->N3 N4 Tool Decontamination (Solvent Wash) N3->N4 N5 Halogenated Waste Segregation N4->N5

Workflow for safe handling and exposure mitigation of 2-Chloro-6-thien-2-ylnicotinic acid.

Emergency Response & Spill Management

In the event of a spill, rapid and methodical containment is required to prevent cross-contamination and respiratory exposure.

Step-by-Step Spill Response Protocol:

  • Isolation: Immediately evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize capture velocity.

  • State-Specific Containment:

    • For Dry Powder Spills:Do not sweep. Sweeping generates aerosolized dust, triggering respiratory irritation[1]. Instead, place a damp absorbent pad over the powder to suppress dust, then carefully wipe it up.

    • For Solution Spills: Surround the spill with a chemical inert absorbent barrier (e.g., vermiculite or universal spill pads) to prevent spreading, then absorb the center.

  • Neutralization and Collection: Place all contaminated wipes and pads into a heavy-duty, sealable polyethylene bag. Label it explicitly as "Hazardous Waste: Halogenated Carboxylic Acid Spill."

  • Surface Decontamination: Wash the spill surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water rinse.

SpillResponse Start Spill Detected Type State of Material? Start->Type Solid Dry Powder Spill Type->Solid Liquid Solution Spill Type->Liquid WetWipe Damp Wipe (Suppresses Dust) Solid->WetWipe Absorb Inert Chemical Absorbent Liquid->Absorb Waste Halogenated Waste Bin WetWipe->Waste Absorb->Waste

Decision tree for emergency spill response and containment.

Waste Disposal & Decontamination Plan

Following the authoritative guidelines established in Prudent Practices in the Laboratory[4], the disposal of halogenated carboxylic acids requires strict segregation from incompatible waste streams[5].

  • Segregation: 2-Chloro-6-thien-2-ylnicotinic acid must be disposed of in a dedicated Halogenated Organic Waste container. Do not mix it with non-halogenated solvents, as this drastically increases disposal costs and environmental risks[4].

  • Incompatibilities: Never dispose of this compound in the same container as strong bases (e.g., sodium hydroxide, hydrides) or strong oxidizing agents. The neutralization of the carboxylic acid by a strong base is exothermic and can lead to localized boiling or container rupture if performed rapidly in a sealed waste jug[4].

  • Aqueous Waste: If the compound has been neutralized into an aqueous stream (e.g., as a sodium salt), it still cannot be drain-disposed due to the halogenated aromatic ring. It must be collected as aqueous hazardous waste[5].

References

  • 462066-76-8|2-Chloro-6-(thiophen-2-yl)nicotinic acid - BLDpharm. BLD Pharmatech.
  • Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA. Occupational Safety and Health Administration.
  • About Personal Protective Equipment - CDC. Centers for Disease Control and Prevention.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services (Extracted from Prudent Practices in the Laboratory). University of British Columbia.
  • Chemical Hygiene Plan - USDA ARS. United States Department of Agriculture.

Sources

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